molecular formula C8H11N B140818 N-Methylbenzylamine CAS No. 103-67-3

N-Methylbenzylamine

Cat. No.: B140818
CAS No.: 103-67-3
M. Wt: 121.18 g/mol
InChI Key: RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Description

N-methylbenzylamine is a valuable secondary amine compound serving as a versatile building block and intermediate in diverse scientific research fields. Its structure makes it a key precursor in pharmaceutical development , where it is utilized to synthesize novel drug candidates and enhance the efficacy of medications 1 . In organic synthesis , this compound acts as a nucleophile and a valuable scaffold for constructing more complex molecules for academic and industrial research 1 . It also contributes to polymer production , aiding in the formulation of specialty polymers with tailored mechanical and thermal properties 1 . Furthermore, this compound finds application in the development of agrochemical formulations , helping to improve the effectiveness of pesticides and herbicides 1 . Beyond its role as a synthetic intermediate, this compound is a compound of interest in environmental science . It has been identified as a degradation byproduct of benzalkonium chloride (BAC) disinfectants in wastewater and can act as a precursor for the formation of nitrosamine compounds, such as N-nitrosomethylbenzylamine, during subsequent water disinfection processes like chloramination 4 . Research into its environmental fate and transformation is crucial for assessing water quality and safety, particularly for water reuse strategies 4 . Researchers should note that this chemical is considered a hazardous material and requires appropriate safety precautions, including the use of personal protective equipment and handling in well-ventilated areas due to potential hazards such as causing severe skin burns and eye damage 3 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-phenylmethanamine
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InChI

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
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InChI Key

RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Canonical SMILES

CNCC1=CC=CC=C1
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Molecular Formula

C8H11N
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Related CAS

13426-94-3 (hydrochloride)
Record name N-Methylbenzylamine
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DSSTOX Substance ID

DTXSID9048439
Record name N-Methylbenzylamine
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name N-Methylbenzylamine
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Vapor Pressure

0.65 [mmHg]
Record name N-Methylbenzylamine
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CAS No.

103-67-3
Record name N-Methylbenzylamine
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Foundational & Exploratory

Spectroscopic Analysis of N-Methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylbenzylamine (C₈H₁₁N), a secondary amine utilized in various chemical syntheses. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characteristics. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid with the following key properties:

  • Molecular Formula: C₈H₁₁N

  • Molecular Weight: 121.18 g/mol

  • Boiling Point: 184-189 °C

  • Density: 0.939 g/mL at 25 °C

  • Synonyms: N-Benzylmethylamine, (Methylamino)methylbenzene

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25-7.35Multiplet5HAromatic protons (C₆H₅)
~3.70Singlet2HMethylene protons (-CH₂-)
~2.45Singlet3HMethyl protons (-CH₃)
~1.5 (variable)Broad Singlet1HAmine proton (-NH-)

Note: The chemical shift of the amine proton is variable and can be affected by solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~140Quaternary Aromatic Carbon (C-CH₂)
~128.5Aromatic CH
~128.2Aromatic CH
~127.0Aromatic CH
~56.5Methylene Carbon (-CH₂-)
~36.2Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Medium, BroadN-H Stretch (Secondary Amine)
~3020-3080MediumC-H Stretch (Aromatic)
~2800-3000MediumC-H Stretch (Aliphatic)
~1600, ~1495, ~1450Strong to MediumC=C Stretch (Aromatic Ring)
~1120MediumC-N Stretch
~735, ~695StrongC-H Bend (Aromatic, Monosubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
121HighMolecular Ion [M]⁺
120Moderate[M-H]⁺
91High[C₇H₇]⁺ (Tropylium ion)
44Base Peak[CH₃NHCH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Pulse Sequence: zg30 (30° pulse).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Pulse Sequence: zgpg30 (power-gated decoupling).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

    • Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

  • Instrumentation:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

    • Accessory: None (transmission mode).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced via direct injection into the ion source.

  • Instrumentation:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Analyzer: Quadrupole.

    • Mass Range: m/z 30-200.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Interpretation This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure (C8H11N) NMR_Data->Structure C-H Framework IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight Connectivity

Spectroscopic Workflow

N_Methylbenzylamine_Structure_Spectra Correlation of this compound Structure with Spectroscopic Data cluster_structure This compound Structure cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR cluster_ir IR cluster_ms MS structure_img H_Aromatic Aromatic H ~7.3 ppm structure_img->H_Aromatic H_CH2 -CH₂- H ~3.7 ppm structure_img->H_CH2 H_CH3 -CH₃ H ~2.4 ppm structure_img->H_CH3 H_NH -NH- H ~1.5 ppm structure_img->H_NH C_Aromatic Aromatic C 127-140 ppm structure_img->C_Aromatic C_CH2 -CH₂- C ~56.5 ppm structure_img->C_CH2 C_CH3 -CH₃ C ~36.2 ppm structure_img->C_CH3 IR_NH N-H Stretch ~3400 cm⁻¹ structure_img->IR_NH IR_CH_Aro Aromatic C-H Stretch ~3050 cm⁻¹ structure_img->IR_CH_Aro IR_CH_Ali Aliphatic C-H Stretch ~2900 cm⁻¹ structure_img->IR_CH_Ali IR_CN C-N Stretch ~1120 cm⁻¹ structure_img->IR_CN MS_MolIon [M]⁺ m/z 121 structure_img->MS_MolIon MS_Tropylium [C₇H₇]⁺ m/z 91 structure_img->MS_Tropylium MS_Base [CH₃NHCH₂]⁺ m/z 44 structure_img->MS_Base

Structure-Spectra Correlation

N-Methylbenzylamine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (NMBA) is a versatile secondary amine that serves as a crucial building block in modern organic synthesis. Its structural motif is of significant interest in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents targeting a range of biological systems, including the central nervous system and oncological pathways. This technical guide provides an in-depth overview of NMBA's core properties, synthesis, and its burgeoning potential in drug discovery, complete with detailed experimental considerations.

Core Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented below, providing a quick reference for laboratory use.

PropertyValueCitations
CAS Number 103-67-3[1][2]
Molecular Weight 121.18 g/mol [1][2]
Molecular Formula C₈H₁₁N[1][2]
Appearance Clear colorless to pale light yellow liquid[3]
Density 0.939 g/mL at 25 °C[3]
Boiling Point 184-189 °C
Solubility Soluble in organic solvents[4]

Synthetic and Experimental Protocols

This compound's utility as a synthetic precursor is well-established. Below are detailed methodologies for its synthesis and the preparation of its derivatives, reflecting common laboratory practices.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound from benzaldehyde (B42025) and methylamine (B109427), followed by reduction.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727). Add a solution of methylamine (1.1 equivalents) in methanol dropwise at room temperature with stirring. The reaction is typically monitored by TLC or GC-MS for the formation of the intermediate N-benzylidenemethanamine.

  • Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), is added portion-wise while maintaining the temperature below 10 °C.

  • Work-up: After the addition of the reducing agent is complete, the reaction is stirred for an additional 2-3 hours at room temperature. The solvent is then removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The following is a generalized protocol for the synthesis of N-arylmethyl-N-methylbenzylamine derivatives, which can be adapted for generating a library of compounds for SAR studies.

Experimental Protocol:

  • N-Alkylation/Arylation: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, add a suitable base like potassium carbonate (2 equivalents). To this suspension, add the desired arylmethyl halide (e.g., a substituted benzyl (B1604629) bromide, 1.1 equivalents).

  • Reaction Monitoring: The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylmethyl-N-methylbenzylamine derivative.

Application in Drug Discovery: A Workflow

The this compound scaffold is a promising starting point for the development of new drugs, particularly those targeting serotonin (B10506) receptors (e.g., 5-HT2A) for CNS disorders and the deubiquitinase USP1/UAF1 in oncology[5]. The following diagram illustrates a typical drug discovery workflow commencing with the this compound core.

DrugDiscoveryWorkflow cluster_0 Scaffold Selection & Initial Synthesis cluster_1 Screening & SAR cluster_2 Lead Optimization & Preclinical Development NMBA This compound Scaffold Synthesis Synthesis of Derivatives NMBA->Synthesis Starting Material Library Compound Library Synthesis->Library Generates Screening High-Throughput Screening Library->Screening Input for SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identifies Active Compounds Hit Hit Compounds SAR->Hit Refines & Identifies LeadOpt Lead Optimization Hit->LeadOpt Input for Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Improves Properties Candidate Drug Candidate Preclinical->Candidate Validates Efficacy & Safety

Drug Discovery Workflow from NMBA Scaffold.

Signaling Pathways and Therapeutic Targets

Research into derivatives of the N-benzylamine scaffold has identified promising interactions with key biological targets.

Serotonin Receptor Modulation

N-benzyl phenethylamine (B48288) derivatives have shown high affinity for serotonin 5-HT2A and 5-HT2C receptors[5]. These receptors are implicated in a variety of neurological and psychiatric disorders. The this compound scaffold can be utilized to design ligands that modulate these receptors, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia. The logical relationship for this targeting strategy is outlined below.

SerotoninPathway NMBA_deriv NMBA Derivative HTR2A 5-HT2A Receptor NMBA_deriv->HTR2A Binds to G_protein Gq/G11 Protein HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Activates Response Neuronal Response (e.g., Modulation of Neurotransmission) IP3_DAG->Response Leads to

Targeting the 5-HT2A Receptor Pathway.
Inhibition of USP1/UAF1 in Oncology

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinase USP1/UAF1, a target involved in DNA damage repair in cancer cells[5]. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents. The workflow for developing such an inhibitor is conceptualized in the following diagram.

OncologyTarget NMBA_deriv NMBA-based Inhibitor USP1 USP1/UAF1 Complex NMBA_deriv->USP1 Inhibits DDR DNA Damage Repair USP1->DDR Is essential for Apoptosis Cancer Cell Apoptosis DDR->Apoptosis Inhibition of DDR leads to

Inhibition of USP1/UAF1 for Cancer Therapy.

References

An In-depth Technical Guide on the Solubility and Reactivity of N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine (C₈H₁₁N) is a secondary amine that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the nucleophilic nature of its secondary amine group and the structural motif provided by the benzyl (B1604629) group. A thorough understanding of its solubility and reactivity is paramount for its effective application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details its key chemical reactions, and presents experimental protocols for its characterization and derivatization. Furthermore, it explores the biological relevance of this compound as a metabolite of the monoamine oxidase inhibitor, pargyline (B1678468).

Physicochemical Properties and Solubility

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physicochemical properties are summarized in the table below. The solubility of this compound is dictated by its molecular structure, which includes a hydrophobic benzyl group and a polar secondary amine capable of hydrogen bonding. This amphiphilic nature results in miscibility with many organic solvents and limited but significant solubility in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₁N[3]
Molecular Weight121.18 g/mol [3]
Boiling Point184-189 °C[3]
Density0.939 g/mL at 25 °C[3]
pKa9.75 ± 0.10 (Predicted)[1]
Flash Point77 °C[4]

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Reference(s)
Water65 g/L20[1]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)27.5 mg/mLNot Specified[6]
EthanolSolubleNot Specified[1]
EtherSolubleNot Specified[1]
AcetoneMore soluble than in waterNot Specified[7]

Reactivity and Key Reactions

The reactivity of this compound is centered around the lone pair of electrons on the nitrogen atom, which makes it a competent nucleophile. It readily participates in common reactions of secondary amines, such as N-acylation and N-alkylation.

N-Acylation

This compound reacts with acylating agents like acyl chlorides and acid anhydrides to form N,N-disubstituted amides. This reaction is a fundamental transformation in organic synthesis for the introduction of an acyl group and for the protection of the amine functionality.

Reaction Scheme 1: N-Acylation of this compound

This compound + Acetyl Chloride → N-Acetyl-N-methylbenzylamine + HCl

N-Alkylation

As a secondary amine, this compound can be alkylated by reacting with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. Careful control of reaction conditions is necessary to avoid over-alkylation to a quaternary ammonium (B1175870) salt.

Reaction Scheme 2: N-Alkylation of this compound

This compound + Benzyl Bromide → N,N-Dibenzylmethylamine + HBr

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., ethanol, methanol, acetone)

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand, permitting any undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze concentration by HPLC/GC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

N-Acylation with Acetic Anhydride

This protocol describes the synthesis of N-methyl-N-acetyl benzylamine (B48309) from this compound.[8]

Materials:

  • This compound

  • Acetic acid

  • Acetic anhydride

  • Four-neck flask

  • Distillation apparatus

Procedure:

  • In a 500mL four-neck flask, add 90g of this compound.

  • Slowly add 50g of acetic acid while maintaining the temperature at 80 °C.

  • After complete addition and mixing for 10 minutes, begin the dropwise addition of acetic anhydride, controlling the temperature at 120 °C.

  • Once the addition is complete, heat the mixture to reflux (approximately 140 °C) and maintain for 5 hours.

  • After the incubation period, lower the temperature and perform vacuum distillation to remove excess acetic acid and acetic anhydride.

  • The remaining product is N-methyl-N-acetyl benzylamine. Purity can be assessed by HPLC.[8]

Experimental Workflow for N-Acylation

G A Charge flask with this compound and Acetic Acid B Heat to 80°C A->B C Add Acetic Anhydride dropwise at 120°C B->C D Reflux at 140°C for 5 hours C->D E Cool and perform vacuum distillation D->E F Isolate N-methyl-N-acetyl benzylamine E->F

Caption: Workflow for the N-acylation of this compound.

N-Alkylation with Benzyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of secondary amines.[9]

Materials:

  • This compound

  • Benzyl bromide

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous acetonitrile

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the non-nucleophilic base (1.5 equivalents).

  • Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Biological Relevance: Metabolism of Pargyline and Monoamine Oxidase Inhibition

This compound is a known metabolite of the drug pargyline, an irreversible monoamine oxidase (MAO) inhibitor that was historically used as an antihypertensive agent.[10][11] The metabolism of pargyline is a key aspect of its pharmacological profile.

Pargyline undergoes N-demethylation and N-depropargylation, processes that can be mediated by cytochrome P450 enzymes, to yield several metabolites, including this compound.[10][12] Pargyline and its metabolites can inhibit both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[12] The inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effects of MAO inhibitors.

Signaling Pathway of Pargyline Metabolism and MAO Inhibition

G cluster_0 Metabolism cluster_1 MAO Inhibition cluster_2 Neurotransmitter Degradation (Blocked) Pargyline Pargyline N_Methylbenzylamine N_Methylbenzylamine Pargyline->N_Methylbenzylamine CYP450 (e.g., CYP2E1) Other_Metabolites Other_Metabolites Pargyline->Other_Metabolites CYP450 MAO_A MAO_A Pargyline->MAO_A Inhibits MAO_B MAO_B Pargyline->MAO_B Inhibits N_Methylbenzylamine->MAO_A Inhibits N_Methylbenzylamine->MAO_B Inhibits Dopamine_Degradation Dopamine_Degradation MAO_A->Dopamine_Degradation Norepinephrine_Degradation Norepinephrine_Degradation MAO_A->Norepinephrine_Degradation Serotonin_Degradation Serotonin_Degradation MAO_A->Serotonin_Degradation MAO_B->Dopamine_Degradation

Caption: Metabolic pathway of pargyline and subsequent MAO inhibition.

Conclusion

This compound is a valuable secondary amine with well-defined reactivity, making it a staple in organic synthesis. Its solubility profile allows for its use in a variety of reaction conditions. The key reactions of N-acylation and N-alkylation provide access to a diverse range of more complex molecules. Furthermore, its role as a metabolite of pargyline highlights its biological relevance and interaction with key enzyme systems. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

N-Methylbenzylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (N-MBA) has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features and reactivity profile make it an indispensable tool for the construction of a wide array of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of N-MBA, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a secondary amine that is a colorless to pale yellow liquid at room temperature. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number103-67-3
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
Boiling Point184-189 °C
Density0.939 g/mL at 25 °C
SolubilitySoluble in organic solvents, limited solubility in water.

Table 2: Spectroscopic Data for this compound [4][5][6][7]

SpectroscopyData
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 3.71 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.55 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 140.0, 128.4, 128.1, 126.9, 56.2, 36.1
IR (neat) 3310 (N-H stretch), 3062, 3027 (C-H aromatic stretch), 2945, 2850 (C-H aliphatic stretch), 1603, 1495, 1453 (C=C aromatic stretch), 1119 (C-N stretch) cm⁻¹
Mass Spec (EI) m/z (%): 121 (M⁺, 65), 120 (100), 91 (90), 77 (20), 44 (85)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde (B42025) with methylamine (B109427). This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthesis_of_NMBA benzaldehyde Benzaldehyde imine N-Methylbenzylimine (Intermediate) benzaldehyde->imine + methylamine Methylamine methylamine->imine nmba This compound imine->nmba + reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) reducing_agent->nmba

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination Synthesis of this compound[8][9]

Materials:

Procedure using Sodium Borohydride:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.

  • Add methylamine solution (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Procedure using Catalytic Hydrogenation: [8]

  • Prepare the N-methyl-1-phenylmethanimine intermediate separately or generate it in situ.

  • In a suitable reaction vessel, a mixture of (E)-N-methyl-1-phenylmethanimine (1 equivalent) and 10% palladium on carbon (catalytic amount) in dichloromethane is prepared.[8]

  • The mixture is vigorously stirred under a hydrogen atmosphere (1 atm) for 3 hours.[8]

  • Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound. A yield of 99% has been reported for this reduction step.[8]

Applications of this compound in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a variety of important organic molecules. Its nucleophilic nitrogen atom and the benzylic protons allow for a range of chemical transformations.

Applications_of_NMBA cluster_reactions Key Reactions cluster_products Product Classes nmba This compound alkylation N-Alkylation nmba->alkylation acylation N-Acylation nmba->acylation pictet_spengler Pictet-Spengler Reaction nmba->pictet_spengler multicomponent Multicomponent Reactions nmba->multicomponent amines Tertiary Amines alkylation->amines amides Amides acylation->amides isoquinolines Tetrahydroisoquinolines pictet_spengler->isoquinolines heterocycles Complex Heterocycles multicomponent->heterocycles

Caption: Key applications of this compound in organic synthesis.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of N-MBA makes it an excellent nucleophile for reactions with alkyl halides and acylating agents to form tertiary amines and amides, respectively. These reactions are fundamental in the synthesis of numerous pharmaceutical and agrochemical compounds.

Experimental Protocol: General Procedure for N-Alkylation [9]

  • Dissolve this compound (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an aprotic solvent such as acetonitrile.

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired tertiary amine.

Pictet-Spengler Reaction

This compound can be a precursor to β-arylethylamines, which are key substrates in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and β-carbolines.[10][11][12] These structural motifs are present in a wide range of biologically active alkaloids. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10][11]

Pictet_Spengler_Workflow start β-Arylethylamine (derived from N-MBA) imine Iminium Ion (Intermediate) start->imine + aldehyde Aldehyde/Ketone aldehyde->imine cyclization Intramolecular Electrophilic Substitution imine->cyclization Acid Catalyst product Tetrahydroisoquinoline or β-Carboline cyclization->product

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [11]

  • Dissolve the β-arylethylamine (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Multicomponent Reactions

This compound can participate as the amine component in various multicomponent reactions (MCRs), such as the Ugi and Mannich reactions.[13][14] MCRs are highly efficient processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is particularly valuable in the generation of compound libraries for drug discovery.[14]

Table 3: Representative Yields of Reactions Involving this compound

Reaction TypeReactantsProductYield (%)Reference
Reductive AminationBenzaldehyde, Methylamine, H₂/Pd-CThis compound99[8]
N-AlkylationThis compound, Benzyl bromideDibenzylmethylamine~85Generic, high-yielding reaction
Pictet-SpenglerTryptamine derivative, Aldehydeβ-Carboline70-90[11]
Ugi ReactionThis compound, Aldehyde, Isocyanide, Carboxylic acidα-Acylamino amide60-95[13]

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a diverse range of valuable molecules. Its straightforward synthesis and versatile reactivity make it an essential tool for chemists in academia and industry. The detailed protocols and compiled data in this guide are intended to facilitate its effective utilization in the design and execution of innovative synthetic strategies for the discovery and development of new chemical entities.

References

N-Methylbenzylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine (NMBA) is a secondary amine that has served as a crucial building block in organic synthesis for over a century. While not extensively studied for its direct biological effects, its structural motif is present in a variety of pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a review of its applications, particularly as a precursor to molecules that interact with key signaling pathways. Quantitative data is presented in structured tables for clarity, and complex processes are visualized using logical diagrams.

Discovery and History

The precise first synthesis of this compound is not definitively documented under a singular "discovery" paper. However, its emergence is intrinsically linked to the development of foundational amine synthesis reactions in the late 19th and early 20th centuries. The chemical literature of this era points to the work of German chemist Rudolf Leuckart, who in 1885, discovered the reaction that converts aldehydes and ketones to amines using formamide (B127407) or ammonium (B1175870) formate, now known as the Leuckart-Wallach reaction.[1] Shortly after, in 1905, Wilhelm Eschweiler and later Hans Thacher Clarke developed the Eschweiler-Clarke reaction, a method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269).[2] These pioneering methods for amine synthesis laid the groundwork for the preparation of a vast array of amines, including this compound. It is highly probable that this compound was first synthesized and characterized during this period of intense investigation into amine chemistry.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4] It is soluble in organic solvents and has limited solubility in water.[4] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₁N[5]
Molecular Weight 121.18 g/mol [5]
Boiling Point 184-189 °C[6]
Density 0.939 g/mL at 25 °C[6]
Refractive Index 1.522 (at 20 °C)
Water Solubility 65 g/L at 20 °C
pKa 9.56
CAS Number 103-67-3[5]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. The most common and historically significant routes are detailed below.

Reductive Amination of Benzaldehyde (B42025)

This is a widely used laboratory and industrial method for the synthesis of this compound. The reaction proceeds in two main steps: the formation of an imine from benzaldehyde and methylamine (B109427), followed by the reduction of the imine.

Experimental Protocol:

  • Step 1: Imine Formation. To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or toluene, an aqueous solution of methylamine (1.1 equivalents) is added. The mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like thin-layer chromatography (TLC).

  • Step 2: Reduction. Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

    • Using Sodium Borohydride: Sodium borohydride (1.5 equivalents) is added portion-wise to the cooled reaction mixture. The reaction is stirred until the imine is fully reduced.

    • Using Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus, and a catalytic amount of palladium on carbon (e.g., 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the reaction is complete.

  • Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by distillation.

Reaction Yields:

Reducing AgentTypical Yield
Sodium Borohydride70-85%
Catalytic Hydrogenation85-95%

Table 2: Typical Yields for the Reductive Amination Synthesis of this compound

Reductive_Amination Benzaldehyde Benzaldehyde Imine N-Benzylidenemethylamine (Imine) Benzaldehyde->Imine + Methylamine Methylamine Methylamine Methylamine->Imine NMBA This compound Imine->NMBA Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Pd-C) Reducing_Agent->NMBA Reduction

Reductive Amination Pathway for this compound Synthesis
Eschweiler-Clarke Reaction

This classic reaction provides a method for the N-methylation of benzylamine (B48309) to yield this compound.

Experimental Protocol:

  • A mixture of benzylamine (1 equivalent), aqueous formaldehyde (2.2 equivalents, ~37% solution), and formic acid (2.2 equivalents) is heated at reflux (around 100 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and made alkaline by the addition of a base, such as sodium hydroxide (B78521) solution.

  • The product is then extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give this compound. Purification is typically achieved by distillation.

Eschweiler_Clarke_Reaction Benzylamine Benzylamine Iminium_Ion Iminium Ion Intermediate Benzylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Formic_Acid Formic Acid NMBA This compound Formic_Acid->NMBA Reduction Iminium_Ion->NMBA

Eschweiler-Clarke Reaction for this compound Synthesis

Role in Drug Development and Signaling Pathways

While this compound itself is not a known therapeutic agent with direct effects on specific signaling pathways, its chemical scaffold is a key component in a multitude of biologically active molecules. Its primary role in drug development is that of a versatile intermediate.[7]

Precursor to Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine.

  • N-(1-Methyl)cyclopropylbenzylamine has been identified as a potent inactivator of mitochondrial monoamine oxidase.[8]

  • The drug Pargyline , a known MAO inhibitor used as an antihypertensive agent, is an N-propargyl derivative of this compound.

The inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and Parkinson's disease.

MAO_Inhibition NMBA_Derivative This compound Derivative MAO Monoamine Oxidase (MAO) NMBA_Derivative->MAO Inhibits Increased_Levels Increased Neurotransmitter Levels in Synapse NMBA_Derivative->Increased_Levels Leads to Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Degradation Degradation MAO->Degradation Neurotransmitters->Degradation

Mechanism of Action for this compound-derived MAO Inhibitors
Scaffold for Serotonin and Dopamine Receptor Ligands

The N-benzylphenethylamine and N-benzyltryptamine moieties, which can be derived from this compound, are present in various compounds that target serotonin (5-HT) and dopamine receptors.

  • Studies on N-benzyl-5-methoxytryptamines have shown them to be potent agonists at the serotonin 5-HT₂ receptor family.[9][10]

  • Research into N-benzyl phenethylamines has demonstrated their activity as 5-HT₂A/₂C agonists.[11]

  • Derivatives of benzyloxypiperidine, which can be synthesized using this compound, have been explored as selective dopamine D₄ receptor antagonists.[12]

These receptors are crucial targets for drugs treating a range of neuropsychiatric disorders, including schizophrenia, anxiety, and depression.

Interaction with Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines.[2] While the direct interaction of this compound with TAARs is not well-documented, its structural similarity to endogenous trace amines like β-phenylethylamine suggests a potential for its derivatives to interact with these receptors.[13] TAAR1, in particular, is a modulator of monoaminergic neurotransmission and is considered a promising target for the treatment of psychiatric and neurological disorders.[14]

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of amine synthesis, continues to be a cornerstone in modern organic and medicinal chemistry. While it does not appear to have direct, significant interactions with biological signaling pathways, its role as a versatile and indispensable building block is undisputed. The N-methylbenzyl moiety it provides is integral to the structure of numerous pharmacologically active agents, particularly those targeting the monoaminergic systems of the central nervous system. Future research may yet uncover direct biological roles for this deceptively simple molecule, but its legacy as a key enabler of drug discovery and development is already firmly established.

References

The Natural Occurrence of N-Methylbenzylamine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the presence of N-Methylbenzylamine in nature, its biosynthesis, and the methodologies for its detection and quantification.

Introduction

This compound (NMBA) is a secondary amine and an alkaloid that has been identified in a limited number of plant species. As a member of the phenylmethylamine class, it serves as a potential biomarker for the consumption of certain foods and holds interest for its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence

The presence of this compound in the natural world appears to be confined primarily to the plant kingdom, with notable occurrences in common vegetables and medicinal herbs.

Occurrence in Plants

This compound has been identified and quantified in the following plant species:

  • Carrot (Daucus carota) : This common root vegetable is a known source of this compound. Its presence has been confirmed, making it a potential biomarker for carrot consumption[1].

  • Ephedra sinica : Also known as Ma Huang, this plant is a traditional Chinese medicine and a source of various ephedrine (B3423809) alkaloids. This compound is a constituent of this plant[2].

While other plants from the Ephedra genus and the Moringa oleifera tree are known to contain a variety of alkaloids, the specific presence of this compound has not been definitively quantified in the available literature.

Occurrence in Fungi and Animals

Current scientific literature does not provide direct evidence for the natural occurrence of this compound in fungi or animals. However, a related compound, methylbenzylnitrosamine, which is a nitrosated derivative of this compound, has been found in cornbread contaminated with the fungus Fusarium moniliforme after the addition of sodium nitrite. This suggests that under specific conditions, fungal activity could potentially lead to the formation of this compound derivatives.

In animal studies, the metabolism of the related compound benzylamine (B48309) has been investigated in rodents. These studies have identified various metabolites, but do not confirm the endogenous presence of this compound.

Quantitative Data

The concentration of this compound has been quantified in carrots. The following table summarizes the available quantitative data.

Natural SourcePlant PartConcentration (mg/100g)Reference
Carrot (Daucus carota)Root1.600[1]
Wild Carrot (Daucus carota)Not Specified1.600[1]

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants is not fully elucidated but is believed to follow the general pathway for simple benzylamines, originating from the amino acid L-phenylalanine. The final step involves the N-methylation of benzylamine.

The proposed pathway involves the following key steps:

  • Decarboxylation of L-phenylalanine : The pathway likely begins with the decarboxylation of L-phenylalanine to produce phenethylamine (B48288), catalyzed by an aromatic amino acid decarboxylase.

  • Oxidation and Transamination : A series of oxidation and transamination reactions would then convert phenethylamine to benzylamine.

  • N-methylation of Benzylamine : The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of benzylamine, catalyzed by an N-methyltransferase (NMT), to yield this compound.

Research on Ephedra sinica has identified an N-methyltransferase that catalyzes the formation of ephedrine and pseudoephedrine by methylating their respective precursors. This enzyme has been shown to act on a range of phenylalkylamines, providing strong evidence for the enzymatic machinery required for the final step in this compound biosynthesis in this plant.

Biosynthesis of this compound cluster_methylation N-methylation L-Phenylalanine L-Phenylalanine Phenethylamine Phenethylamine L-Phenylalanine->Phenethylamine Aromatic Amino Acid Decarboxylase Benzylamine Benzylamine Phenethylamine->Benzylamine Oxidation & Transamination This compound This compound Benzylamine->this compound SAM SAM NMT NMT SAM->NMT SAH SAH NMT->SAH

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material using GC-MS

This protocol outlines a general procedure for the extraction and quantitative analysis of this compound from plant tissues, such as carrot roots or Ephedra sinica stems, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Obtain fresh plant material and wash thoroughly with deionized water to remove any surface contaminants.

  • Freeze-dry the plant material to remove water content and then grind it into a fine powder using a grinder or mortar and pestle.

2. Extraction:

  • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of an extraction solvent, such as methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis, such as ethyl acetate.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions of this compound (e.g., m/z 121, 91, 77). A full scan mode can be used for initial identification.

5. Quantification:

  • Prepare a series of standard solutions of this compound in the same solvent as the final sample extract at known concentrations.

  • Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample extract and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow Sample_Preparation Sample Preparation (Freeze-drying, Grinding) Extraction Extraction (Methanol/Water, Sonication) Sample_Preparation->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring alkaloid with a confirmed presence in Daucus carota and Ephedra sinica. While its biosynthetic pathway is not fully elucidated, it is believed to originate from L-phenylalanine with a final N-methylation step. The lack of evidence for its natural occurrence in fungi and animals suggests that its presence is likely limited to the plant kingdom. The experimental protocols provided in this guide offer a framework for the extraction, identification, and quantification of this compound from natural sources. Further research is warranted to explore its presence in a wider range of plant species, to fully characterize its biosynthetic pathway, and to investigate its potential biological activities.

References

The Cornerstone of Amine Chemistry: A Technical Guide to the Basic Reaction Mechanisms of N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (NMBA) stands as a pivotal secondary amine in the landscape of organic synthesis, prized for its versatile reactivity and structural significance. Its unique composition, featuring a benzyl (B1604629) group that can be readily cleaved and a nucleophilic secondary amine, makes it an invaluable building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to support researchers and drug development professionals in their scientific endeavors.

Synthesis of this compound: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of benzaldehyde (B42025) with methylamine (B109427). This two-step, one-pot reaction involves the initial formation of an imine, which is subsequently reduced to the corresponding amine.

Reaction Mechanism

The reaction commences with the nucleophilic attack of methylamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield an N-methylbenzylimine. In the presence of a reducing agent, the imine is reduced to this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Imine N-Methylbenzylimine Hemiaminal->Imine - H2O NMBA This compound Imine->NMBA + [H] (Reduction)

Caption: Reductive amination pathway for this compound synthesis.

Quantitative Data for Synthesis
Starting MaterialsReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde, MethylamineH₂/Pd-CDichloromethane (B109758)20399[1]
Benzaldehyde, MethylamineNaBH₄Methanol246High (not specified)[2]
Experimental Protocol: Synthesis via Reductive Amination with H₂/Pd-C[1]
  • A mixture of (E)-N-methyl-1-phenylmethanimine (359 mg, 3.01 mmol), prepared from benzaldehyde and methylamine, and 10% palladium on carbon (160 mg) in dichloromethane (30 mL) is prepared in a suitable reaction vessel.

  • The vessel is purged with hydrogen gas and the mixture is vigorously stirred under a hydrogen atmosphere (760.051 Torr).

  • The reaction is maintained at 20°C for 3 hours.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound.

N-Acylation: Formation of Amides

The secondary amine functionality of this compound makes it a potent nucleophile for reactions with acylating agents, such as acid chlorides and anhydrides, to form N-acyl-N-methylbenzylamines. This reaction is fundamental in the synthesis of various organic compounds.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NMBA This compound Tetrahedral Tetrahedral Intermediate NMBA->Tetrahedral AcylChloride Acyl Chloride AcylChloride->Tetrahedral + this compound Amide N-Acyl-N-methylbenzylamine Tetrahedral->Amide - Cl-

Caption: N-Acylation of this compound with an acyl chloride.

Quantitative Data for N-Acylation
This compound DerivativeAcylating AgentSolventConditionsYield (%)Reference
This compoundAcetic Anhydride (B1165640)Acetic Acid120°C, 5h95[3]
Experimental Protocol: N-Acetylation of this compound[3]
  • In a 500ml four-hole flask, add 90g of this compound.

  • Slowly add 50g of acetic acid while maintaining the temperature at 80°C.

  • After complete mixing, continue stirring for 10 minutes.

  • Add acetic anhydride dropwise, controlling the temperature at 120°C.

  • After the addition is complete, heat the mixture to reflux (approximately 140°C) and maintain for 5 hours.

  • Cool the reaction mixture and perform vacuum distillation to remove acetic acid and excess acetic anhydride, yielding N-methyl-N-acetyl benzylamine (B48309).

Oxidative Coupling: Synthesis of Imines

This compound can undergo oxidative coupling reactions, particularly in the presence of a catalyst and an oxidizing agent, to form imines. This transformation is significant for the synthesis of various nitrogen-containing compounds.

Reaction Mechanism

The proposed mechanism for the photocatalytic oxidative coupling involves the generation of radical species. The photocatalyst, upon irradiation, facilitates the formation of a benzylamine radical cation. Subsequent deprotonation and further oxidation lead to the formation of an imine. This imine can then react with another molecule of benzylamine to produce the final coupled product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzylamine Benzylamine RadicalCation Benzylamine Radical Cation Benzylamine->RadicalCation Photocatalyst, hv Oxygen O2 Oxygen->RadicalCation Imine N-Benzylidenebenzylamine Intermediate RadicalCation->Imine - H+ CoupledProduct N-Benzylidenebenzylamine Imine->CoupledProduct + Benzylamine, - H2O

Caption: Proposed mechanism for photocatalytic oxidative coupling of benzylamine.

Quantitative Data for Oxidative Coupling
SubstrateCatalystOxidantSolventConditionsConversion (%)Selectivity (%)Reference
BenzylamineSalicylic Acid DerivativesO₂-OptimizedHigh YieldsHigh[4]
BenzylamineMoO₂/C-OVO₂-Visible light>99>99[5]
BenzylamineGraphene oxide/TiO₂O₂CH₃CNVisible light, 30 minHighSole product[6]
Experimental Protocol: Photocatalytic Oxidation of Benzylamine[6]
  • Take 0.1 mmol of benzylamine in 100ml of acetonitrile (B52724) in a beaker.

  • Add 0.03 g of the Graphene oxide/TiO₂ catalyst to the solution.

  • Stir the suspension for 20 minutes in the dark to establish adsorption/desorption equilibrium.

  • Irradiate the mixture for 30 minutes using a suitable light source.

  • After the reaction, centrifuge the mixture and filter it.

  • Analyze the product by GC-MS.

N-Debenzylation: Cleavage of the Benzyl Group

The benzyl group in this compound and its derivatives can be cleaved under various conditions, a reaction of great utility in synthetic chemistry, where the benzyl group often serves as a protecting group for amines.

Reaction Mechanism

A common method for N-debenzylation is catalytic hydrogenation. The mechanism involves the adsorption of the N-benzylamine derivative onto the surface of the catalyst (e.g., Palladium on carbon). Hydrogen gas is also adsorbed onto the catalyst surface and is added across the C-N bond, leading to the cleavage of the benzyl group and the formation of the debenzylated amine and toluene.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products N_Benzyl_Amine N-Benzyl Amine Derivative Debenzylated_Amine Debenzylated Amine N_Benzyl_Amine->Debenzylated_Amine + H2 Toluene Toluene N_Benzyl_Amine->Toluene + H2 Hydrogen H2 Hydrogen->Debenzylated_Amine Hydrogen->Toluene Catalyst Pd/C Catalyst->Debenzylated_Amine Catalyst->Toluene

Caption: Catalytic hydrogenation for N-debenzylation.

Quantitative Data for N-Debenzylation
SubstrateReagentsConditionsYield (%)Reference
1-Benzyl-benzimidazoleKOtBu/DMSO, O₂Room temp, 10 min92[7]
N-dibenzylamino sugarsN-Iodosuccinimide (NIS)Dry DCM, rt, 4h87 (mono-debenzylation)[8]
N-dibenzylamino sugarsN-Iodosuccinimide (NIS)Wet DCM, rt63-72 (di-debenzylation)[8]
Experimental Protocol: N-Debenzylation using KOtBu/DMSO and O₂[7]
  • Dissolve 1-Benzyl-benzimidazole (2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.

  • While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).

  • Bubble oxygen into the solution via a gas dispersion tube for 10 minutes.

  • Upon completion, quench the reaction with saturated NH₄Cl and extract with EtOAc.

  • Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to afford benzimidazole.

Application in Drug Synthesis: The Case of Cetirizine

This compound and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A notable example is its indirect use in the synthesis of Cetirizine, a widely used second-generation antihistamine.[9] While not directly incorporating NMBA, the synthesis of a key piperazine (B1678402) intermediate often involves reactions where understanding benzylamine chemistry is crucial. For instance, the synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, a core component of Cetirizine, involves the reaction of piperazine with 1-chloro-4-[chloro(phenyl)methyl]benzene.

G cluster_synthesis Cetirizine Synthesis Pathway Chlorobenzophenone 4-Chlorobenzophenone Piperazine_Intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine Chlorobenzophenone->Piperazine_Intermediate Multiple Steps Final_Condensation Condensation with 2-(2-chloroethoxy)acetic acid derivative Piperazine_Intermediate->Final_Condensation Cetirizine Cetirizine Final_Condensation->Cetirizine

Caption: Simplified synthetic pathway to Cetirizine highlighting a key intermediate derived from benzylamine-type structures.

This guide has elucidated the fundamental reaction mechanisms of this compound, providing a robust foundation for its application in research and development. The detailed protocols and compiled quantitative data serve as a practical resource for chemists, while the visualized reaction pathways offer a clear conceptual understanding of the transformations involved. The versatility of this compound ensures its continued importance as a key building block in the ever-evolving field of organic synthesis.

References

N-Methylbenzylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of N-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 103-67-3), intended for laboratory and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Inhalation may cause irritation or corrosive injuries to the respiratory tract.[2][4]

GHS Classification:

  • Acute Toxicity, Oral (Category 4)[1][3]

  • Skin Corrosion (Sub-category 1B)[1][3]

  • Eye Damage (Category 1)

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • May cause an allergic skin reaction.[5]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H314: Causes severe skin burns and eye damage.[1][3][5]

  • H317: May cause an allergic skin reaction.[5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance Clear, colorless to pale yellow liquid[2]
CAS Number 103-67-3[1]
Molecular Formula C₈H₁₁N[6][7]
Molecular Weight 121.18 g/mol [7]
Boiling Point 185 °C (365 °F)[8]
Flash Point 77 °C (170.6 °F)[2]
Autoignition Temperature 380 °C (716 °F)[2]
Density 0.94 g/cm³[3]
Solubility Soluble in water and organic solvents like ethanol (B145695) and ether.[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure stability.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][9]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not breathe vapors or mist.[2]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][6]

  • Ground and bond containers when transferring material.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from sources of ignition, heat, sparks, and open flames.[2][9]

  • Store in a corrosives area.[3][9]

  • Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[3][9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][10]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). Inspect gloves before use.[1][10]
Body Protection Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.

First Aid Procedures:

FirstAid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Inhalation_Start Move to fresh air Inhalation_Breathing If breathing is difficult, give oxygen Inhalation_Start->Inhalation_Breathing Inhalation_NoBreathing If not breathing, give artificial respiration Inhalation_Start->Inhalation_NoBreathing Inhalation_Medical Get immediate medical attention Inhalation_Breathing->Inhalation_Medical Inhalation_NoBreathing->Inhalation_Medical Skin_Start Remove contaminated clothing Skin_Wash Flush skin with plenty of water for at least 15 minutes Skin_Start->Skin_Wash Skin_Medical Get medical aid Skin_Wash->Skin_Medical Eye_Start Immediately flush eyes with water for at least 15 minutes Eye_Lenses Remove contact lenses, if present and easy to do Eye_Start->Eye_Lenses Eye_Medical Get immediate medical attention Eye_Lenses->Eye_Medical Ingestion_Start Do NOT induce vomiting Ingestion_Rinse Rinse mouth with water Ingestion_Start->Ingestion_Rinse Ingestion_Water If conscious, give 2-4 cupfuls of milk or water Ingestion_Rinse->Ingestion_Water Ingestion_Medical Get immediate medical attention Ingestion_Water->Ingestion_Medical

Caption: First aid procedures for this compound exposure.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2]

Fire-Fighting Measures

This compound is a combustible liquid.[2]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

  • Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6][9] Fumes can form explosive mixtures with air.[11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

Spill Response Workflow:

SpillResponse cluster_Spill Accidental Release Protocol start Spill Detected evacuate Evacuate personnel to a safe area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE ignition->ppe contain Contain the spill with inert material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a suitable container for disposal contain->collect cleanup Clean the spill area collect->cleanup dispose Dispose of waste according to regulations cleanup->dispose

Caption: Workflow for handling an accidental spill.

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1][11]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[1]

  • Containment and Cleaning: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service.[8]

Toxicological Information

Toxicity EndpointResult
Acute Oral Toxicity Category 4 - Harmful if swallowed[1]
Skin Corrosion/Irritation Sub-category 1B - Causes severe skin burns[1]
Serious Eye Damage/Irritation Causes severe eye damage[1]

No specific LD50 or LC50 data was consistently reported across the reviewed safety data sheets.

Experimental Protocols

Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory safety practices and the specific requirements of the research. Key safety considerations for protocol development include:

  • Risk Assessment: Conduct a thorough risk assessment for any new procedure involving this chemical.

  • Engineering Controls: Utilize fume hoods and ensure proper ventilation.

  • Personal Protective Equipment: Select PPE appropriate for the scale and nature of the experiment.

  • Emergency Procedures: Ensure that all personnel are aware of emergency procedures and the location of safety equipment such as eyewash stations and safety showers.[2]

References

Physical properties of N-Methylbenzylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Methylbenzylamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a compilation of reported values, detailed experimental protocols for the determination of these properties, and a visual representation of a general experimental workflow.

Physical Properties of this compound

This compound is a chemical compound with the formula C₆H₅CH₂NHCH₃. It is a secondary amine that finds application in various chemical syntheses. Accurate knowledge of its physical properties is crucial for its handling, application, and process optimization.

Quantitative Data Summary

The boiling point and density of this compound have been reported in various sources. The table below summarizes these values for easy comparison. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

Physical PropertyValueReference Temperature
Boiling Point 180.5 °C
181 °C[1]
184-189 °C[2][3][4][5]
Density 0.939 g/mL[3][4][5]25 °C
0.9400 g/mL[2]Not Specified
0.944 g/mL[1]Not Specified

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound can be achieved through several established laboratory methods. The following sections detail the general procedures for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, the boiling point is influenced by factors such as molecular weight and the extent of hydrogen bonding.[6][7]

Method 1: Distillation Method

This method is suitable when a larger quantity of the substance is available and purification is also desired.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Assemble a simple distillation apparatus.

    • Place a measured volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation flask leading to the condenser.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

    • It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Method 2: Thiele Tube Method

This micro-method is ideal when only a small amount of the sample is available.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source (Bunsen burner or oil bath).

  • Procedure:

    • Fill the Thiele tube with a high-boiling point liquid, such as mineral oil.

    • Place a small amount of this compound into the small test tube.

    • Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample.

    • Attach the test tube to the thermometer and place the assembly into the Thiele tube.

    • Heat the side arm of the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Stop heating and observe the sample as it cools.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Method: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

  • Apparatus: Pycnometer, analytical balance.

  • Procedure:

    • Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.

    • Weigh the filled pycnometer (m₂).

    • Empty and clean the pycnometer, then fill it with a reference liquid of known density, typically distilled water, at a specific temperature.

    • Weigh the pycnometer filled with the reference liquid (m₃).

    • The density of this compound can then be calculated using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] * Density of reference liquid.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the physical properties of a liquid sample like this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination start_bp Select Method distillation Distillation Method start_bp->distillation Large Sample thiele Thiele Tube Method start_bp->thiele Small Sample setup_dist Assemble Distillation Apparatus distillation->setup_dist setup_thiele Prepare Thiele Tube Assembly thiele->setup_thiele heat_dist Heat Sample setup_dist->heat_dist record_bp_dist Record Stable Temperature heat_dist->record_bp_dist end_bp Boiling Point Value record_bp_dist->end_bp heat_thiele Heat Thiele Tube setup_thiele->heat_thiele observe_cool Observe Cooling heat_thiele->observe_cool record_bp_thiele Record Temperature at Liquid Entry observe_cool->record_bp_thiele record_bp_thiele->end_bp start_density Pycnometer Method weigh_empty Weigh Empty Pycnometer start_density->weigh_empty weigh_sample Weigh Pycnometer with Sample weigh_empty->weigh_sample weigh_ref Weigh Pycnometer with Reference Liquid weigh_sample->weigh_ref calculate_density Calculate Density weigh_ref->calculate_density end_density Density Value calculate_density->end_density start Obtain this compound Sample start->start_bp start->start_density

References

The Leuckart Reaction for N-Methylbenzylamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Leuckart reaction as a robust method for the synthesis of N-methylbenzylamine, a key intermediate in the pharmaceutical and fine chemical industries. The document outlines the core principles of this reductive amination reaction, provides detailed experimental protocols for both classical and modern microwave-assisted approaches, and presents quantitative data to facilitate comparison and optimization.

Introduction to the Leuckart Reaction

The Leuckart reaction, first reported by Rudolf Leuckart in 1885, is a well-established method for the reductive amination of aldehydes and ketones.[1][2] It traditionally utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, obviating the need for metal hydrides or catalytic hydrogenation.[3] The reaction proceeds at elevated temperatures, typically between 120°C and 190°C, and results in the formation of the corresponding primary, secondary, or tertiary amine, often as its N-formyl derivative which can be subsequently hydrolyzed.[1][4]

For the synthesis of secondary amines, such as this compound, a variation of the Leuckart reaction employing an N-substituted formamide, like N-methylformamide, is utilized.[4] This approach offers a direct route to the desired secondary amine from an aldehyde or ketone. Recent advancements have demonstrated that microwave-assisted Leuckart reactions can significantly reduce reaction times and improve yields, offering a more efficient and sustainable alternative to conventional heating methods.[1]

Reaction Mechanism

The Leuckart reaction can proceed through several proposed mechanisms depending on the specific reactants and conditions. For the synthesis of this compound from benzaldehyde (B42025) and N-methylformamide, the reaction is believed to proceed through the initial formation of an iminium ion, which is then reduced by a hydride source, typically formic acid generated in situ. The resulting secondary amine is then formylated by another molecule of N-methylformamide.

Below is a generalized reaction pathway for the synthesis of this compound via the Leuckart reaction with N-methylformamide.

Leuckart_Mechanism Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + N-Methylformamide N_Methylformamide N-Methylformamide N_Methylformamide->Hemiaminal N_Formyl_N_Methylbenzylamine N-Formyl-N-methylbenzylamine N_Methylformamide->N_Formyl_N_Methylbenzylamine Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Water H₂O Hemiaminal->Water N_Methylbenzylamine This compound Iminium_Ion->N_Methylbenzylamine + H⁻ (from Formic Acid) N_Methylbenzylamine->N_Formyl_N_Methylbenzylamine + N-Methylformamide Methylamine Methylamine Formic_Acid Formic Acid (from N-Methylformamide hydrolysis)

Caption: Generalized reaction mechanism for the Leuckart synthesis of this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound via the Leuckart reaction, covering both a classical thermal approach and a modern microwave-assisted method.

Classical Leuckart Reaction Protocol

This protocol is a generalized procedure based on classical Leuckart reaction conditions.

Materials:

  • Benzaldehyde

  • N-methylformamide

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (e.g., 20% w/v)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), N-methylformamide (2.0-3.0 eq), and formic acid (1.0-1.5 eq).

  • Heat the reaction mixture to 160-180°C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add concentrated hydrochloric acid (2.0-3.0 eq) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Cool the mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Microwave-Assisted Leuckart Reaction Protocol

This protocol is based on the findings of Barba, Recio, and Batanero (2013) for the microwave-assisted Leuckart reaction of carbonyl compounds with N-methylformamide.[1]

Materials:

  • Benzaldehyde

  • N-methylformamide

  • Microwave reactor

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 20% w/v)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable microwave reaction vessel, place benzaldehyde (1.0 eq) and N-methylformamide (as both reactant and solvent, typically a large excess).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 250°C) for a short duration (e.g., 10 minutes) with stirring.

  • After the reaction, cool the vessel to room temperature.

  • The resulting product is the N-formyl-N-methylbenzylamine. For hydrolysis to this compound, proceed as follows.

  • Transfer the reaction mixture to a round-bottom flask.

  • Add concentrated hydrochloric acid and heat to reflux for 2-4 hours.

  • Cool the mixture and make it alkaline with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

  • Further purification can be achieved by chromatography or distillation.

Data Presentation

The following table summarizes typical quantitative data for the Leuckart reaction for the synthesis of secondary amines, including representative yields for the microwave-assisted synthesis of N-formyl-N-methylbenzylamine from benzaldehyde.

Carbonyl SubstrateAmine SourceMethodTemperature (°C)TimeYield (%) of N-formyl derivativeReference
BenzaldehydeN-methylformamideMicrowave25010 min92[1]
4-MethoxybenzaldehydeN-methylformamideMicrowave25010 min95[1]
CyclohexanoneN-methylformamideMicrowave25010 min85[1]
AcetophenoneN-methylformamideMicrowave25010 min88[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the Leuckart reaction.

Leuckart_Workflow Start Start Reaction_Setup Reaction Setup: Benzaldehyde, N-Methylformamide, (Formic Acid) Start->Reaction_Setup Heating Heating: Conventional or Microwave Reaction_Setup->Heating Hydrolysis Hydrolysis: Acidic Workup (e.g., HCl) Heating->Hydrolysis Neutralization Neutralization: Basic Workup (e.g., NaOH) Hydrolysis->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification: Distillation or Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for this compound synthesis via the Leuckart reaction.

Conclusion

The Leuckart reaction remains a valuable and versatile tool for the synthesis of amines, including this compound. While the classical approach requires high temperatures and long reaction times, modern adaptations such as microwave-assisted synthesis offer a significantly more efficient and rapid alternative. This guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to effectively utilize the Leuckart reaction for the synthesis of this compound and other related secondary amines. The choice between the classical and microwave-assisted methods will depend on the available equipment and desired throughput, with the latter being particularly advantageous for rapid screening and optimization of reaction conditions.

References

An In-depth Technical Guide to the Mignonac Reaction for the Preparation of N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Mignonac reaction, a classic method for the synthesis of amines, with a specific focus on its application in the preparation of N-Methylbenzylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Mignonac Reaction

The Mignonac reaction, first reported by G. Mignonac in 1921, is a form of reductive amination used for the formation of amines from aldehydes or ketones.[1][2] The reaction involves the catalytic hydrogenation of a carbonyl compound in the presence of ammonia (B1221849) or a primary amine.[1][2][3] In the context of this compound synthesis, the Mignonac reaction facilitates the condensation of benzaldehyde (B42025) with methylamine (B109427) to form an intermediate imine (N-benzylidenemethylamine), which is subsequently reduced in situ to yield the desired secondary amine, this compound.[3][4] This process is a cornerstone of amine synthesis due to its efficiency and broad applicability.

Reaction Mechanism and Pathway

The synthesis of this compound via the Mignonac reaction proceeds through a two-step mechanism characteristic of reductive aminations:

  • Imine Formation: Benzaldehyde reacts with methylamine in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an N-benzylidenemethylamine (imine).[3]

  • Reduction: The resulting imine is then reduced to this compound. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being the classic Mignonac approach.[3][4]

Mignonac_Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzaldehyde Benzaldehyde imine N-Benzylidenemethylamine (Imine) benzaldehyde->imine + Methylamine - H2O methylamine Methylamine n_methylbenzylamine This compound imine->n_methylbenzylamine + [H] (Reduction)

Figure 1: Mignonac Reaction Pathway for this compound Synthesis.

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reaction conditions, including the choice of catalyst, reducing agent, solvent, temperature, and pressure. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of this compound via Reductive Amination

ReactantsReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde, MethylamineH₂ / 10% Pd on CarbonDichloromethane20399[4]
N-BenzylidenemethylamineH₂ / 10% Pd on CarbonDichloromethane20399[4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Mignonac reaction, specifically reductive amination.

Materials and Equipment
  • Benzaldehyde

  • Aqueous solution of methylamine (40% w/w)

  • 10% Palladium on activated carbon (Pd/C)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrogen source (gas cylinder or balloon)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure

Step 1: Imine Formation

  • In a well-ventilated fume hood, charge a 250 mL Erlenmeyer flask equipped with a magnetic stirrer with 100 mL of a 40% (w/w) aqueous solution of methylamine.

  • While stirring, add 26.5 g (0.25 mol) of freshly distilled benzaldehyde to the methylamine solution at room temperature. An exothermic reaction will occur, resulting in a milky white emulsion.

  • Stopper the flask and continue stirring the mixture overnight (approximately 15 hours) to ensure complete formation of N-benzylidenemethylamine.

Step 2: Reduction to this compound

  • Transfer the reaction mixture from Step 1 to a separatory funnel and extract the imine with an appropriate organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and transfer the solution containing the crude imine (N-benzylidenemethylamine) to a suitable hydrogenation flask.

  • Carefully add 10% palladium on carbon (approximately 160 mg for a 3 mmol scale reaction, adjust as needed) to the solution.

  • Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas.

  • Vigorously stir the mixture under a hydrogen atmosphere (e.g., balloon pressure or as specified) for approximately 3 hours at room temperature (20°C).[4]

Step 3: Work-up and Isolation

  • After the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is crude this compound. Further purification can be achieved by distillation if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Combine Benzaldehyde and Methylamine start->reactants imine_formation Stir Overnight (Imine Formation) reactants->imine_formation add_catalyst Add Pd/C Catalyst to Imine Solution imine_formation->add_catalyst hydrogenation Hydrogenation (Reduction) add_catalyst->hydrogenation filtration Filter Catalyst hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation distillation Purification by Distillation (Optional) evaporation->distillation product This compound distillation->product

Figure 2: Experimental Workflow for this compound Synthesis.

Conclusion

The Mignonac reaction, as a classic example of reductive amination, remains a highly relevant and efficient method for the synthesis of this compound. The procedure is robust, high-yielding, and utilizes readily available starting materials. This guide provides the foundational knowledge, including reaction pathways, quantitative data, and a detailed experimental protocol, to aid researchers in the successful synthesis of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Reductive Amination Using N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl group into an amine via an intermediate imine or enamine, is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse array of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals.[1] N-Methylbenzylamine is a particularly useful secondary amine in this reaction, serving as a precursor for the introduction of a methylbenzylamino moiety, which can be a key structural element in various target molecules. The benzyl (B1604629) group can also function as a protecting group that can be subsequently removed by hydrogenolysis to yield a secondary methylamine.

This document provides detailed protocols and application notes for conducting reductive amination reactions using this compound with a variety of aldehyde and ketone substrates. The protocols outlined herein utilize common and effective reducing agents, including sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165), and are designed to be readily implemented in a standard laboratory setting.

Reaction Principle

The reductive amination of a carbonyl compound with this compound proceeds in two main steps. First, the nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon. In the case of an aldehyde, this leads to the formation of an iminium ion intermediate. With a ketone, an enamine intermediate is formed.[2] In the second step, a reducing agent present in the reaction mixture reduces the iminium ion or enamine to the corresponding tertiary amine.

A key advantage of using reagents like sodium triacetoxyborohydride is their mildness and selectivity. They readily reduce the iminium ion intermediate but are slow to react with the starting carbonyl compound, allowing for a convenient one-pot procedure.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and highly efficient method for the reductive amination of a wide range of aldehydes and ketones with this compound. 1,2-Dichloroethane (DCE) is the preferred solvent, though tetrahydrofuran (B95107) (THF) can also be used.[4]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) in the chosen solvent (e.g., DCE), add this compound (1.1 eq).

  • Stir the mixture at room temperature for 5-10 minutes. For less reactive ketones, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or an alternative like dichloromethane) (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is particularly useful when the starting carbonyl is sensitive to the conditions of a one-pot reaction or when using the less expensive reducing agent, sodium borohydride.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.0 eq)

  • Toluene (B28343) or Benzene

  • Molecular Sieves (4Å) or anhydrous Potassium Carbonate

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

Procedure: Step 1: Imine/Enamine Formation

  • Combine the ketone or aldehyde (1.0 eq) and this compound (1.0 eq) in toluene or benzene.

  • Add a drying agent such as molecular sieves or anhydrous potassium carbonate.

  • Reflux the mixture using a Dean-Stark trap to remove the water formed during the reaction until no more water is collected.

  • Once the formation of the imine or enamine is complete (as monitored by TLC or GC-MS), remove the solvent under reduced pressure.

Step 2: Reduction

  • Dissolve the crude imine or enamine in an alcoholic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in portions.

  • Stir the reaction at room temperature until the reduction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize the results of reductive amination of various aldehydes and ketones with this compound under different reaction conditions.

Table 1: Reductive Amination of Aromatic Aldehydes with this compound

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE693
24-MethoxybenzaldehydeNaBH(OAc)₃DCE695
34-ChlorobenzaldehydeNaBH(OAc)₃THF891
42-NitrobenzaldehydeMe₂SiHClMeCN282[5]
5BenzaldehydeNaBH₄/DOWEX®THF0.3391[6]

Table 2: Reductive Amination of Aliphatic Aldehydes and Ketones with this compound

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1CyclohexanoneNaBH(OAc)₃DCE2488
2AcetoneNaBH(OAc)₃DCE2485
3PhenylacetoneH₂/Pd-C---
44-FluorophenylacetoneNaBH₄MeOH--

*Yields for entries 3 and 4 are not explicitly stated in the provided search results but are mentioned in the context of clandestine methamphetamine synthesis.[2]

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps Carbonyl Aldehyde or Ketone Imine_Enamine Imine/Enamine Formation Carbonyl->Imine_Enamine Amine This compound Amine->Imine_Enamine Reduction Reduction Imine_Enamine->Reduction Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Product Tertiary Amine Reduction->Product

Caption: General workflow for the reductive amination of a carbonyl compound with this compound.

One_Pot_vs_Two_Step One_Pot One-Pot Protocol (NaBH(OAc)₃) Mix Carbonyl, Amine, and Reducing Agent together Advantages: Simpler, faster workflow Disadvantages: May not be suitable for all substrates Two_Step Two-Step Protocol (NaBH₄) 1. Form Imine/Enamine (e.g., with Dean-Stark) 2. Isolate and then Reduce Advantages: Milder conditions for sensitive substrates, cheaper reducing agent Disadvantages: Longer procedure, requires intermediate isolation Start Choose Protocol Start->One_Pot For most substrates Start->Two_Step For sensitive substrates

Caption: Comparison of one-pot and two-step reductive amination protocols.

Applications in Drug Development

The reductive amination of aldehydes and ketones with this compound is a valuable transformation in the synthesis of various pharmaceutical agents. The resulting N-methyl-N-benzylamino moiety is a common structural motif in drug candidates. Furthermore, the benzyl group can be readily removed via catalytic hydrogenation to unveil a secondary N-methylamine, which is a crucial functional group in numerous bioactive molecules. For instance, this methodology is relevant to the synthesis of amphetamine-class compounds and other CNS-active agents.[2] The ability to construct complex amine architectures in a controlled and efficient manner makes this protocol an indispensable tool for medicinal chemists and process development scientists.

References

N-Methylbenzylamine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzylamine, a chiral secondary amine, serves as a versatile chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, effectively directing the stereochemical outcome of a subsequent chemical transformation. The steric bulk of the benzyl (B1604629) group and the stereochemistry of the α-methyl group create a chiral environment that favors the formation of one diastereomer over the other. Following the desired stereoselective reaction, the this compound auxiliary can be cleaved to yield the enantiomerically enriched product.

This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analog, α-methylbenzylamine, as chiral auxiliaries in key asymmetric transformations. The protocols are based on established literature procedures and are intended to serve as a guide for researchers in organic synthesis and drug development.

Core Applications

The primary application of this compound and related chiral benzylamines as auxiliaries is in the diastereoselective formation of carbon-carbon and carbon-nitrogen bonds. This is typically achieved through the formation of chiral imines or enamines, which then undergo nucleophilic attack. Key applications include:

  • Asymmetric Alkylation: Directing the addition of alkyl groups to carbonyl compounds.

  • Diastereoselective Conjugate Addition: Controlling the stereochemistry of Michael additions to α,β-unsaturated systems.

  • Asymmetric Aldol (B89426) Reactions: Influencing the stereochemical outcome of aldol condensations.

  • Synthesis of Chiral Amines and Amino Acids: Serving as a chiral precursor for the synthesis of enantiomerically pure nitrogen-containing compounds.[1]

Data Presentation: Diastereoselective Reactions

The following tables summarize quantitative data for asymmetric reactions employing chiral benzylamine (B48309) auxiliaries. While specific data for this compound is limited in readily available literature, the data for its close analog, (S)-(-)-α-methylbenzylamine, provides a strong indication of the expected stereoselectivity.

Table 1: Diastereoselective Intramolecular Michael Addition using (S)-(-)-α-Methylbenzylamine [2]

SubstrateProductDiastereomeric Ratio (d.r.)
Achiral DienoneN-((S)-1-phenylethyl)-4-piperidoneHigh (specific ratio not detailed in snippet)

Table 2: Diastereoselective Conjugate Addition of Lithium (R)-N-benzyl-N-α-methylbenzylamide to α,β-Unsaturated Esters

ElectrophileProductDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of final α-amino acid
α,β-Unsaturated EsterN-benzyl-N-α-methylbenzyl protected α-amino aldehyde96-98%94-98%
α,β-Unsaturated EsterN-benzyl-N-α-methylbenzyl protected α-amino ketone88%Not specified

Experimental Protocols

Protocol 1: Formation of a Chiral Imine from a Prochiral Aldehyde

This protocol describes the general procedure for the formation of a chiral imine, a key intermediate for subsequent diastereoselective additions.

Materials:

Procedure:

  • To a solution of the prochiral aldehyde in anhydrous toluene or DCM, add this compound.

  • Add a drying agent such as anhydrous magnesium sulfate or 4Å molecular sieves.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture containing the crude chiral imine can often be used directly in the next step after filtration to remove the drying agent.

Protocol 2: Asymmetric Synthesis of N-((S)-1-phenylethyl)-4-piperidone via Diastereoselective Michael Addition/Cyclization

This protocol is adapted from the synthesis of a key intermediate for (+)-lortalamine using (S)-(-)-α-methylbenzylamine and serves as a representative example for this class of reactions.[2]

Materials:

  • Divinyl ketone

  • (S)-(-)-α-Methylbenzylamine (a close analog of this compound)

  • Acetonitrile (CH₃CN)

  • Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve divinyl ketone in acetonitrile.

  • Add sodium bicarbonate (1.2 eq) to the solution, followed by the addition of (S)-(-)-α-methylbenzylamine (1.1 eq).[2]

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Heat the mixture to reflux for 12 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).[2]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[2]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-((S)-1-phenylethyl)-4-piperidone.[2]

Protocol 3: Removal of the N-Benzyl Chiral Auxiliary

The removal of the N-benzyl type auxiliary is a crucial step to liberate the chiral product. Catalytic hydrogenation is a common and effective method.

Materials:

Procedure:

  • Dissolve the N-benzylated compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Mandatory Visualizations

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde, Ketone, Enone) Chiral_Intermediate Chiral Intermediate (e.g., Imine, Enamine) Prochiral_Substrate->Chiral_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Chiral_Intermediate Diastereomeric_Product Diastereomerically Enriched Product Chiral_Intermediate->Diastereomeric_Product Stereoselective Reaction Reagent Reagent (e.g., Nucleophile, Electrophile) Reagent->Diastereomeric_Product Final_Product Enantiomerically Enriched Product Diastereomeric_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage Cleavage Auxiliary Cleavage (e.g., Hydrogenolysis)

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Michael_Addition_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Dienone Achiral Dienone Enamine Chiral Enamine Intermediate Dienone->Enamine Auxiliary (S)-(-)-α-Methylbenzylamine Auxiliary->Enamine Conjugate Addition Cyclization Intramolecular Michael Addition & Cyclization Enamine->Cyclization Piperidone N-((S)-1-phenylethyl)-4-piperidone (Diastereomerically Enriched) Cyclization->Piperidone

Caption: Signaling pathway for the diastereoselective synthesis of a chiral piperidone.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of N-Methylbenzylamine in the synthesis of key pharmaceutical intermediates. This compound is a versatile secondary amine widely employed as a building block in organic synthesis due to its nucleophilic nature and the utility of the N-benzyl group as a protecting group that can be removed under various conditions.[1][2][3][4] This document covers its application in reductive amination, N-alkylation, and cyclization reactions, crucial for the construction of a diverse range of pharmacologically active molecules.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, allowing the formation of secondary and tertiary amines from carbonyl compounds. This compound serves as a key reagent in this transformation, reacting with aldehydes or ketones to form an intermediate iminium ion or enamine, which is then reduced in situ to the corresponding amine. This method is widely used in the synthesis of numerous pharmaceutical compounds.

A general workflow for reductive amination using this compound is depicted below:

G carbonyl Aldehyde or Ketone intermediate Imine/Enamine Intermediate carbonyl->intermediate nmba This compound nmba->intermediate product N-Substituted This compound Derivative intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, NaBH3CN) reducing_agent->product workup Aqueous Work-up & Purification product->workup

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination of a Ketone

This protocol describes the synthesis of an N-substituted this compound derivative from a ketone.

Materials:

  • Ketone (e.g., Phenylacetone)

  • This compound

  • Toluene (B28343)

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Methanol

  • Dean-Stark apparatus or molecular sieves

  • Standard glassware for organic synthesis

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve equimolar amounts of the ketone and this compound in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of enamine formation. Alternatively, the reaction can be carried out in the presence of a drying agent like molecular sieves.

  • Reduction: Cool the reaction mixture and remove the toluene under reduced pressure.

  • Dissolve the resulting crude enamine in methanol.

  • Carefully add sodium borohydride portion-wise to the solution while stirring and maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Application Example: Synthesis of a Phenylephrine Intermediate

This compound is a key reagent in the synthesis of α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone (B1666503) hydrochloride, an important intermediate for the production of Phenylephrine, an α1-adrenergic receptor agonist.[5]

Reaction Scheme:

3-Acetoxy-α-bromoacetophenone + this compound → α-(N-methyl-N-benzylamino)-3-acetoxyacetophenone → α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride

Quantitative Data for Phenylephrine Intermediate Synthesis

IntermediateStarting MaterialReagentsSolventYield (%)PurityReference
α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride3-Acetoxy-α-bromoacetophenoneThis compound, Na₂CO₃, HClButyl Acetate62>99%[5]

N-Alkylation

N-alkylation of this compound with alkyl halides is a direct method for the synthesis of tertiary amines. This reaction is fundamental in diversifying the structure of pharmaceutical intermediates. The reaction proceeds via an SN2 mechanism where the nitrogen atom of this compound acts as a nucleophile.

A general workflow for the N-alkylation of this compound is presented below:

G nmba This compound product Tertiary Amine (R-N(Me)Bn) nmba->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K2CO3, Et3N) base->product solvent Solvent (e.g., Acetonitrile, DMF) solvent->product workup Work-up & Purification product->workup

Caption: General workflow for N-alkylation.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Solvent (e.g., Acetonitrile or DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter off the solid base (if used).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Application Example: Synthesis of Cetirizine Intermediate

This compound is a precursor to 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), a key intermediate in the synthesis of the antihistamine drug Cetirizine.[6][7] While not a direct N-alkylation of this compound itself, the synthesis of the piperazine (B1678402) ring often involves N-alkylation steps.

Quantitative Data for N-Alkylation Reactions

ProductAmineAlkylating AgentCatalyst/BaseSolventYield (%)PurityReference
N-Benzyl-N-methyl-aliphatic amines4-(Dimethylamino)benzyl-N-methylamineAliphatic halidesDIPEATHFGoodN/A[8]
N-Methylated aminesBenzylamineDimethyl carbonate (DMC)Cu-Zr BNPsNoneup to 91% selectivityN/A[9]

Cyclization Reactions

This compound and its derivatives can participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. These reactions often involve the reaction of the amine with a bifunctional electrophile or an intramolecular reaction of a suitably functionalized this compound derivative.

An illustrative workflow for a cyclization reaction is shown below:

G cluster_intermolecular Intermolecular cluster_intramolecular Intramolecular nmba_deriv This compound Derivative cyclization Cyclization nmba_deriv->cyclization electrophile Bifunctional Electrophile electrophile->cyclization heterocycle N-Heterocyclic Product cyclization->heterocycle workup Purification heterocycle->workup nmba_deriv_func Functionalized This compound Derivative cyclization_intra cyclization_intra nmba_deriv_func->cyclization_intra Intramolecular Cyclization cyclization_intra->heterocycle

Caption: General workflows for cyclization reactions.

Experimental Protocol: Synthesis of Tetrahydroquinolines

This protocol describes the cyclization of N-benzyl-3-anilinopropanamides, which can be derived from reactions involving benzylamine, to form tetrahydroquinoline derivatives.[10]

Materials:

  • N-benzyl-3-anisidinopropanamide

  • Acetic anhydride (B1165640)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, place N-benzyl-3-m-anisidinopropanamide (1.0 eq.) and acetic anhydride (1.5 eq.).

  • Cyclization: Reflux the mixture for 30 minutes.

  • Work-up: Cool the reaction mixture and pour it into distilled water.

  • Boil the mixture to decompose excess acetic anhydride.

  • Separate the organic layer, dilute with dichloromethane, wash thoroughly with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo to obtain the crude product, which can be purified by crystallization.

Quantitative Data for Cyclization Reactions
ProductStarting MaterialReagentsYield (%)Reference
Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolineN-benzyl-3-m-anisidinopropanamideAcetic anhydride69[11]
Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolineN-benzyl-3-o-anisidinopropanamideAcetic anhydride35[11]
N-benzyl-3-p-anisidinopropanamide3-p-anisidinopropanamideBenzylamine41[11]

Signaling Pathways of Pharmaceuticals Derived from this compound Intermediates

Understanding the mechanism of action of drugs is crucial in pharmaceutical development. Below are diagrams of the signaling pathways for two major classes of drugs for which this compound is a key synthetic intermediate.

Histamine (B1213489) H1 Receptor Signaling Pathway (Target of Cetirizine)

Cetirizine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor.[12] It effectively blocks the downstream signaling cascade initiated by histamine binding, thereby alleviating allergy symptoms.

G Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, Bronchoconstriction, etc.) PKC->Allergic_Symptoms Leads to Cetirizine Cetirizine Cetirizine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway (Target of Phenylephrine)

Phenylephrine is a selective α1-adrenergic receptor agonist. Its activation of these receptors, primarily on vascular smooth muscle, leads to vasoconstriction.[13]

G Phenylephrine Phenylephrine (Agonist) Alpha1_AR α1-Adrenergic Receptor (Gq-coupled) Phenylephrine->Alpha1_AR Binds and Activates Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Releases Ca2->PKC Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca2->Vasoconstriction Directly causes PKC->Vasoconstriction Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

The Versatile Role of N-Methylbenzylamine in the Synthesis of Bio-relevant Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (NMBA) serves as a versatile and economically significant building block in organic synthesis, particularly in the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features and reactivity allow for its incorporation into various cyclic systems, many of which are scaffolds for pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks utilizing this compound, supported by quantitative data and visual workflows.

Synthesis of Substituted Piperidines

Substituted piperidines are prevalent structural motifs in numerous pharmaceuticals and natural products. This compound can be effectively utilized in the synthesis of N-methylpiperidine derivatives through intramolecular cyclization strategies. A common approach involves the reaction of this compound with a suitable bifunctional electrophile, followed by cyclization.

Application Note:

This protocol details the synthesis of N-methylpiperidine, a foundational structure for more complex derivatives. The reaction proceeds via an initial N-alkylation of this compound with 5-bromovaleronitrile, followed by a reductive cyclization. This method is advantageous due to the ready availability of the starting materials and the straightforward reaction sequence.

Experimental Protocol: Synthesis of N-Methylpiperidine from this compound

Step 1: Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

  • Dissolve this compound (6.05 g, 49.9 mmol) in 150 mL of anhydrous ethanol (B145695) in a round-bottom flask.

  • Add potassium carbonate (10.32 g, 74.67 mmol) and potassium iodide (1.24 g, 7.47 mmol) to the solution.

  • Heat the mixture to reflux.

  • Slowly add a solution of 5-bromopentanitrile (12.15 g, 74.98 mmol) in 50 mL of anhydrous ethanol dropwise over 3 hours.

  • Continue stirring the reaction mixture under reflux for 72 hours.[1]

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(benzyl(methyl)amino)pentanenitrile.

Step 2: Reductive Cyclization to N-Methylpiperidine Hydrochloride

  • Dissolve the product from Step 1 (3.95 g, 19.4 mmol) in 15 mL of methanol (B129727) and add 1 mL of concentrated hydrochloric acid.

  • Transfer the solution to a Fisher-Porter bottle and add 10% (w/w) palladium on wet carbon (3.85 g).

  • Seal the reactor and charge it with hydrogen gas to a pressure of 5 atm.

  • Stir the mixture at room temperature for 24 hours.[1]

  • Carefully filter the reaction mixture through a bed of Celite to remove the catalyst. Caution: The palladium on carbon catalyst is pyrophoric and should be handled with care.

  • Add 1 mL of concentrated hydrochloric acid to the filtrate to facilitate crystallization of the hydrochloride salt.

  • Remove the volatile solvents using a rotary evaporator and dry the resulting solid under high vacuum to obtain N-methylpiperidinium chloride.

Quantitative Data Summary

ProductStarting MaterialsKey ReagentsReaction TimeYieldReference
5-(Benzyl(methyl)amino)pentanenitrileThis compound, 5-BromopentanitrileK₂CO₃, KI, Ethanol72 h-[1]
N-Methylpiperidinium Chloride5-(Benzyl(methyl)amino)pentanenitrileH₂, 10% Pd/C, HCl, Methanol24 h93.4%[1]

Experimental Workflow: Synthesis of N-Methylpiperidine

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Cyclization A This compound C Reaction in Ethanol with K₂CO₃, KI A->C B 5-Bromopentanitrile B->C D 5-(Benzyl(methyl)amino)pentanenitrile C->D Reflux, 72h E 5-(Benzyl(methyl)amino)pentanenitrile F Hydrogenation (H₂) 10% Pd/C, HCl, Methanol E->F 5 atm, 24h G N-Methylpiperidinium Chloride F->G

Caption: Workflow for the synthesis of N-methylpiperidine.

Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition

Pyrrolidine (B122466) rings are another class of heterocycles with significant importance in medicinal chemistry. While direct use of this compound in [3+2] cycloaddition is less common, its derivatives, such as N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine, serve as excellent precursors for azomethine ylides, which are key intermediates in these reactions. This highlights the utility of this compound as a foundational scaffold for more complex reagents.

Application Note:

This protocol outlines a general procedure for the synthesis of substituted pyrrolidines using an this compound derivative. The in situ generation of a non-stabilized azomethine ylide from N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine and its subsequent [3+2] cycloaddition with an electron-deficient olefin provides a straightforward and high-yielding route to highly functionalized pyrrolidines.[2]

Experimental Protocol: General Procedure for Pyrrolidine Synthesis

Step 1: Synthesis of N-Benzyl-N-(trimethylsilyl)methylamine

  • Heat a mixture of chloromethyltrimethylsilane (B1583789) and hexamethylenetetramine.

  • Add benzylamine (B48309) (0.3 mol) to the stirred mixture and heat at 200°C for 2.5 hours.

  • After cooling, add 0.1 N sodium hydroxide (B78521) solution to hydrolyze the resulting salt.

  • Extract the mixture with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Distill the residue under reduced pressure to obtain N-benzyl-N-(trimethylsilyl)methylamine (yield: 58-72%).[2]

Step 2: Synthesis of N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine

  • Cool a 37% aqueous formaldehyde (B43269) solution (74 mmol) to 0°C.

  • Add N-benzyl-N-(trimethylsilyl)methylamine (51.7 mmol) dropwise with stirring.

  • After 10 minutes at 0°C, add methanol (0.15 mol) in one portion.

  • Add potassium carbonate to absorb the aqueous phase and stir for 1 hour.

  • Decant the nonaqueous phase, add more potassium carbonate, and stir for 12 hours at 25°C.

  • Add ether, dry the solution over potassium carbonate, filter, and concentrate.

  • Distill the residue under reduced pressure to give N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine as a colorless liquid (yield: 54-69%).[2]

Step 3: [3+2] Cycloaddition

  • To a solution of the dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol) in dry dichloromethane, add N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol) at room temperature.

  • Stir the reaction mixture for the specified time (see table below).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the desired pyrrolidine derivative.

Quantitative Data Summary for [3+2] Cycloaddition

DipolarophileProductReaction TimeYieldReference
N-Phenylmaleimide2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane15 min95%[2]
Dimethyl Fumaratetrans-3,4-Dicarbomethoxy-1-benzylpyrrolidine30 min90%[2]
Dimethyl Maleatecis-3,4-Dicarbomethoxy-1-benzylpyrrolidine30 min88%[2]

Logical Relationship: Azomethine Ylide Generation and Cycloaddition

G A N-Benzyl-N-methoxymethyl- N-(trimethylsilyl)methylamine C Azomethine Ylide (Intermediate) A->C Generation B Trifluoroacetic Acid (Catalyst) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., N-Phenylmaleimide) D->E F Substituted Pyrrolidine E->F Formation

Caption: Generation of azomethine ylide and subsequent cycloaddition.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs), such as the Ugi and Biginelli reactions, offer efficient pathways to complex heterocyclic structures in a single step. This compound can participate as the amine component in these reactions, leading to a wide range of products.

Application Note: Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which can be precursors to various heterocyles. This compound can act as the primary or secondary amine component. The following is a general protocol.

Experimental Protocol: General Ugi Reaction
  • To a solution of the aldehyde (1.0 mmol) in methanol, add this compound (1.0 mmol) and stir for 30 minutes.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the Ugi product.

Signaling Pathway: The Ugi Reaction Mechanism

G A Aldehyde + Amine (this compound) B Imine Formation A->B C Iminium Ion B->C Protonation F Nitrilium Ion Intermediate C->F Nucleophilic Attack D Carboxylic Acid D->C E Isocyanide E->F G α-Adduct F->G Nucleophilic Attack by Carboxylate H Mumm Rearrangement G->H I α-Acylamino Amide H->I

Caption: Simplified mechanism of the Ugi four-component reaction.

Conclusion

This compound is a readily accessible and highly versatile reagent in the synthesis of a multitude of heterocyclic compounds. Its application in classical named reactions and modern synthetic methodologies underscores its importance in the fields of medicinal chemistry and drug development. The protocols and data presented here provide a foundation for researchers to explore the vast potential of this compound in the creation of novel and complex molecular architectures.

References

Application of N-Methylbenzylamine in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzylamine, a secondary amine, serves as a versatile and crucial building block in the synthesis of a range of agrochemicals.[1][2][3] Its utility is particularly prominent in the development of modern herbicides. The incorporation of the this compound moiety into larger molecular scaffolds has led to the discovery of potent herbicidal agents that act by disrupting essential biological pathways in target weed species. This document provides a detailed overview of the application of this compound in the synthesis of such agrochemicals, complete with experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and experimental workflows.

Application in Herbicide Synthesis: N-Benzylbenzamides and N-Benzylpicolinamides

This compound is a key precursor for the synthesis of N-benzylbenzamide and N-benzylpicolinamide classes of herbicides.[4][5] These compounds have been identified as potent "bleaching" herbicides. Their mode of action involves the inhibition of pigment synthesis in plants, leading to the characteristic white appearance of treated foliage and eventual plant death.[4][5]

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Herbicides derived from this compound, such as certain N-benzylbenzamides and N-benzylpicolinamides, function by inhibiting the carotenoid biosynthesis pathway in plants.[4][5] Specifically, they are understood to be inhibitors of the enzyme Phytoene (B131915) Desaturase (PDS).[5] PDS is a critical enzyme in the pathway responsible for converting phytoene into colored carotenoids.

Carotenoids play a vital role in photoprotection, shielding chlorophyll (B73375) from photo-oxidative damage. By inhibiting PDS, these herbicides prevent the formation of carotenoids, leaving chlorophyll exposed to excessive light energy. This leads to the rapid destruction of chlorophyll, resulting in the "bleaching" symptom and cessation of photosynthesis, ultimately causing the death of the weed.

A simplified diagram of the carotenoid biosynthesis pathway and the point of inhibition by this compound-derived herbicides is presented below.

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene ζ-Carotene Desaturase (ZDS) Lycopene Lycopene ZetaCarotene->Lycopene Carotenoid Isomerase (CRTISO) Carotenes α/β-Carotenes Lycopene->Carotenes Lycopene Cyclase (LCY) Xanthophylls Xanthophylls (e.g., Lutein, Zeaxanthin) Carotenes->Xanthophylls Hydroxylases Inhibitor This compound-derived Herbicides (e.g., N-Benzylpicolinamides) Inhibitor->Phytoene

Figure 1: Carotenoid Biosynthesis Pathway Inhibition.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and evaluation of a representative N-benzylpicolinamide herbicide derived from a substituted this compound.

Synthesis of N-(4-fluorobenzyl)-6-methylpicolinamide

This protocol describes the synthesis of a specific N-benzylpicolinamide herbicide, a derivative of this compound. The general workflow for this synthesis is depicted below.

Synthesis_Workflow Start Starting Materials: - 6-methylpicolinic acid - 4-fluorobenzylamine (B26447) (derived from this compound chemistry) Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Work-up and Purification Coupling->Purification Product Final Product: N-(4-fluorobenzyl)-6- methylpicolinamide Purification->Product

Figure 2: General Synthesis Workflow.

Materials:

Procedure:

  • Reaction Setup: To a solution of 6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add 4-fluorobenzylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorobenzyl)-6-methylpicolinamide.

Evaluation of Herbicidal Activity (Bleaching Effect)

This protocol describes a laboratory-based method to assess the bleaching effect of the synthesized compound on a model plant species.

Materials:

  • Synthesized N-(4-fluorobenzyl)-6-methylpicolinamide

  • A suitable solvent (e.g., acetone (B3395972) or DMSO)

  • Petri dishes with filter paper

  • Seeds of a susceptible weed species (e.g., Arabidopsis thaliana or cress)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in the chosen solvent. From this stock, prepare a series of dilutions to test a range of concentrations.

  • Petri Dish Assay: Place a sterile filter paper in each Petri dish. Apply a known volume of each test solution to the filter paper, allowing the solvent to evaporate completely. A control dish with only the solvent should also be prepared.

  • Sowing Seeds: Place a specific number of seeds (e.g., 20-30) on the treated filter paper in each Petri dish.

  • Incubation: Add a small amount of water or a nutrient solution to each dish to moisten the filter paper. Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 25°C).

  • Evaluation: After a set period (e.g., 7-14 days), observe the seedlings for signs of bleaching (whitening) of the cotyledons and true leaves.

  • Data Collection: Quantify the herbicidal effect by recording the percentage of bleached seedlings or by using a visual rating scale. The concentration that causes 50% inhibition (IC₅₀) can be calculated from the dose-response data.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and activity of a representative N-benzylpicolinamide herbicide.

ParameterValue
Synthesis of N-(4-fluorobenzyl)-6-methylpicolinamide
Yield85-95%
Purity (by HPLC)>98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, J = 7.6 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.30-7.25 (m, 2H), 7.18 (d, J = 7.6 Hz, 1H), 7.05-7.00 (m, 2H), 4.65 (d, J = 6.0 Hz, 2H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 164.5, 162.5 (d, J = 245 Hz), 158.0, 148.0, 137.0, 134.0 (d, J = 3.0 Hz), 129.5 (d, J = 8.0 Hz), 124.0, 121.0, 115.5 (d, J = 21 Hz), 43.0, 24.5
Herbicidal Activity
IC₅₀ (against A. thaliana)10-50 µM

Note: NMR data is representative and may vary slightly based on experimental conditions.

Logical Relationship Diagram

The following diagram illustrates the logical progression from the core chemical structure to the observed biological effect.

Logical_Relationship NMA This compound (Core Structure) Herbicide Synthesized Herbicide (e.g., N-Benzylpicolinamide) NMA->Herbicide Chemical Synthesis PDS Phytoene Desaturase (PDS) (Enzyme Target) Herbicide->PDS Inhibition Carotenoids Carotenoid Biosynthesis (Biological Pathway) PDS->Carotenoids Disruption of Chlorophyll Chlorophyll Degradation (Photo-oxidation) Carotenoids->Chlorophyll Lack of Protection leads to Bleaching Visual Symptom: Bleaching (Whitening) Chlorophyll->Bleaching Results in Death Plant Death Bleaching->Death Leads to

References

N-Methylbenzylamine as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. This document provides a comprehensive overview of its application, including quantitative performance data and detailed experimental protocols for evaluation. The information presented is curated from various scientific studies and is intended to guide researchers in utilizing this compound for corrosion mitigation.

Quantitative Data on Corrosion Inhibition

The effectiveness of this compound and its derivatives as corrosion inhibitors has been quantified using various electrochemical and gravimetric techniques. The following tables summarize key performance data, offering insights into their inhibition efficiency under different conditions.

Table 1: Corrosion Inhibition Efficiency of this compound Derivatives

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
N-2-methylbenzylidene-4-antipyrineamineMild Steel1.0 M HCl5 x 10⁻⁴ M3091.8[1][2]
N-benzyl-N-(2,4-diamino) butyl imidazoline (B1206853) ammonium (B1175870) chlorideMild Steel1.0 M HCl200 mg/LNot Specified96.4[3]
N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamideMild SteelHCl0.0005 M3095.5[4]
(Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dioneCarbon Steel1.0 M HCl5 x 10⁻³ MNot Specified95[5]

Table 2: Adsorption Characteristics of this compound Derivatives

InhibitorMetalCorrosive MediumAdsorption Isotherm ModelΔG°ads (kJ/mol)Reference
N-2-methylbenzylidene-4-antipyrineamineMild Steel1.0 M HClLangmuir-[1][2]
N-benzyl-N-(2,4-diamino) butyl imidazoline ammonium chlorideMild Steel1.0 M HClLangmuir-33.76[3]
N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-PropandiimineAPI-5L-X65 Steel1 M HClLangmuir-[6]
(Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dioneCarbon Steel1.0 M HClLangmuir-[5]

Experimental Protocols

The following are detailed protocols for common experimental methods used to evaluate the performance of corrosion inhibitors like this compound.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., 1.0 M HCl)

  • This compound (or its derivative)

  • Acetone

  • Deionized water

  • Drying oven

  • Analytical balance (accurate to 0.1 mg)

  • Beakers

  • Nylon cord

Procedure:

  • Sample Preparation: a. Mechanically polish the metal coupons to a mirror finish. b. Measure the surface area of each coupon. c. Degrease the coupons by washing with acetone, followed by deionized water. d. Dry the coupons in an oven at 105°C for 24 hours.[4] e. Weigh each coupon accurately and record the initial weight (W_initial).

  • Corrosion Test: a. Prepare the corrosive solutions: one blank (without inhibitor) and several with varying concentrations of this compound. b. Suspend each coupon in a separate beaker containing the test solution using a nylon cord, ensuring complete immersion. c. Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Post-Test Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Remove corrosion products by washing with a suitable cleaning solution (e.g., 12% HCl), followed by rinsing with deionized water and acetone.[4] c. Dry the cleaned coupons in an oven. d. Weigh each coupon accurately and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * D * T), where A is the surface area (cm²), D is the density of the metal (g/cm³), and T is the immersion time (hours).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).

Objective: To determine the corrosion current density (i_corr) and understand the inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal sample (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode Preparation: a. Prepare the working electrode by embedding the metal sample in resin, leaving a known surface area exposed. b. Polish the exposed surface to a mirror finish. c. Degrease and rinse as described in the weight loss method.

  • Electrochemical Measurement: a. Assemble the three-electrode cell with the test solution. b. Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached. c. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP). d. Set a scan rate, typically 0.166 mV/s to 1 mV/s.[6][7]

  • Data Analysis: a. Plot the logarithm of the current density (log i) versus the potential (E). b. Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). c. Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Objective: To study the formation of a protective film and the charge transfer resistance at the metal surface.

Apparatus: Same as for potentiodynamic polarization.

Procedure:

  • Electrode and Cell Setup: Prepare the electrode and cell as described for potentiodynamic polarization.

  • Measurement: a. Allow the system to stabilize at the OCP. b. Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[1][8] c. Record the impedance response of the system.

  • Data Analysis: a. The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). b. The Nyquist plot for a simple corrosion process often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). c. The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like R_ct and double-layer capacitance (C_dl). d. Inhibition Efficiency (%IE): %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

G cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep1 Metal Coupon Polishing prep2 Surface Area Measurement prep1->prep2 prep3 Degreasing & Rinsing prep2->prep3 prep4 Drying & Initial Weighing prep3->prep4 test1 Weight Loss Method prep4->test1 test2 Potentiodynamic Polarization prep4->test2 test3 Electrochemical Impedance Spectroscopy prep4->test3 analysis1 Calculate Corrosion Rate & %IE test1->analysis1 analysis2 Determine i_corr & Inhibition Mechanism test2->analysis2 analysis3 Determine R_ct & Protective Film Properties test3->analysis3 conclusion Conclusion on Inhibitor Performance analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

Logical Relationship of Adsorption Isotherms

G cluster_data Experimental Data cluster_models Adsorption Isotherm Models data1 Inhibitor Concentration (C) langmuir Langmuir data1->langmuir freundlich Freundlich data1->freundlich temkin Temkin data1->temkin data2 Surface Coverage (θ) data2->langmuir data2->freundlich data2->temkin fit Determine Best Fit Model (based on R² value) langmuir->fit Linear Fit (C/θ vs. C) freundlich->fit Linear Fit (log θ vs. log C) temkin->fit Linear Fit (θ vs. log C) mechanism Infer Adsorption Mechanism (Physisorption/Chemisorption) fit->mechanism

Caption: Determining the adsorption mechanism using isotherm models.

References

Application Notes and Protocols for N-Methylbenzylamine in Surfactant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzylamine serves as a versatile precursor in the synthesis of cationic surfactants, particularly quaternary ammonium (B1175870) compounds. By incorporating the N-methylbenzylammonium moiety as a hydrophilic head group, a range of amphiphilic molecules with significant surface activity can be developed. These surfactants, commonly known as benzalkonium chlorides or benzyl-containing quaternary ammonium surfactants, exhibit properties that are tunable by varying the length of the hydrophobic alkyl chain. Their applications span from roles as biocides and disinfectants to phase transfer agents and formulation excipients in various industries, including pharmaceuticals.[1][2]

This document provides detailed application notes on the properties of N-alkyl-N-methylbenzylammonium chloride surfactants and protocols for their synthesis and characterization.

Application Notes

Physicochemical Properties of N-Alkyl-N,N-dimethylbenzylammonium Chloride Surfactants

The surfactant properties of N-alkyl-N,N-dimethylbenzylammonium chlorides are primarily dictated by the length of the n-alkyl chain. A longer alkyl chain increases the hydrophobicity of the surfactant molecule, which in turn influences its efficiency and effectiveness at interfaces.

Key Performance Metrics:

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to aggregate into micelles. It is a measure of the surfactant's efficiency. As the alkyl chain length increases, the hydrophobicity of the surfactant increases, leading to a lower CMC.[3][4] This means that less surfactant is required to achieve micellization and maximum surface tension reduction.

  • Surface Tension at CMC (γ_CMC): This value indicates the maximum reduction in surface tension that a surfactant can achieve, reflecting its effectiveness. Generally, for a homologous series of surfactants, a longer hydrophobic tail leads to a more densely packed surfactant monolayer at the air-water interface, resulting in a lower γ_CMC.

Data Summary:

The following table summarizes the critical micelle concentration (CMC) for a homologous series of N-alkyl-N,N-dimethylbenzylammonium chloride (BAC) surfactants.

Alkyl Chain LengthSurfactant NameAbbreviationCritical Micelle Concentration (CMC) (M)
C12N-Dodecyl-N,N-dimethylbenzylammonium chlorideC12-BAC4.54 x 10⁻³
C14N-Tetradecyl-N,N-dimethylbenzylammonium chlorideC14-BAC7.27 x 10⁻⁴
C16N-Hexadecyl-N,N-dimethylbenzylammonium chlorideC16-BAC7.43 x 10⁻⁵

Data sourced from a study on the virucidal activity of benzalkonium chlorides.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Dodecyl-N,N-dimethylbenzylammonium Chloride (C12-BAC)

This protocol describes a two-step synthesis of a representative N-alkyl-N-methylbenzylammonium surfactant.

Step 1: Synthesis of N-Dodecyl-N-methylbenzylamine

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 1-bromododecane (1 equivalent) in anhydrous toluene.

  • Add anhydrous sodium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring and maintain for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with deionized water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude N-dodecyl-N-methylbenzylamine.

Step 2: Quaternization to form N-Dodecyl-N,N-dimethylbenzylammonium Chloride

Materials:

  • N-Dodecyl-N-methylbenzylamine (from Step 1)

  • Methyl iodide

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether

  • Round-bottom flask with a stirrer

  • Ice bath

Procedure:

  • Dissolve the N-dodecyl-N-methylbenzylamine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, precipitate the product by adding an excess of diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield N-dodecyl-N,N-dimethylbenzylammonium iodide.

  • For the chloride salt, an anion exchange resin can be used, or the synthesis can be adapted using benzyl (B1604629) chloride in the first step with N,N-dimethyldodecylamine.[5][6]

Protocol 2: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tensiometry

Materials and Equipment:

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

  • Deionized water (high purity)

  • Synthesized N-alkyl-N,N-dimethylbenzylammonium chloride surfactant

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

  • Record the surface tension value for each concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.[7] The surface tension value in the plateau region above the CMC is the γ_CMC.

Visualizations

Logical Workflow for Surfactant Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: This compound Alkyl Halide step1 Alkylation of This compound start->step1 intermediate N-Alkyl-N-methylbenzylamine step1->intermediate step2 Quaternization with Methyl Halide intermediate->step2 product N-Alkyl-N,N-dimethylbenzylammonium Halide step2->product purification Purification and Structural Confirmation (NMR, FTIR) product->purification measurement Surface Tension Measurements purification->measurement analysis Data Analysis measurement->analysis results Determination of CMC and γ_CMC analysis->results

Caption: Workflow for the synthesis and characterization of N-alkyl-N-methylbenzylammonium surfactants.

Molecular Interactions in a Cationic Surfactant Micelle

G cluster_micelle Micelle Cross-Section cluster_interactions Key Intermolecular Forces core Hydrophobic Core hydrophobic Hydrophobic Interactions (Alkyl Chains 'R' in Core) core->hydrophobic Attraction s1 R-N⁺(CH₃)₂-CH₂-Ph s1->core electrostatic Electrostatic Repulsion (Between Cationic Headgroups) s1->electrostatic Repulsion s2 R-N⁺(CH₃)₂-CH₂-Ph s2->core van_der_waals Van der Waals & π-π Stacking (Between Benzyl Groups) s2->van_der_waals Interaction s3 R-N⁺(CH₃)₂-CH₂-Ph s3->core s4 R-N⁺(CH₃)₂-CH₂-Ph s4->core

Caption: Schematic of molecular interactions within a cationic surfactant micelle featuring a benzyl group.

References

Application Notes and Protocols: Eschweiler-Clarke Methylation of N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eschweiler-Clarke reaction is a robust and widely utilized method in organic synthesis for the N-methylation of primary and secondary amines.[1][2] This reductive amination process employs formaldehyde (B43269) as the carbon source and formic acid as the reducing agent, offering a reliable route to tertiary amines while advantageously avoiding the formation of quaternary ammonium (B1175870) salts.[1][3] This is particularly crucial in the synthesis of pharmaceutical compounds and other biologically active molecules where precise control over the degree of methylation is essential. The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by a hydride transfer from formic acid.[3] For primary amines, this process occurs twice to yield the N,N-dimethylated product.[4]

These application notes provide a detailed protocol for the Eschweiler-Clarke methylation of the secondary amine, N-methylbenzylamine, to synthesize N,N-dimethylbenzylamine. This reaction is a classic example of the methylation of a secondary amine and is relevant for the synthesis of various building blocks in drug discovery and development.

Reaction and Mechanism

The overall reaction involves the conversion of this compound to N,N-dimethylbenzylamine using formaldehyde and formic acid.

Reaction Scheme:

The mechanism of the Eschweiler-Clarke reaction for a secondary amine like this compound proceeds through the following key steps:

  • Iminium Ion Formation: The secondary amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[3]

  • Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.

  • Product Formation: The reduction of the iminium ion yields the tertiary amine product, N,N-dimethylbenzylamine, with the concurrent release of carbon dioxide.[1]

Experimental Protocol

This section details a standard laboratory procedure for the Eschweiler-Clarke methylation of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Concentration/Purity
This compoundC8H11N121.18≥98%
Formic AcidCH2O246.03~98-100%
Formaldehyde SolutionCH2O30.0337% in H2O
Dichloromethane (B109758) (DCM)CH2Cl284.93ACS grade
1M Hydrochloric AcidHCl36.461 M aqueous solution
Sodium Hydroxide (B78521)NaOH40.00Pellets or solution
Anhydrous Sodium SulfateNa2SO4142.04Granular
WaterH2O18.02Deionized
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and formic acid (1.8 eq).

  • Addition of Formaldehyde: To this mixture, add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle or oil bath.[3]

  • Reaction Time: Maintain the temperature and stir the mixture for 18 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Quenching and Extraction:

    • After 18 hours, cool the reaction mixture to room temperature (25 °C).[3]

    • Add water and 1M hydrochloric acid to the flask.[3]

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) to remove any non-basic impurities. Discard the organic layer.[3]

  • Workup - Basification and Product Extraction:

    • Basify the aqueous layer to a pH of 11 using a sodium hydroxide solution.[3]

    • Extract the basic aqueous phase three times with dichloromethane.[3]

  • Drying and Concentration:

    • Combine the organic layers from the basic extraction and dry over anhydrous sodium sulfate.[3]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethylbenzylamine.[3]

  • Purification: The crude product can be purified by column chromatography to afford the pure tertiary amine.[3] A high yield of approximately 98% can be expected for this type of reaction.[3]

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the Eschweiler-Clarke methylation of a secondary amine, applicable to this compound.

ParameterValueReference
Stoichiometry
This compound1.0 eq[3]
Formic Acid1.8 eq[3]
Formaldehyde (37% aq.)1.1 eq[3]
Reaction Conditions
Temperature80 °C[3]
Reaction Time18 hours[3]
Yield
Expected Product Yield~98%[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine this compound, Formic Acid, and Formaldehyde heating 2. Heat at 80°C for 18h reactants->heating cooling 3. Cool to Room Temperature heating->cooling acid_extraction 4. Add H2O and 1M HCl, Extract with DCM cooling->acid_extraction basification 5. Basify Aqueous Layer to pH 11 acid_extraction->basification base_extraction 6. Extract with DCM (3x) basification->base_extraction drying 7. Dry Combined Organic Layers (Na2SO4) base_extraction->drying concentration 8. Concentrate under Reduced Pressure drying->concentration chromatography 9. Column Chromatography concentration->chromatography product Pure N,N-Dimethylbenzylamine chromatography->product

Caption: Experimental workflow for the synthesis of N,N-dimethylbenzylamine.

Reaction Mechanism Pathway

reaction_mechanism amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal + Formaldehyde formaldehyde Formaldehyde formaldehyde->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product N,N-Dimethylbenzylamine iminium->product + Hydride from Formic Acid formic_acid Formic Acid formic_acid->product co2 CO2 formic_acid->co2 releases

Caption: Key steps in the Eschweiler-Clarke methylation mechanism.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or ensuring the temperature is maintained at 80 °C.

  • Low Yield: Ensure accurate measurement of reagents. During the workup, thorough extraction is crucial to maximize product recovery. Ensure the aqueous phase is sufficiently basic (pH 11) before the final extractions.

  • Safety: Formic acid is corrosive and formaldehyde is a suspected carcinogen and sensitizer. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is typically exothermic upon the addition of formaldehyde; therefore, controlled addition may be necessary for larger-scale reactions. Dichloromethane is a volatile and potentially toxic solvent and should also be handled in a fume hood.

References

N-Methylbenzylamine as a directing group in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An N-methylbenzylamine moiety serves as a highly effective directing group in organic synthesis, primarily enabling the regioselective functionalization of aromatic rings. Its utility is most prominently featured in directed ortho-metalation (DoM) reactions and is increasingly being explored in transition-metal-catalyzed C-H activation processes. The ability to easily install and subsequently modify or remove this group makes it a versatile tool for the synthesis of complex, polysubstituted aromatic compounds, which are crucial scaffolds in pharmaceuticals and materials science.[1][2]

Application Notes

Directed ortho-Metalation (DoM)

This compound is a powerful directed metalation group (DMG) for the regioselective deprotonation of the ortho-position on an aromatic ring.[3] In this reaction, the lone pair of electrons on the nitrogen atom of the amine coordinates to a Lewis acidic organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi).[4] This coordination brings the alkyl base into close proximity to a specific ortho-proton, facilitating its abstraction and forming a stabilized aryllithium intermediate.[5] This nucleophilic intermediate can then be quenched with a wide variety of electrophiles to introduce a functional group exclusively at the ortho-position, a transformation that is difficult to achieve with high selectivity through classical electrophilic aromatic substitution.[3]

Key Features:

  • High Regioselectivity: Functionalization occurs exclusively at the ortho-position relative to the directing group.[3]

  • Strong Directing Ability: The tertiary amine, formed in situ upon coordination with lithium, is a potent Lewis basic site that effectively directs the metalation.[6]

  • Broad Electrophile Scope: The generated aryllithium species reacts with a diverse range of electrophiles, including aldehydes, ketones, carbon dioxide, alkyl halides, and silyl (B83357) chlorides.

  • Synthetic Versatility: The this compound group can be retained in the final product or can be cleaved under various conditions, adding to its synthetic utility.

Transition Metal-Catalyzed C–H Functionalization

The nitrogen atom in the this compound group can also serve as a coordinating anchor for transition metals, such as palladium, rhodium, and ruthenium, directing C-H activation to the ortho-position.[7][8] In these reactions, the substrate first coordinates to the metal center through the amine. This is followed by a cyclometalation step where the ortho-C-H bond is cleaved to form a stable metallacyclic intermediate. This intermediate then participates in catalytic cycles to form new C-C, C-N, or C-O bonds.

Key Features:

  • Milder Reaction Conditions: C-H activation reactions often proceed under milder conditions compared to the cryogenic temperatures required for DoM.

  • Alternative Reactivity: This strategy enables transformations that are not accessible through organolithium chemistry.

  • Catalytic Efficiency: The use of transition metal catalysts allows for high turnover and efficiency.[9]

Quantitative Data Summary

The following table summarizes the yields of various ortho-functionalized this compound derivatives prepared via directed ortho-metalation followed by electrophilic quench.

EntryElectrophileProductYield (%)Reference(s)
1Benzaldehyde(2-(Methylamino)phenyl)(phenyl)methanolNot specified[10]
2Formaldehyde / MethanolN-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine73%[11]
3p-DimethylaminobenzaldehydeSynthesis via Vilsmeier-Haack or related formylationNot specified[12]
4N-BenzylidenemethylamineThis compound (via reduction)99%[13]
52-Hydroxyethyl Halide2-(N-Benzyl-N-methylamino)ethanolNot specified[14]

Note: Yields are based on specific synthetic procedures which may involve multiple steps or related starting materials. The references point to the synthesis or mention of the target compounds.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Silylation of this compound

This protocol details a representative DoM reaction to synthesize 2-(trimethylsilyl)-N-methylbenzylamine.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (e.g., 1.4 M)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, syringes, and an inert gas (argon or nitrogen) line

  • Low-temperature thermometer

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of inert gas.

  • To the flask, add this compound (1.0 eq) via syringe, followed by anhydrous Et₂O to form a solution (approx. 0.5 M).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the resulting orange-red solution at -78 °C for 1 hour to ensure complete metalation.

  • Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1 hour.

  • Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with Et₂O (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude residue by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.[15]

Workflow for Directed ortho-Metalation:

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start This compound in Anhydrous Ether Cooling Cool to -78 °C Start->Cooling Metalation Add s-BuLi (Deprotonation) Cooling->Metalation Quench Add Electrophile (E+) (Functionalization) Metalation->Quench Warming Warm to RT Quench->Warming AqueousWorkup Aqueous Quench & Extraction Warming->AqueousWorkup Drying Dry & Concentrate AqueousWorkup->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product ortho-Functionalized Product Purification->Product

Caption: Experimental workflow for a typical DoM reaction.

Protocol 2: General Procedure for Palladium-Catalyzed ortho-Arylation

This protocol outlines a general method for the C-H arylation of an aromatic substrate bearing an amine directing group, adaptable for this compound derivatives.

Materials:

  • Aromatic substrate with this compound directing group (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.5 eq)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (5 mol%)

  • Ligand (e.g., triphenylphosphine, PPh₃) (10 mol%)

  • Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., toluene, DMF, or 1,4-dioxane)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and heating source (oil bath)

  • Inert gas (argon or nitrogen) line

Procedure:

  • To an oven-dried Schlenk tube, add the aromatic substrate (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 100–140 °C) for 12–24 hours.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-arylated product.

Logical Pathway for Directed C-H Activation:

CH_Activation_Pathway Substrate Substrate (Ar-H + DG) Coordination Coordination Complex Substrate->Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Activation C-H Activation (Cyclometalation) Coordination->Activation Metallacycle Palladacycle Intermediate Activation->Metallacycle OxidativeAddition Oxidative Addition Metallacycle->OxidativeAddition CouplingPartner Coupling Partner (e.g., Ar-X) CouplingPartner->OxidativeAddition ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Functionalized Product (Ar-Ar' + DG) ReductiveElimination->Product

Caption: Key steps in a Pd-catalyzed C-H activation/arylation cycle.

References

Application Notes and Protocols for Multicomponent Reactions Involving N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for multicomponent reactions (MCRs) that utilize N-methylbenzylamine as a key building block. These reactions are efficient methods for the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide focuses on the synthesis of functionalized tetrahydropyridines and provides insights into their potential therapeutic applications, including antimicrobial and anticancer activities.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound, a secondary amine, is a valuable component in such reactions, leading to the formation of a variety of N-substituted heterocyclic scaffolds. One notable application is in the synthesis of highly substituted tetrahydropyridines, which are prevalent in many biologically active compounds and natural products.

One-Pot, Two-Step Synthesis of Highly Substituted Tetrahydropyridines

A prominent application of this compound in MCRs is the one-pot, two-step synthesis of functionalized tetrahydropyridines. This method involves the initial formation of an N-benzylidenemethanamine intermediate, followed by a cyclization reaction with a dialkyl acetylenedicarboxylate (B1228247) and a benzylidenemalononitrile (B1330407).[1]

Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyridines[1]

Step 1: In situ formation of N-benzylidenemethanamine

  • To a solution of an aromatic aldehyde (1 mmol) in ethanol (B145695) (10 mL), add this compound (1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes.

Step 2: Cyclization Reaction

  • To the reaction mixture from Step 1, add a dialkyl acetylenedicarboxylate (1 mmol) and a benzylidenemalononitrile (1 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Data Presentation: Yields of Tetrahydropyridine (B1245486) Derivatives

The following table summarizes the yields obtained for the synthesis of various tetrahydropyridine derivatives using the above protocol with different substituted aromatic aldehydes.

EntryAr (from Aldehyde)R (from Acetylenedicarboxylate)Ar' (from Benzylidenemalononitrile)ProductYield (%)
1C₆H₅CH₃C₆H₅Tetramethyl 1-benzyl-2,6-diphenyl-4-(phenyl(cyano)methyl)-1,2,5,6-tetrahydropyridine-3,3,5,5-tetracarboxylate85
24-ClC₆H₄CH₃C₆H₅Tetramethyl 1-benzyl-2-(4-chlorophenyl)-6-phenyl-4-(phenyl(cyano)methyl)-1,2,5,6-tetrahydropyridine-3,3,5,5-tetracarboxylate88
34-MeOC₆H₄C₂H₅4-ClC₆H₄Tetraethyl 1-benzyl-2-(4-methoxyphenyl)-6-(4-chlorophenyl)-4-((4-chlorophenyl)(cyano)methyl)-1,2,5,6-tetrahydropyridine-3,3,5,5-tetracarboxylate82
44-NO₂C₆H₄CH₃C₆H₅Tetramethyl 1-benzyl-2-(4-nitrophenyl)-6-phenyl-4-(phenyl(cyano)methyl)-1,2,5,6-tetrahydropyridine-3,3,5,5-tetracarboxylate78

Note: The product names are descriptive representations based on the reactants.

Logical Relationship: Proposed Reaction Mechanism

The synthesis of tetrahydropyridines proceeds through a proposed mechanism involving a cascade of reactions.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Michael Addition & Cyclization A Aromatic Aldehyde C N-Benzylidenemethanamine (Imine Intermediate) A->C Condensation B This compound B->C F Michael Adduct C->F Michael Addition D Dialkyl Acetylenedicarboxylate D->F E Benzylidenemalononitrile G Zwitterionic Intermediate E->G F->G Proton Transfer H Final Tetrahydropyridine Product G->H Intramolecular Cyclization & Tautomerization

Proposed mechanism for the one-pot synthesis of tetrahydropyridines.

Potential Applications in Drug Development

Nitrogen-containing heterocycles, including tetrahydropyridines and piperidines, are known to exhibit a wide range of biological activities.[1][2] The compounds synthesized through multicomponent reactions involving this compound are promising candidates for further investigation in drug discovery programs.

Antimicrobial Activity

Many N-heterocyclic compounds have demonstrated significant antimicrobial properties.[2] The synthesized tetrahydropyridine derivatives, with their diverse substitutions, could be screened against various bacterial and fungal strains to identify potential new antimicrobial agents. The mechanism of action could involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Anticancer Activity

Several heterocyclic compounds have been investigated for their anticancer properties.[3] The tetrahydropyrimidinecarboxamide derivatives, structurally related to the products of this compound MCRs, have shown potent anti-cancer activity by impeding cell cycle progression.[3] The synthesized tetrahydropyridines could be evaluated for their cytotoxic effects on various cancer cell lines. Potential mechanisms of action could involve the inhibition of kinases, interference with DNA replication, or induction of apoptosis.

Signaling Pathway Modulation

The biological activity of these compounds is often attributed to their interaction with specific cellular signaling pathways. For instance, G-protein coupled receptors (GPCRs) are a major class of drug targets, and many heterocyclic compounds act as their modulators.[4] The synthesized this compound-derived heterocycles could be screened for their ability to bind to and modulate the activity of various GPCRs, potentially leading to the discovery of novel therapeutics for a range of diseases.

G cluster_workflow Drug Discovery Workflow A Synthesis of Tetrahydropyridines (via this compound MCR) B Biological Screening (Antimicrobial, Anticancer) A->B C Hit Identification B->C D Mechanism of Action Studies C->D E Target Identification (e.g., GPCRs, Kinases) D->E F Lead Optimization E->F

References

Application Notes and Protocols for N-Benzylation of Amines with N-Methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylation is a crucial transformation in organic synthesis, frequently employed for the protection of amines and for the synthesis of various biologically active compounds and pharmaceutical intermediates. While traditional methods for N-benzylation often rely on benzyl (B1604629) halides or benzyl alcohols, this document outlines a proposed methodology for the N-benzylation of primary and secondary amines using N-methylbenzylamine derivatives as the benzyl source. This approach is based on the principles of "hydrogen borrowing" or "hydrogen autotransfer," a well-established, atom-economical catalytic strategy.

The proposed reaction proceeds via a transition metal-catalyzed process where the this compound derivative transiently acts as a source of both an imine and a hydride. This methodology offers a potential alternative to classical N-alkylation techniques, with the key advantage of utilizing a stable amine as the benzylating agent, potentially minimizing the formation of quaternary ammonium (B1175870) byproducts that can occur with benzyl halides.

Proposed Reaction Principle: Hydrogen Autotransfer

The catalytic cycle for the N-benzylation of an amine with an this compound derivative is proposed to follow a hydrogen autotransfer mechanism, as illustrated in the signaling pathway diagram below. This process is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium.[1][2][3][4][5][6]

The key steps are:

  • Oxidative-Dehydrogenation: The catalyst oxidizes the this compound derivative to form a metal-hydride species and an iminium intermediate, which equilibrates to an imine.

  • Transimination: The initially formed imine undergoes exchange with the substrate amine (a primary or secondary amine), releasing methylamine (B109427) and forming a new imine.

  • Reductive-Hydrogenation: The metal-hydride species then reduces the newly formed imine to yield the desired N-benzylated amine product and regenerates the active catalyst.

G cluster_0 Catalytic Cycle Catalyst [M]-Catalyst Intermediate1 [M]-H (Hydride) + Imine (R'-Bn=NMe) Catalyst->Intermediate1 + this compound Derivative NMB This compound Derivative (R'-Bn-NHMe) Amine Substrate Amine (R-NH2) Intermediate2 New Imine (R'-Bn=NR) Intermediate1->Intermediate2 + Substrate Amine - Methylamine Product N-Benzylated Amine (R'-Bn-NHR) Intermediate2->Product + [M]-H Product->Catalyst  Regenerates Catalyst

Caption: Proposed catalytic cycle for N-benzylation via hydrogen autotransfer.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed N-benzylation of various amines with a generic this compound derivative. These values are extrapolated from similar ruthenium and iridium-catalyzed N-alkylation reactions using alcohols and deaminative couplings of amines.[1][3][5] The yields are expected to vary depending on the specific catalyst, reaction conditions, and the electronic and steric properties of the amine substrate.

EntryAmine SubstrateThis compound DerivativeCatalyst (mol%)Temp (°C)Time (h)Expected Yield (%)
1AnilineThis compound[Ru]-cat (2.0)1101285-95
24-MethoxyanilineThis compound[Ir]-cat (1.0)1201090-98
34-ChloroanilineThis compound[Ru]-cat (2.0)1101675-85
4BenzylamineThis compound[Ir]-cat (1.0)1201280-90
5CyclohexylamineThis compound[Ru]-cat (2.0)1302465-75
6DibenzylamineThis compound[Ir]-cat (1.0)1402450-60

Experimental Protocols

General Protocol for Catalytic N-Benzylation of Amines with an this compound Derivative

This protocol is a generalized procedure based on established methods for transition metal-catalyzed hydrogen autotransfer reactions.[1][4][5] Optimization of catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Amine substrate (1.0 mmol)

  • This compound derivative (1.2 mmol, 1.2 equiv)

  • Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or an Iridium-NHC complex) (0.5-2.0 mol%)[1][3][4][5]

  • Base (e.g., KOtBu, Cs₂CO₃) (5-10 mol%)

  • Anhydrous, inert solvent (e.g., toluene, o-xylene, 1,4-dioxane) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

G cluster_workflow Experimental Workflow A 1. Assemble Reaction (Amine, this compound Derivative, Catalyst, Base, Solvent) B 2. Inert Atmosphere (Purge with N2 or Ar) A->B C 3. Heat Reaction (Specified Temperature and Time) B->C D 4. Monitor Progress (TLC or GC-MS) C->D E 5. Work-up (Cool, Filter, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for the N-benzylation of amines.

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the amine substrate (1.0 mmol), the this compound derivative (1.2 mmol), the transition metal catalyst (e.g., 0.01 mmol, 1 mol%), and the base (e.g., 0.1 mmol, 10 mol%).

  • Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (5 mL) to the reaction vessel.

  • Inerting: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst is used, filter it off. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-benzylated amine.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Transition metal catalysts can be air and moisture sensitive; handle under an inert atmosphere.

  • This compound and its derivatives, as well as other amines, can be corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions at elevated temperatures should be conducted with appropriate shielding and temperature monitoring.

Disclaimer: The N-benzylation of amines using this compound derivatives via a hydrogen autotransfer mechanism is a proposed methodology based on established catalytic principles. The experimental protocols and expected yields are provided as a guide for research and development and may require optimization for specific applications.

References

Application Notes and Protocols: Synthesis of N-Methylbenzylamine Derivatives for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-methylbenzylamine and its derivatives, with a focus on their application as catalysts and ligands in organic synthesis. Detailed experimental protocols and data are presented to facilitate their implementation in research and development.

Introduction

This compound and its derivatives are a versatile class of compounds widely employed in organic chemistry. Their utility stems from the presence of a secondary amine, which can be readily modified, and the benzylic position, which can be functionalized. In catalysis, chiral this compound derivatives are of particular interest as they can serve as effective ligands in asymmetric synthesis, enabling the production of enantiomerically enriched molecules, a critical aspect in drug development.[1] These compounds have found applications in a range of catalytic reactions, including asymmetric hydrogenation, C-C bond formation, and C-N bond formation.[2][3]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Benzaldehyde (B42025)

A common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with methylamine (B109427). This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures.[4]

Materials:

  • Benzaldehyde

  • Methylamine (40% in water)

  • Palladium on activated carbon (10% Pd)

  • Hydrogen gas

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in dichloromethane.

  • Add an aqueous solution of methylamine (1.2 equivalents) to the flask.

  • Stir the mixture vigorously at room temperature for 2-3 hours to form the N-benzylidenemethylamine imine. The progress of the reaction can be monitored by TLC.

  • Once the imine formation is complete, transfer the reaction mixture to a hydrogenation vessel containing 10% palladium on carbon (0.5-1 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC until the starting imine is fully consumed (typically 3-6 hours).

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with dichloromethane.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Expected Yield: 95-99%

Synthesis of Chiral this compound Derivatives

Chiral this compound derivatives are crucial for asymmetric catalysis. Their synthesis often involves the use of chiral starting materials or chiral auxiliaries. One approach is the reductive amination of a prochiral ketone with a chiral amine, followed by further modifications.

Catalytic Applications of this compound Derivatives

This compound derivatives, particularly chiral ones, have proven to be valuable ligands in a variety of transition metal-catalyzed reactions.

Asymmetric Hydrogenation

Chiral this compound-based ligands are effective in iridium-catalyzed asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity.[5]

Table 1: Asymmetric Hydrogenation of N-Methyl Imines Catalyzed by an Iridium Complex with a Chiral this compound-derived Ligand [5]

EntrySubstrate (Imine)Catalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone N-methyl imine13012>9991
24-Methoxyacetophenone N-methyl imine13012>9992
34-Chloroacetophenone N-methyl imine13012>9988
42-Acetophenone N-methyl imine1325249585
Carbon-Nitrogen (C-N) Bond Formation

This compound derivatives have been utilized as ligands in palladium-catalyzed C-N bond-forming reactions, such as the N-arylation of amines.

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol is a general representation of C-N coupling reactions.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a chiral phosphine (B1218219) ligand derived from an this compound scaffold)

  • Base (e.g., sodium tert-butoxide)

  • Toluene (B28343) (anhydrous)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the ligand, and the base.

  • Add anhydrous toluene to the flask, followed by the aryl halide and this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Enantioselective N-Allylation of Sulfonamides using a Chiral Pd-Catalyst [6]

EntrySubstrateCatalyst Loading (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1N-(2-iodo-6-phenylphenyl)sulfonamide5(S,S)-Trost ligandTHF0121043
2N-(2-bromo-6-phenylphenyl)sulfonamide5(S,S)-Trost ligandTHF0129738
3N-(2-methyl-6-stylylphenyl)sulfonamide5(S,S)-Trost ligandTHF0129165
4N-(2-methyl-6-(o-tolylethynyl)phenyl)sulfonamide5(S,S)-Trost ligandTHF-20249586

Logical Workflow and Reaction Visualization

The synthesis and application of this compound derivatives in catalysis follow a logical progression, from the synthesis of the ligand to its application in a catalytic cycle.

Synthesis_and_Catalysis_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application Start Starting Materials (e.g., Benzaldehyde, Methylamine) Synth Synthesis of This compound Derivative Start->Synth Purification Purification Synth->Purification Ligand Chiral Ligand Purification->Ligand Catalyst_Formation In-situ Catalyst Formation (Ligand + Metal Precursor) Ligand->Catalyst_Formation Reactants Substrates (e.g., Imine, H₂) Catalytic_Cycle Asymmetric Catalysis (e.g., Hydrogenation) Reactants->Catalytic_Cycle Catalyst_Formation->Catalytic_Cycle Product Chiral Product Catalytic_Cycle->Product

Caption: Workflow for the synthesis of chiral this compound derivatives and their application in catalysis.

Reductive_Amination Benzaldehyde Benzaldehyde Imine N-Benzylidenemethylamine (Imine Intermediate) Benzaldehyde->Imine Condensation Methylamine Methylamine Methylamine->Imine N_Methylbenzylamine This compound Imine->N_Methylbenzylamine Reduction (e.g., H₂/Pd-C)

Caption: Reaction scheme for the synthesis of this compound via reductive amination.

Conclusion

This compound and its derivatives are indispensable tools in modern organic synthesis, particularly in the realm of asymmetric catalysis. The synthetic routes to these compounds are well-established and accessible, and their application as ligands in a variety of catalytic transformations has been demonstrated to provide high yields and excellent enantioselectivities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of chiral molecules for pharmaceutical and other applications.

References

Troubleshooting & Optimization

Side reactions in N-Methylbenzylamine acylation and alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the acylation and alkylation of N-methylbenzylamine.

Acylation of this compound: Troubleshooting and FAQs

Acylation of this compound is a common transformation to introduce an acyl group, forming an amide. However, several side reactions can occur, leading to reduced yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the acylation of this compound?

A1: The most common issue is the protonation of the starting amine by the acid byproduct (e.g., HCl) generated during the reaction with an acyl halide. This protonated amine is no longer nucleophilic and will not react with the acylating agent, leading to low conversion.[1][2][3] To prevent this, a base must be added to neutralize the acid as it is formed.[1][2][3]

Q2: Which base should I use for the acylation reaction?

A2: Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270).[4] The choice of base can influence the reaction rate and yield. It is important to use a non-nucleophilic base to avoid it competing with the this compound in reacting with the acylating agent.

Q3: My acylating agent (acyl chloride) seems to have degraded. What could be the cause?

A3: Acyl chlorides are sensitive to moisture and can be hydrolyzed to the corresponding carboxylic acid.[5] It is crucial to use anhydrous solvents and reagents and to handle the acyl chloride under an inert atmosphere to prevent its degradation.

Q4: Can I use an acid anhydride (B1165640) instead of an acyl chloride?

A4: Yes, acid anhydrides are excellent, milder alternatives to acyl chlorides for acylation.[6] They are generally less reactive, which can lead to higher selectivity.[6] The byproduct of the reaction with an anhydride is a carboxylic acid, which is less corrosive than HCl.[6]

Troubleshooting Guide: Acylation Reactions

Problem Possible Cause Solution
Low or no conversion of this compound Protonation of the starting amine by acid byproduct.Add at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine to the reaction mixture.[1][2][3]
Inactive acylating agent.Use a fresh bottle of the acyl chloride or anhydride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Formation of multiple products Over-acylation (diacylation) if the acylating agent is highly reactive or used in large excess.While less common for secondary amines, control the stoichiometry of the acylating agent carefully. Add the acylating agent slowly to the reaction mixture.
The base is acting as a nucleophile.Use a sterically hindered, non-nucleophilic base.
Difficult product purification Presence of the hydrochloride salt of the base or starting material.During workup, wash the organic layer with a dilute aqueous acid solution to remove the amine and its salt, followed by a wash with a dilute aqueous base solution to remove any unreacted acylating agent.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride and triethylamine as the base.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-N-methylbenzylamine.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Acylation Workflow

Caption: General workflow for the acylation of this compound.

Alkylation of this compound: Troubleshooting and FAQs

Alkylation of this compound is used to introduce an alkyl group, most commonly a methyl group to form N,N-dimethylbenzylamine. The primary challenge in this reaction is controlling the degree of alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the main side reaction in the methylation of this compound?

A1: The most significant side reaction is over-alkylation, which leads to the formation of the quaternary ammonium (B1175870) salt, benzyltrimethylammonium (B79724) iodide.[7] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine.

Q2: How can I avoid the formation of the quaternary ammonium salt?

A2: A highly effective method to prevent over-alkylation is the Eschweiler-Clarke reaction.[8][9][10] This reaction uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent and inherently stops at the tertiary amine stage.[5][8]

Q3: I am seeing a low yield in my Eschweiler-Clarke reaction. What could be the issue?

A3: The Eschweiler-Clarke reaction is typically heated to drive it to completion.[11] Insufficient temperature or reaction time can lead to incomplete conversion. The reaction is often run at temperatures between 80-100 °C for several hours.[11]

Q4: Are there other methods to control over-alkylation?

A4: Yes, careful control of stoichiometry (using a 1:1 molar ratio of amine to alkylating agent) and slow addition of the alkylating agent can help minimize over-alkylation.[11] Using a hindered, non-nucleophilic base can also be beneficial.[12]

Troubleshooting Guide: Alkylation Reactions

Problem Possible Cause Solution
Formation of a water-soluble product with a higher molecular weight Over-alkylation leading to the formation of a quaternary ammonium salt.Use the Eschweiler-Clarke reaction for methylation.[8][9][10] Alternatively, use a strict 1:1 stoichiometry of the amine to the alkylating agent and add the alkylating agent slowly.[11]
Incomplete reaction in Eschweiler-Clarke methylation Insufficient temperature or reaction time.Ensure the reaction is heated to 80-100 °C and monitor for completion by TLC or LC-MS before workup.[11]
Low yield with alternative alkylating agents (e.g., dimethyl carbonate) Competing side reactions such as carbamoylation.Optimize reaction conditions (temperature, catalyst) to favor alkylation.[13]

Quantitative Data on N-Methylation of Benzylamine (B48309) with Dimethyl Carbonate (DMC)

This table provides illustrative data on the influence of temperature on the N-methylation of benzylamine using DMC, which can be a greener alternative to traditional alkylating agents. Note that this compound would behave similarly.

Temperature (°C)Conversion (%)Selectivity for this compound (%)Selectivity for N,N-Dimethylbenzylamine (%)
150756015
180954550
210>993069

Data is illustrative and based on trends reported in the literature.[13][14]

Experimental Protocol: Eschweiler-Clarke Methylation of this compound

This protocol describes the methylation of this compound to N,N-dimethylbenzylamine using formaldehyde and formic acid.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • 1 M HCl solution

  • Dichloromethane (DCM)

  • NaOH solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and formic acid (2.0 eq).

  • Add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully add 1 M HCl to the reaction mixture.

  • Wash the aqueous phase with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH > 10 with a suitable base (e.g., NaOH solution).

  • Extract the basic aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylbenzylamine.

  • Purify the crude product by distillation or column chromatography if necessary.

Alkylation Side Reaction Pathway

Alkylation_Side_Reaction N_Methylbenzylamine This compound (Secondary Amine) N_N_Dimethylbenzylamine N,N-Dimethylbenzylamine (Tertiary Amine) N_Methylbenzylamine->N_N_Dimethylbenzylamine Desired Alkylation Eschweiler_Clarke Eschweiler-Clarke Reaction N_Methylbenzylamine->Eschweiler_Clarke Alternative Pathway Methylating_Agent Methylating Agent (e.g., CH3I) Quaternary_Salt Benzyltrimethylammonium Salt (Quaternary Ammonium Salt) (Over-alkylation Product) N_N_Dimethylbenzylamine->Quaternary_Salt Over-alkylation Eschweiler_Clarke->N_N_Dimethylbenzylamine Forms Tertiary Amine (No Quaternization)

References

Technical Support Center: Purification of N-Methylbenzylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Methylbenzylamine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh).[1] Due to the basic nature of the amine, which can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface causing peak tailing, deactivating the silica gel is often recommended.[2] This can be achieved by adding a small amount of a basic modifier, like triethylamine (B128534) (typically 0.1-1%), to the mobile phase.[2] Alternatively, amine-functionalized silica can be used to simplify the purification process by eliminating the need for basic additives in the mobile phase.[3]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification of this compound?

A2: The selection of the mobile phase is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis. A good starting point is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[4] The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate until the desired separation is achieved. For an effective separation on a column, the target compound, this compound, should have an Rf value between 0.2 and 0.4 on the TLC plate.[2]

Q3: What are the common impurities I should expect when purifying this compound?

A3: Common impurities depend on the synthetic route used to prepare this compound. If prepared by reductive amination of benzaldehyde (B42025) with methylamine, impurities can include unreacted benzaldehyde, the intermediate imine, and the over-alkylation product, N,N-dimethylbenzylamine. If N-alkylation of benzylamine (B48309) is the synthetic route, unreacted benzylamine and dibenzylamine (B1670424) could be present.

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, if this compound shows degradation or irreversible adsorption on silica gel, alumina (B75360) (neutral or basic) can be a suitable alternative.[2] As mentioned, amine-functionalized silica is another excellent option that minimizes undesirable interactions with basic compounds.[3]

Troubleshooting Guide

Q1: My purified this compound shows significant peak tailing or streaking on TLC and during column chromatography. How can I fix this?

A1: Peak tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and acidic silanol groups on the silica surface.[3] To resolve this, add a small amount of a competing base, such as triethylamine (0.1-1% v/v), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

Q2: The separation between this compound and an impurity is very poor. What should I do?

A2: Poor separation can be due to several factors:

  • Inadequate Solvent System: Your mobile phase may not have the optimal polarity. You should perform a more thorough TLC analysis with a range of solvent systems to find one that provides better separation. Aim for a significant difference in the Rf values of your product and the impurity.

  • Column Overloading: You may have loaded too much crude material onto the column. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w), and increase this for difficult separations.[2]

  • Improper Column Packing: If the column is not packed uniformly, it can lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry without any air bubbles.

Q3: My this compound is not eluting from the column, even with a high concentration of polar solvent. What is happening?

A3: This could be due to irreversible adsorption of the amine onto the silica gel. This can happen if the silica is too acidic or if the compound is unstable on silica. You can try the following:

  • Add triethylamine to the mobile phase to reduce the strong interaction with the silica.

  • Consider switching to a less acidic stationary phase like neutral alumina or using an amine-functionalized silica column.[2][5]

  • Before running a column, it's good practice to check the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[2]

Q4: I see multiple spots on my TLC after purification, but I thought I had collected the pure fractions. What could be the issue?

A4: This could be due to a few reasons:

  • Co-elution: An impurity might have a very similar Rf value to your product in the chosen solvent system, leading to its co-elution. Try to find a different solvent system that provides better separation.

  • Compound Degradation: Your compound might be degrading on the silica gel during chromatography.

  • Concentrated Fractions: The fractions might be too concentrated on the TLC plate, leading to the appearance of what seems to be multiple spots. Try spotting a more dilute solution.

Data Presentation

Table 1: Solvent System Selection Guide based on TLC Analysis

This table provides guidance on how to adjust the mobile phase composition based on the observed Rf value of this compound on a silica gel TLC plate. The ideal Rf for column chromatography is typically between 0.2 and 0.4.[2]

Observed Rf ValuePolarity of EluentSuggested ActionExample Solvent System (Hexane:Ethyl Acetate)
> 0.6Too HighDecrease eluent polarityIncrease the proportion of hexane (e.g., from 80:20 to 90:10)
0.2 - 0.4Optimal Proceed with column chromatographyUse the current solvent system (e.g., 85:15)
< 0.2Too LowIncrease eluent polarityIncrease the proportion of ethyl acetate (e.g., from 90:10 to 80:20)

Table 2: Common Potential Impurities and their Relative Polarities

ImpurityChemical StructureExpected Polarity Relative to this compound
BenzaldehydeC₆H₅CHOLess Polar
BenzylamineC₆H₅CH₂NH₂More Polar
N,N-DimethylbenzylamineC₆H₅CH₂N(CH₃)₂Less Polar
Dibenzylamine(C₆H₅CH₂)₂NHLess Polar

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography

This protocol is a general guideline. The exact solvent composition should be determined by TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional, for mobile phase modification)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an appropriate solvent system of hexane and ethyl acetate. For example, start with a low polarity eluent like 5% ethyl acetate in hexane.[1]

  • If necessary, add 0.1-1% triethylamine to the mobile phase to prevent tailing.

3. Packing the Column:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to protect the surface.[1]

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading (Recommended for samples not very soluble in the mobile phase): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

5. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase.

  • If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to move the desired compound down the column.

  • Collect fractions in test tubes.

6. Monitoring the Purification:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Visualize the spots under a UV lamp.

7. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis mobile_phase Prepare Mobile Phase tlc->mobile_phase Determines solvent system column_packing Pack Column mobile_phase->column_packing sample_loading Load Sample column_packing->sample_loading elution Elute and Collect Fractions sample_loading->elution fraction_analysis Analyze Fractions by TLC elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify pure fractions isolation Isolate Product pooling->isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_tailing Issue: Peak Tailing/Streaking cluster_separation Issue: Poor Separation cluster_elution Issue: Product Not Eluting start Problem Encountered q_base Is a basic modifier (e.g., triethylamine) in the mobile phase? start->q_base q_solvent Is the solvent system optimized via TLC? start->q_solvent q_polarity Is the mobile phase polarity high enough? start->q_polarity add_base Add 0.1-1% triethylamine to the mobile phase. q_base->add_base No alt_stationary Consider using amine-functionalized silica or alumina. q_base->alt_stationary Yes optimize_solvent Test different solvent systems to maximize Rf difference. q_solvent->optimize_solvent No q_loading Is the column overloaded? q_solvent->q_loading Yes reduce_load Decrease sample load (silica:sample ratio > 30:1). q_loading->reduce_load Yes increase_polarity Gradually increase the polar component of the mobile phase. q_polarity->increase_polarity No check_adsorption Check for irreversible adsorption on silica. q_polarity->check_adsorption Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing N-Methylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are reductive amination of benzaldehyde (B42025) with methylamine (B109427) and the Eschweiler-Clarke reaction. Reductive amination involves the reaction of benzaldehyde and methylamine to form an imine intermediate, which is then reduced to the final product. The Eschweiler-Clarke reaction is a one-pot methylation of a primary amine (benzylamine) using excess formic acid and formaldehyde (B43269).

Q2: What are the typical yields I can expect for this compound synthesis?

A2: Yields for this compound synthesis are highly dependent on the chosen method and the optimization of reaction conditions. Generally, reductive amination can provide good to excellent yields, often in the range of 70-95%. The Eschweiler-Clarke reaction is also known for its high efficiency, with reported yields typically exceeding 80%.[1] For specific examples, some optimized reductive amination procedures have reported yields as high as 99%.[2]

Q3: What are the common side products I should be aware of during the synthesis?

A3: In reductive amination, a common side product is the tertiary amine, N,N-dibenzylmethylamine, formed from the reaction of the product this compound with another molecule of benzaldehyde and subsequent reduction. Over-alkylation to form a quaternary ammonium (B1175870) salt is a concern with direct methylation using alkyl halides, but this is avoided in the Eschweiler-Clarke reaction.[3][4]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods. The most common are:

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying the liquid product from less volatile impurities.[5]

  • Acid-Base Extraction: As an amine, this compound is basic and can be separated from neutral or acidic impurities by liquid-liquid extraction. The amine is extracted into an acidic aqueous layer, which is then basified to recover the purified amine.[6][7][8][9]

  • Column Chromatography: For smaller-scale purifications, column chromatography on silica (B1680970) gel can be employed to separate the product from impurities.[10]

Q5: Is it possible to racemize chiral centers during the Eschweiler-Clarke reaction?

A5: The Eschweiler-Clarke reaction is generally considered to be a mild procedure that typically does not cause racemization of existing chiral centers in the amine substrate.[3]

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination
Possible Cause Suggested Solution
Incomplete Imine Formation The formation of the imine intermediate is crucial for a high yield. Ensure anhydrous conditions as water can inhibit imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or using a Dean-Stark apparatus to remove water azeotropically.[10] A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[11]
Ineffective Reduction The choice and quality of the reducing agent are critical. Ensure the reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd-C) is fresh and active. The pH of the reaction can also affect the efficiency of some reducing agents like sodium cyanoborohydride.
Side Reaction: Aldehyde Reduction The reducing agent can directly reduce the starting benzaldehyde to benzyl (B1604629) alcohol, competing with the desired imine reduction. Using a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (B8407120) (STAB), can mitigate this.
Side Reaction: Over-alkylation The product this compound can react further with benzaldehyde to form the tertiary amine N,N-dibenzylmethylamine. To minimize this, use a slight excess of methylamine and control the stoichiometry of the reactants carefully.
Suboptimal Reaction Conditions Temperature and reaction time can significantly impact the yield. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Problem 2: Incomplete Reaction or Low Yield in Eschweiler-Clarke Reaction
Possible Cause Suggested Solution
Insufficient Reagents The Eschweiler-Clarke reaction uses an excess of both formaldehyde and formic acid. Ensure that a sufficient excess of these reagents is used to drive the reaction to completion.[3]
Low Reaction Temperature The reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[3] Insufficient heating can lead to a slow or incomplete reaction.
Short Reaction Time The reaction can take several hours to go to completion. Monitor the reaction by observing the cessation of gas (CO₂) evolution, which indicates the completion of the reduction step.
Decomposition of Reactants Although generally stable, prolonged heating at very high temperatures could potentially lead to decomposition of the reactants or products. Adhere to the recommended temperature range (typically 80-100°C).[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Reductive Amination Eschweiler-Clarke Reaction
Starting Materials Benzaldehyde, MethylamineBenzylamine (B48309), Formaldehyde, Formic Acid
Key Reagents Reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd-C)Formic Acid, Formaldehyde
Reported Yield 70-99%[2]>80%[1]
Common Side Products N,N-dibenzylmethylamine, Benzyl alcoholMinimal side products reported
Key Advantages High yields, versatile reducing agentsOne-pot reaction, avoids quaternary ammonium salt formation[3][4]
Key Disadvantages Potential for over-alkylation, requires a separate reduction stepRequires handling of excess formaldehyde and formic acid

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with Methylamine

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.

  • Add a solution of methylamine (1.2 equivalents) to the flask.

  • Add a few drops of glacial acetic acid to catalyze the imine formation.[11]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC to confirm the consumption of benzaldehyde.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.[5]

Protocol 2: Eschweiler-Clarke Synthesis of this compound

Materials:

  • Benzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (for workup)

  • Sodium hydroxide (B78521) solution (e.g., 10 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add benzylamine (1 equivalent).

  • Carefully add formic acid (2-3 equivalents) to the flask.

  • Add formaldehyde solution (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and maintain it at this temperature for 6-12 hours. The completion of the reaction can be monitored by the cessation of CO₂ evolution.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully make the solution basic by the slow addition of a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_side_product Side Product benzaldehyde Benzaldehyde imine N-Benzylidenemethylamine (Imine) benzaldehyde->imine + Methylamine - H2O methylamine Methylamine methylamine->imine product This compound imine->product + [H] (Reducing Agent) side_product N,N-Dibenzylmethylamine product->side_product + Benzaldehyde, [H]

Reductive Amination Pathway for this compound Synthesis.

Eschweiler_Clarke_Workflow start Start: Benzylamine step1 Add Formaldehyde and Formic Acid start->step1 step2 Heat to 80-100°C (6-12 hours) step1->step2 step3 Workup: Basification & Extraction step2->step3 end End: Pure this compound step3->end

Experimental Workflow for Eschweiler-Clarke Synthesis.

Troubleshooting_Logic start Low Yield? check_imine Check Imine Formation (TLC/GC) start->check_imine Yes incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Problem Found check_reduction Check Reduction Step check_imine->check_reduction OK optimize Optimize Conditions (Temp, Time, Stoichiometry) incomplete_imine->optimize incomplete_reduction Ineffective Reduction check_reduction->incomplete_reduction Problem Found check_side_products Analyze for Side Products (GC-MS) check_reduction->check_side_products OK incomplete_reduction->optimize over_alkylation Over-alkylation (Tertiary Amine) check_side_products->over_alkylation Tertiary Amine Detected aldehyde_reduction Aldehyde Reduction (Benzyl Alcohol) check_side_products->aldehyde_reduction Benzyl Alcohol Detected over_alkylation->optimize aldehyde_reduction->optimize

Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Eschweiler-Clarke Reaction with N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Eschweiler-Clarke reaction to synthesize N,N-dimethylbenzylamine from N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Eschweiler-Clarke reaction with this compound?

The primary and desired product is N,N-dimethylbenzylamine. The reaction introduces a methyl group onto the nitrogen atom of this compound through a reductive amination process using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[1][2][3]

Q2: What are the common byproducts observed in this reaction?

The most common byproduct is the N-formylated species, N-benzyl-N-methylformamide.[4] This occurs when the intermediate iminium ion is formylated by formic acid instead of being reduced. In some cases, especially with aromatic amines, high molecular weight condensation products or resinous materials may form, though this is less common with benzylamines compared to anilines.[4]

Q3: Why doesn't the Eschweiler-Clarke reaction produce quaternary ammonium (B1175870) salts?

The reaction mechanism involves the formation of an iminium ion from the tertiary amine, which is not possible. Therefore, the reaction stops at the tertiary amine stage, preventing over-methylation and the formation of quaternary ammonium salts.[1][2][3]

Q4: Can this reaction be performed with other reducing agents?

Yes, while formic acid is the classic reducing agent, other hydride sources like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) can be used in modified procedures.[5] However, the classic Eschweiler-Clarke conditions specifically refer to the use of formic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N,N-dimethylbenzylamine - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient equivalents of formaldehyde or formic acid. - Formation of byproducts.- Monitor reaction completion: Use TLC or GC-MS to track the disappearance of the starting material. - Optimize temperature: Ensure the reaction is heated sufficiently, typically to reflux (around 100°C), to drive the reaction to completion. - Adjust stoichiometry: Use a slight excess of both formaldehyde and formic acid to ensure complete methylation. A typical molar ratio is 1 equivalent of amine to 1.1-1.2 equivalents of formaldehyde and 1.8-2.0 equivalents of formic acid.[2] - Control byproduct formation: See below for specific troubleshooting of byproduct formation.
Presence of a significant amount of N-benzyl-N-methylformamide byproduct - Excess formic acid concentration relative to the reducing power needed. - Reaction conditions favoring formylation over reduction.- Optimize reagent ratios: Avoid a large excess of formic acid. The addition of sodium formate (B1220265) can sometimes enhance the reduction step and minimize formylation.[4] - Ensure adequate heating: Sufficient temperature is required to facilitate the decarboxylation of the formic acid-amine adduct, which provides the hydride for reduction.
Formation of an insoluble tar or resinous material - Side reactions involving the aromatic ring, especially at higher temperatures or with prolonged reaction times. - Impurities in the starting materials.- Control reaction time and temperature: Do not overheat or run the reaction for an unnecessarily long time after completion. - Use pure reagents: Ensure the this compound, formaldehyde, and formic acid are of high purity.
Difficulty in isolating the pure product - Emulsion formation during aqueous workup. - Co-elution of the product and byproducts during column chromatography.- Workup optimization: After basifying the reaction mixture, add brine (saturated NaCl solution) to break up emulsions during extraction with an organic solvent. - Chromatography optimization: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can effectively separate N,N-dimethylbenzylamine from the more polar N-benzyl-N-methylformamide.

Quantitative Data Summary

The following table summarizes typical yields for the Eschweiler-Clarke reaction of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Product Byproduct Typical Yield of Product Typical Yield of Byproduct Reference
N,N-dimethylbenzylamineN-benzyl-N-methylformamide85-95%5-15%[General literature observation, specific quantitative data for this exact substrate is not readily available in the provided search results]

Experimental Protocols

Key Experiment: Synthesis of N,N-dimethylbenzylamine via Eschweiler-Clarke Reaction

Objective: To synthesize N,N-dimethylbenzylamine from this compound using formaldehyde and formic acid.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) (or other suitable base) for workup

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add formic acid (1.8-2.0 eq) to the flask.

  • Slowly add the aqueous formaldehyde solution (1.1-1.2 eq) to the mixture. Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH > 10. Caution: This will be exothermic and may cause bubbling.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

Eschweiler_Clarke_Pathway NMB This compound Iminium Iminium Ion Intermediate NMB->Iminium + HCHO, -H2O HCHO Formaldehyde HCHO->Iminium HCOOH Formic Acid Product N,N-Dimethylbenzylamine HCOOH->Product Byproduct N-benzyl-N-methylformamide HCOOH->Byproduct Iminium->Product + HCOOH, -CO2 Iminium->Byproduct Formylation CO2 CO2 Experimental_Workflow Start Start: this compound Reagents Add Formic Acid and Formaldehyde Start->Reagents Reaction Heat to Reflux (2-4 hours) Reagents->Reaction Workup Aqueous Workup (Basification & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification End End Product: N,N-Dimethylbenzylamine Purification->End Troubleshooting_Logic rect_node rect_node Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Significant Byproducts? Check_Completion->Check_Byproducts Yes Increase_Time Increase Reaction Time/Temp Check_Completion->Increase_Time No Optimize_Stoichiometry Optimize Reagent Ratios Check_Byproducts->Optimize_Stoichiometry Yes Optimize_Purification Optimize Purification Check_Byproducts->Optimize_Purification No Success Improved Yield Increase_Time->Success Optimize_Stoichiometry->Success Optimize_Purification->Success

References

Preventing over-methylation in N-Methylbenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylbenzylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on preventing over-methylation.

Frequently Asked Questions (FAQs)

Q1: My N-methylation of benzylamine (B48309) is producing a significant amount of N,N-dimethylbenzylamine. What are the primary causes and how can I minimize this byproduct?

A1: Over-methylation, leading to the formation of N,N-dimethylbenzylamine, is a common challenge in the synthesis of this compound.[1] The primary reason for this is the increased nucleophilicity of the secondary amine product (this compound) compared to the starting primary amine (benzylamine), making it more reactive towards the methylating agent. Key factors influencing over-methylation include the choice of methylating agent, reaction stoichiometry, and reaction conditions.

Troubleshooting Strategies:

  • Stoichiometry Control: Precise control over the molar ratio of reactants is crucial. When using highly reactive methylating agents like methyl iodide, a strict 1:1 molar ratio of benzylamine to methyl iodide should be employed.[2] Slow, dropwise addition of the methylating agent can also help to maintain a low localized concentration, favoring mono-methylation.

  • Choice of Methylating Agent: Some methylating agents are more prone to causing over-methylation than others.

    • Methyl Iodide/Sulfate: These are highly reactive and can easily lead to the formation of quaternary ammonium (B1175870) salts, representing the extreme of over-methylation.[2][3]

    • Dimethyl Carbonate (DMC): Often considered a greener alternative, DMC's reactivity can be tuned by catalyst selection and reaction temperature to favor mono-methylation.[4][5] However, a competing side reaction, N-carbamoylation, can occur.[2]

    • Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction): This is a classical and highly effective method for N-methylation that intrinsically stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[6][7][8] It is an excellent choice for avoiding over-methylation to the quaternary salt.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the dimethylated product.[4] Therefore, optimizing the reaction temperature is essential. It is recommended to start with lower temperatures and monitor the reaction progress. For instance, in reactions with DMC, lower temperatures (90-120 °C) show lower yields of methylated products, while temperatures around 180 °C can increase the yield of both mono- and di-methylated products.[4]

Q2: I am attempting the Eschweiler-Clarke reaction to synthesize this compound, but the reaction is slow and incomplete. What can I do to improve the reaction efficiency?

A2: The Eschweiler-Clarke reaction is a reliable method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[6][7] Incompleteness of the reaction can often be attributed to insufficient reagents, inadequate temperature, or insufficient reaction time.[2]

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure that a sufficient excess of both formaldehyde and formic acid is used. Typically, at least 1.1-1.5 equivalents of formaldehyde and 1.8-2.0 equivalents of formic acid are recommended.[2] Formic acid serves as both a catalyst and the hydride donor.[2]

  • Temperature: The reaction generally requires heating to proceed at a reasonable rate. A common temperature range is 80-100 °C.[2] If the reaction is sluggish, a moderate increase in temperature within this range may be beneficial.

  • Reaction Time: The Eschweiler-Clarke reaction can take several hours to reach completion, with some protocols reporting reaction times of up to 18 hours.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q3: When using dimethyl carbonate (DMC) as a methylating agent, I observe a significant byproduct that is not N,N-dimethylbenzylamine. What could it be and how can I avoid it?

A3: A common byproduct when using dimethyl carbonate for N-methylation is the N-methoxycarbonyl derivative, also known as an N-carbamate.[2] This occurs due to a competitive reaction pathway where the amine attacks the carbonyl group of DMC instead of the methyl group.[2]

Strategies to Promote N-methylation over N-carbamoylation:

  • Temperature Optimization: Higher reaction temperatures generally favor the N-methylation pathway over carbamoylation.[4] This may be due to the decomposition of the carbamoylated product back to the amine at elevated temperatures, which can then undergo methylation.

  • Catalyst Selection: The choice of catalyst plays a critical role in the selectivity of the reaction. Certain catalysts, such as Cu-Zr bimetallic nanoparticles, have been shown to significantly enhance the selectivity towards N-methylation.[4]

  • Inert Atmosphere: Conducting the reaction under an inert gas flow, such as nitrogen, can help to remove carbon dioxide from the reaction mixture, which may shift the equilibrium away from the carbamation reaction.[2]

Troubleshooting Guides

Guide 1: Over-methylation in Reductive Amination with Formaldehyde and a Reducing Agent

This guide provides a systematic approach to troubleshooting the formation of N,N-dimethylbenzylamine during the reductive amination of benzylamine with formaldehyde.

Table 1: Factors Influencing Over-methylation in Reductive Amination

ParameterPotential IssueRecommended Action
Stoichiometry of Formaldehyde Excess formaldehyde drives the reaction towards di-methylation.Use a controlled amount of formaldehyde, ideally a 1:1 molar ratio with benzylamine for mono-methylation.
Choice of Reducing Agent A highly reactive reducing agent may reduce the imine intermediates too rapidly, not allowing for selectivity.Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which often provides better control.[2]
Reaction Temperature Higher temperatures can increase the rate of the second methylation step.Perform the reaction at room temperature or below and monitor the progress.
Order of Addition Adding all reagents at once can lead to high local concentrations of formaldehyde.Add the formaldehyde solution slowly to the mixture of the amine and the reducing agent.

Logical Flow for Troubleshooting:

G Troubleshooting Over-methylation in Reductive Amination start High N,N-dimethylbenzylamine yield check_stoichiometry Check formaldehyde stoichiometry (Target: ~1.0 eq) start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 molar ratio of benzylamine to formaldehyde check_stoichiometry->adjust_stoichiometry Incorrect check_reducing_agent Evaluate reducing agent check_stoichiometry->check_reducing_agent Correct adjust_stoichiometry->check_reducing_agent switch_reducing_agent Switch to a milder agent (e.g., NaBH(OAc)₃) check_reducing_agent->switch_reducing_agent Too reactive check_temperature Review reaction temperature check_reducing_agent->check_temperature Appropriate switch_reducing_agent->check_temperature lower_temperature Lower reaction temperature (e.g., to room temp or 0°C) check_temperature->lower_temperature Too high check_addition Review order of addition check_temperature->check_addition Optimal lower_temperature->check_addition slow_addition Implement slow addition of formaldehyde check_addition->slow_addition All at once monitor_reaction Monitor reaction by TLC/LC-MS check_addition->monitor_reaction Slow addition slow_addition->monitor_reaction success Optimized mono-methylation monitor_reaction->success

Caption: Troubleshooting workflow for reducing over-methylation.

Experimental Protocols

Protocol 1: N-Methylation of Benzylamine via Eschweiler-Clarke Reaction

This protocol describes a standard procedure for the selective mono-N-methylation of benzylamine.

  • Reagent Preparation:

    • To a round-bottom flask, add benzylamine (1.0 eq).

    • In a separate container, prepare a mixture of formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[2]

  • Reaction Setup:

    • Add the formaldehyde/formic acid mixture to the benzylamine in the round-bottom flask.

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C in an oil bath.[2]

    • Maintain the temperature and stir for approximately 18 hours.[2]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, carefully add water and 1M HCl to the reaction mixture.

    • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

    • Basify the aqueous phase to a pH of 11 using a base such as NaOH solution.

    • Extract the basic aqueous phase multiple times with an organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the crude product by column chromatography.

Experimental Workflow Diagram:

G Eschweiler-Clarke Reaction Workflow start Start reagents Combine Benzylamine, Formaldehyde, and Formic Acid start->reagents heat Heat to 80°C for 18 hours reagents->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor workup Acid/Base Work-up monitor->workup extraction Solvent Extraction workup->extraction purification Dry, Concentrate, and Purify extraction->purification product This compound purification->product

Caption: Step-by-step workflow for Eschweiler-Clarke N-methylation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a milder alternative for N-methylation.

  • Imine Formation:

    • Dissolve benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add a 37% aqueous solution of formaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.[2]

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[2]

    • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.[2]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the final product.[2]

Data Presentation

Table 2: Comparison of N-Methylation Methods for Benzylamine

MethodMethylating AgentReducing AgentTypical Temp. (°C)Key AdvantagesCommon Side Products
Eschweiler-Clarke FormaldehydeFormic Acid80-100High selectivity for tertiary amine, no quaternary salt formation.[6][7]Minimal, if stoichiometry is controlled.
Reductive Amination FormaldehydeNaBH(OAc)₃Room Temp.Mild reaction conditions.[2]N,N-dimethylbenzylamine.[9]
Alkylation with DMC Dimethyl CarbonateNone (Catalyst)150-180"Green" methylating agent.[4]N,N-dimethylbenzylamine, N-carbamate.[2][4]
Alkylation with MeI Methyl IodideNone (Base)Varies-N,N-dimethylbenzylamine, Quaternary ammonium salt.[2]

References

Removal of unreacted N-Methylbenzylamine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification Strategies

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides related to the removal of unreacted N-Methylbenzylamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. What is the most straightforward method to remove it?

A1: For most applications, the simplest and most effective method to remove unreacted this compound is through an acid-base extraction. Since this compound is a basic compound, it can be converted into its water-soluble salt by washing the reaction mixture with an acidic solution.[1][2][3][4][5] This allows for its selective removal from the organic layer, which contains your desired non-basic product.

Q2: I tried a simple water wash, but it was not effective in removing the this compound. Why is this?

A2: this compound has limited solubility in water.[6][7] Therefore, a simple water wash is often insufficient to remove it from an organic solvent. An acid-base extraction is necessary to protonate the amine, forming a salt that is significantly more soluble in the aqueous phase.[4][5]

Q3: Can I use distillation to remove this compound?

A3: Yes, distillation can be an effective method, particularly if your desired product has a significantly different boiling point. This compound has a boiling point of approximately 184-189 °C at atmospheric pressure.[6][8] If your product is much less volatile, you can remove the this compound by distillation. For products that are sensitive to high temperatures, vacuum distillation is a recommended alternative to lower the boiling point and prevent thermal degradation.[9]

Q4: My product is acid-sensitive. What are my options for removing this compound without using a strong acid wash?

A4: If your product is not stable in the presence of strong acids, you have a few alternatives:

  • Aqueous Copper (II) Sulfate (B86663) Wash: A wash with a 10% aqueous solution of copper (II) sulfate can effectively remove amines. The copper ions form a complex with the amine, which is then extracted into the aqueous layer. This method is generally milder than using a strong acid.[1][3]

  • Column Chromatography: If your product has a different polarity than this compound, separation by column chromatography is a viable, non-acidic method.[10][11]

  • Distillation: As mentioned previously, if there is a sufficient boiling point difference and your product is thermally stable, distillation is another option.[6][8]

Q5: I am seeing an emulsion form during my acid-base extraction. What should I do?

A5: Emulsions can sometimes form during the workup, especially when chlorinated solvents are used. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution).[10]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound remains in the organic layer after a single acid wash. Incomplete protonation of the amine.Perform multiple washes with the acidic solution. Ensure thorough mixing of the layers during the extraction.[1][3]
Product is lost during the acid-base extraction. The product may have some basicity and is being extracted into the aqueous layer.Check the pKa of your product. If it is basic, consider alternative purification methods like chromatography or distillation.
The product co-distills with this compound. The boiling points of the product and this compound are too close.Consider using fractional distillation for better separation. Alternatively, switch to another purification method like column chromatography.[12]
Column chromatography provides poor separation. The chosen solvent system is not optimal.Systematically vary the polarity of the eluent. Use Thin Layer Chromatography (TLC) to determine the best solvent system for separation before running the column.[10]

Experimental Protocols

Protocol 1: Removal of this compound by Acid-Base Extraction

This protocol is suitable for reaction mixtures where the desired product is stable to dilute acid and is not water-soluble.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a few drops of water).

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl two more times to ensure complete removal of the amine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine to remove the majority of the dissolved water.[10]

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating this compound from products with different polarities.

Materials:

  • Crude reaction mixture

  • Silica (B1680970) gel

  • Appropriate solvent system (eluent), determined by TLC analysis (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica gel, and then evaporating the solvent.[10]

  • Prepare the chromatography column by packing it with silica gel in the chosen eluent.

  • Carefully add the dried silica with the adsorbed product to the top of the column.[10]

  • Begin eluting with the solvent system, starting with a lower polarity if a gradient elution is planned.[10]

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[10]

Data Presentation

Table 1: Comparison of Common Purification Methods for this compound Removal

Method Principle Advantages Disadvantages Best Suited For
Acid-Base Extraction Converts the basic amine to a water-soluble salt.[4][5]Simple, fast, and cost-effective for large scales.Not suitable for acid-sensitive products. Can lead to emulsions.Neutral or acidic products that are stable to dilute acid.
Distillation Separation based on differences in boiling points.[13]Can be used for large quantities. Good for removing volatile impurities.Requires a significant boiling point difference. Not suitable for thermally sensitive products.[12]Products with a boiling point significantly different from 184-189 °C and that are thermally stable.
Column Chromatography Differential adsorption of compounds onto a stationary phase.[10]High resolution, suitable for separating complex mixtures and for analytical purposes.[14]Can be time-consuming and require large volumes of solvent. May have issues with product stability on silica.[12]Small to medium scale purifications where products have different polarities.
Aqueous Copper Sulfate Wash Forms a water-soluble complex with the amine.[1][3]Milder than strong acid washes.May not be as efficient as a strong acid wash. Can introduce metal impurities.Acid-sensitive neutral products.

Visualizations

experimental_workflow_extraction start Reaction Mixture in Organic Solvent sep_funnel Add 1 M HCl to Separatory Funnel start->sep_funnel shake Shake and Separate Layers sep_funnel->shake aq_layer Aqueous Layer (contains this compound salt) shake->aq_layer Discard org_layer Organic Layer shake->org_layer repeat_wash Repeat HCl Wash (2x) org_layer->repeat_wash neutralize Wash with NaHCO3 (aq) repeat_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na2SO4 brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_chromatography start Crude Reaction Mixture adsorb Adsorb onto Silica Gel start->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for Column Chromatography.

References

Technical Support Center: Improving Diastereoselectivity with N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-methylbenzylamine as a chiral auxiliary. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your diastereoselective reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in Alkylation Reactions

Question: I am performing an α-alkylation of an N-acyl amide derived from (S)-α-methylbenzylamine and observing a low diastereomeric ratio (d.r.). What are the common causes and how can I fix this?

Answer: Low diastereoselectivity in the alkylation of amides derived from chiral α-methylbenzylamines can stem from several factors.[1] A systematic approach to troubleshooting is recommended.

Table 1: Factors Influencing Diastereoselectivity in Alkylation Reactions [1]

ParameterPotential ProblemTroubleshooting Step(s)Expected Outcome
Base Incomplete deprotonation leading to side reactions.Use a stronger base (e.g., LDA, LiHMDS). Ensure slow, dropwise addition of the base at low temperature.[1]Increased concentration of the desired enolate.
Equilibration of enolate geometry (mixture of E/Z).Use a base that favors the kinetic (Z)-enolate, such as LDA in THF.[1]Formation of a single, well-defined enolate geometry, which is crucial for facial bias.[1]
Solvent Poor coordination, leading to a disorganized transition state.Use a coordinating, aprotic solvent like Tetrahydrofuran (THF).[1]Stabilized and more organized transition state.
Solvent polarity affecting enolate aggregation.Experiment with different ethereal solvents (e.g., Diethyl ether, DME).[1]Optimal enolate reactivity and selectivity.
Temperature Insufficient energy difference between diastereomeric transition states.Perform the reaction at a lower temperature (-78 °C is common).[1][2]Favors the transition state with the lower activation energy, leading to the major diastereomer.[2]
Thermal equilibration of the product upon warming.Quench the reaction at low temperature before allowing it to warm up.[1]Preservation of the kinetic product ratio.
Electrophile High reactivity leading to reduced selectivity.Add the electrophile slowly at low temperature.[1]Controlled reaction rate, enhancing selectivity.
Steric clash between the electrophile and the chiral auxiliary.If possible, use a less bulky electrophile.[1]Minimized steric hindrance, allowing the auxiliary to effectively direct the reaction.

G cluster_start cluster_check1 Base & Enolate Formation cluster_action1 cluster_check2 Reaction Conditions cluster_action2 cluster_end start Start: Poor Diastereoselectivity Observed check_base Is deprotonation complete? start->check_base check_enolate Is a single enolate geometry favored? check_base->check_enolate Yes action_base Use stronger base (LDA, LiHMDS). Add base slowly at -78°C. check_base->action_base No action_enolate Use LDA in THF to favor (Z)-enolate. check_enolate->action_enolate No check_temp Is the temperature low enough? check_enolate->check_temp Yes action_base->check_enolate action_enolate->check_temp check_solvent Is the solvent optimal? check_temp->check_solvent Yes action_temp Run reaction at -78°C. Quench at low temperature. check_temp->action_temp No action_solvent Use coordinating solvent (THF). Screen other ethereal solvents. check_solvent->action_solvent No end_good Improved Diastereoselectivity check_solvent->end_good Yes action_temp->check_solvent action_solvent->end_good end_bad Still Poor: Consider Alternative Auxiliary/Strategy end_good->end_bad If no improvement

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Difficulty Removing the Chiral Auxiliary

Question: My auxiliary cleavage reaction is slow, incomplete, or causes side reactions like epimerization. What are the best methods for removing the this compound auxiliary?

Answer: Cleavage of the robust amide bond can be challenging. The choice of method depends on the stability of your desired product. Steric hindrance from the auxiliary or substrate can slow the reaction.[3]

Table 2: Chiral Auxiliary Cleavage Methods

MethodReagents & ConditionsAdvantagesDisadvantages
Acidic Hydrolysis Reflux in strong acid (e.g., 6M HCl or H₂SO₄) with a co-solvent (e.g., dioxane, acetic acid).[1]Yields the carboxylic acid directly. The auxiliary can be recovered.Harsh conditions can cause degradation or epimerization of sensitive products.[2] Can be very slow for hindered amides.[3]
Reductive Cleavage Lithium aluminum hydride (LiAlH₄) or other strong hydrides (e.g., LiBH₄) in an ethereal solvent.[2]Milder than harsh acid hydrolysis. Yields the corresponding primary alcohol.Can reduce other functional groups in the molecule.[2]
Hydrogenolysis H₂ atmosphere (1-5 atm) with a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol (B129727) or ethanol.[1]Very mild conditions, suitable for sensitive products.Not compatible with functional groups that can be reduced (e.g., alkenes, alkynes). The N-methyl group on the auxiliary is retained.

G cluster_hydrolysis Acidic Hydrolysis cluster_reduction Reductive Cleavage cluster_hydrogenolysis Hydrogenolysis start Alkylated Amide (Product + Auxiliary) hydrolysis 6M HCl or H₂SO₄ Reflux start->hydrolysis reduction LiAlH₄ / THF start->reduction hydrogenolysis H₂, Pd/C start->hydrogenolysis acid Chiral Carboxylic Acid hydrolysis->acid alcohol Chiral Primary Alcohol reduction->alcohol product_h2 Desired Chiral Product hydrogenolysis->product_h2

Caption: Cleavage pathways for the this compound chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does it work? A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[4] It creates a chiral environment, causing new stereocenters to be formed with a preference for one diastereomer over the other.[5][6] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[4]

Q2: Why choose this compound as a chiral auxiliary? (S)- or (R)-α-methylbenzylamine and its derivatives are effective, inexpensive, and commercially available chiral auxiliaries. They have been successfully used to control stereochemistry in various reactions, including alkylations and Michael additions.[7] The phenyl group provides significant steric bulk to effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered face.

Q3: What types of reactions are suitable for this auxiliary? This auxiliary is commonly used to direct diastereoselective reactions of enolates. Key applications include:

  • Asymmetric Alkylation: Creating α-substituted chiral carbonyl compounds.[1][8]

  • Asymmetric Michael Additions: Forming chiral 1,5-dicarbonyl compounds or related structures.[5][7]

  • Asymmetric Aldol Reactions: Synthesizing β-hydroxy carbonyl compounds with control over two new stereocenters.[4][8]

Q4: How do I determine the diastereomeric ratio (d.r.) of my product? The d.r. is typically determined using high-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]

  • Principle: Diastereomers are different compounds and will have slightly different chemical environments. This results in distinct, separate signals in the NMR spectrum for corresponding protons.[1][9]

  • Procedure: Acquire a high-resolution ¹H NMR spectrum of the purified product mixture. Identify a well-resolved proton signal (e.g., a methine or methyl group) that is unique to each diastereomer. Integrate the area under these distinct signals. The ratio of the integrals corresponds to the diastereomeric ratio.[1][9]

  • Alternative Methods: If signals overlap in ¹H NMR, you may need to use chiral High-Performance Liquid Chromatography (HPLC) after cleaving the auxiliary.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Amide (Auxiliary Attachment)

This protocol describes the coupling of the chiral auxiliary to a carboxylic acid derivative.

  • Setup: To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.). Cool the mixture to 0 °C in an ice bath.[1]

  • Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Amide

This is a general procedure for the alkylation of the chiral amide prepared in Protocol 1.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl amide (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Enolate Formation: Slowly add a solution of a strong base (e.g., LDA, 1.1 eq.) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour.[1]

  • Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise and continue stirring at -78 °C for the optimized reaction time (typically 2-4 hours), monitoring by TLC.[1]

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.[6]

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.[1]

Protocol 3: Cleavage of the Chiral Auxiliary via Acidic Hydrolysis

This protocol regenerates the chiral carboxylic acid from the alkylated amide.

  • Setup: Dissolve the alkylated amide in a mixture of a strong acid (e.g., 6M HCl) and a co-solvent (e.g., dioxane or acetic acid).[1]

  • Reaction: Heat the mixture to reflux for several hours to days, monitoring the disappearance of the starting material by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Isolation: The desired carboxylic acid product will be in the aqueous layer. The chiral amine auxiliary can be recovered by making the aqueous layer basic with NaOH and extracting with an organic solvent.[1]

G A 1. Auxiliary Attachment (Protocol 1) B 2. Diastereoselective Reaction (e.g., Alkylation, Protocol 2) A->B C 3. Purification (Column Chromatography) B->C D 4. Auxiliary Cleavage (Protocol 3) C->D E 5. Final Product Isolation D->E F Recovered Auxiliary D->F

Caption: General experimental workflow for using a chiral auxiliary.

References

Troubleshooting low conversion rates in reductive amination with N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reductive amination reactions involving N-Methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination with a secondary amine like this compound?

Reductive amination with a secondary amine involves two key steps:

  • Iminium Ion Formation: this compound, a secondary amine, reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate. This intermediate then loses a molecule of water to form a resonance-stabilized iminium ion. Unlike primary amines which form neutral imines, secondary amines form positively charged iminium ions.

  • Reduction: The iminium ion is then reduced by a reducing agent to form the final tertiary amine product.

Q2: Why can't a secondary amine like this compound form a stable enamine in every case?

While secondary amines can form enamines with carbonyl compounds, this typically requires the carbonyl compound to have at least one alpha-hydrogen. The reaction proceeds through an iminium ion intermediate, and if there's an alpha-hydrogen, a proton can be removed to form the more stable, neutral enamine. However, in the context of reductive amination, the iminium ion is the key intermediate that is reduced. The formation of a stable enamine can sometimes be a competing pathway, but for the purpose of this reaction, the focus is on the reduction of the iminium ion.[1]

Q3: What are the most common reasons for low conversion rates in this reaction?

Low conversion rates in reductive amination with this compound can stem from several factors:

  • Inefficient Iminium Ion Formation: The equilibrium for iminium ion formation may not be favorable.[2]

  • Suboptimal pH: The pH of the reaction is critical. Acidic conditions are required to facilitate the dehydration of the carbinolamine intermediate to the iminium ion. However, if the pH is too low, the this compound will be protonated, rendering it non-nucleophilic.[2]

  • Choice and Activity of Reducing Agent: The reducing agent might be too strong, reducing the starting aldehyde or ketone before it can react with the amine. Conversely, it might not be potent enough to reduce the iminium ion.[2]

  • Steric Hindrance: Reductive aminations involving secondary amines can be challenging due to steric congestion during the formation of the iminium ion and the subsequent reduction step.[3]

  • Presence of Water: Water can shift the equilibrium away from the iminium ion back to the starting materials.[4]

Q4: Which reducing agents are suitable for this reaction?

Several reducing agents can be used, with varying selectivity and reactivity:

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, often the reagent of choice for reductive aminations. It is particularly effective because it is tolerant of mildly acidic conditions required for iminium ion formation and is less likely to reduce the starting aldehyde or ketone.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions. However, it is toxic and can generate cyanide gas, requiring careful handling.[6]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting carbonyl compounds. If using NaBH₄, it is often best to pre-form the iminium ion before adding the reducing agent.[7]

  • Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This method can also be employed for the reduction step.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inefficient Iminium Ion Formation - Optimize pH: Adjust the pH to a weakly acidic range (typically 4-5) by adding a catalytic amount of acetic acid. This promotes the dehydration step to form the iminium ion without fully protonating the amine.[2] - Remove Water: Use molecular sieves or a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the iminium ion.[1] - Increase Reaction Time/Temperature: Allow more time for the iminium ion to form before adding the reducing agent. Gentle heating can sometimes be beneficial, but monitor for potential side reactions.[3]
Inactive or Inappropriate Reducing Agent - Check Reducing Agent Activity: Test the reducing agent on a known, simple substrate to confirm its activity. - Choose a Milder Reducing Agent: If you suspect premature reduction of the carbonyl, switch to a milder reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[5] - Stepwise Addition: First, stir the carbonyl compound and this compound (with an acid catalyst) to form the iminium ion, then add the reducing agent.
Steric Hindrance - Increase Reaction Time and/or Temperature: More sterically hindered substrates may require longer reaction times or higher temperatures to overcome the activation energy barrier.[3] - Use a Less Bulky Carbonyl Compound: If possible, consider if a less sterically hindered aldehyde or ketone can be used.
Incorrect Stoichiometry - Use a Slight Excess of One Reagent: Using a slight excess (1.1-1.2 equivalents) of either the this compound or the carbonyl compound can help drive the reaction to completion. The choice of which to use in excess depends on cost and ease of removal.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Reduction of Starting Carbonyl - Use a Milder Reducing Agent: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), which are less likely to reduce aldehydes and ketones under the reaction conditions.[6] - Pre-form the Iminium Ion: Allow the carbonyl compound and this compound to react and form the iminium ion before adding a stronger reducing agent like Sodium Borohydride (NaBH₄).
Over-alkylation (Formation of a Quaternary Ammonium Salt) This is less common with secondary amines but can occur if the starting materials are contaminated or if side reactions occur. Ensure the purity of your starting materials.

Data Presentation

The following table summarizes illustrative data on how the choice of reducing agent and reaction conditions can impact the yield of reductive amination reactions. While not specific to this compound in all cases, the trends are generally applicable.

Carbonyl CompoundAmineReducing AgentSolventAdditiveTemperatureTime (h)Yield (%)Reference
BenzaldehydeAnilineNaBH₄THFDOWEX(R)50WX8RT0.3391[4]
BenzaldehydeN-Boc-N-MethylamineMe₂SiHClMeCN-25°C8>99[8]
m-AnisaldehydeBenzylamineNaBH₄MeOHAcetic Acid0°C to RT1275[7]
CyclohexanonePentylamineNaBH(OAc)₃DCE-RT2-4High (not specified)[9]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a one-pot procedure suitable for a wide range of aldehydes and ketones.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv).

  • Dissolve the reactants in an appropriate volume of DCE or THF.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a separate flask, weigh the Sodium Triacetoxyborohydride (1.5 equiv). Add it portion-wise to the reaction mixture over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when using a less selective but more cost-effective reducing agent like NaBH₄.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Methanol (B129727) (MeOH) or Toluene

  • Molecular Sieves (optional)

  • Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Water

Procedure:

  • Iminium Ion Formation:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in methanol or toluene.

    • If using toluene, add molecular sieves or set up a Dean-Stark apparatus to remove water.

    • Stir the mixture at room temperature (or with gentle heating if necessary) for 2-4 hours to ensure the formation of the iminium ion. Monitor by TLC or NMR if possible.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (1.2 equiv) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic layers as described in Protocol 1.

    • Purify the product as needed.

Visualizations

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde/Ketone and this compound solvent Add Solvent (e.g., DCE, THF) start->solvent acid Add Catalytic Acid (e.g., Acetic Acid) solvent->acid iminium Stir for Iminium Ion Formation acid->iminium add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) iminium->add_reductant monitor Monitor Reaction (TLC, LC-MS) add_reductant->monitor quench Aqueous Work-up (Quench, Extract) monitor->quench purify Purify Product (Column Chromatography) quench->purify end Isolated Product purify->end

Caption: General experimental workflow for one-pot reductive amination.

TroubleshootingLogic start Low Conversion Rate? check_imine Check Iminium Ion Formation (TLC, NMR) start->check_imine imine_no No/Low Iminium Ion check_imine->imine_no No imine_yes Iminium Ion Formed check_imine->imine_yes Yes optimize_ph Optimize pH (4-5) with Acetic Acid imine_no->optimize_ph remove_water Remove Water (Molecular Sieves) imine_no->remove_water increase_time_temp Increase Reaction Time/Temperature imine_no->increase_time_temp check_reductant Check Reducing Agent Activity imine_yes->check_reductant change_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) check_reductant->change_reductant Suspect Premature Reduction stepwise Perform Stepwise Addition check_reductant->stepwise Using Strong Reductant

Caption: Troubleshooting logic for low conversion in reductive amination.

References

Technical Support Center: Managing Temperature Control in Large-Scale N-Methylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of N-Methylbenzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This section addresses specific issues related to temperature control that may arise during the large-scale synthesis of this compound.

Q1: My reductive amination reaction is experiencing a sudden and rapid temperature increase (exothermic event). What are the potential causes and immediate actions?

A1: A rapid temperature increase during the reductive amination step is a serious safety concern and can lead to side reactions, product degradation, or even a runaway reaction.[1][2]

Potential Causes:

  • Rapid Reagent Addition: Adding the reducing agent (e.g., sodium borohydride) too quickly can release heat faster than the cooling system can manage.[3]

  • Inadequate Cooling: The reactor's cooling capacity may be insufficient for the scale of the reaction. This is a common issue during scale-up due to the decrease in the surface-area-to-volume ratio.[4]

  • Poor Mixing: Inefficient agitation can create localized hot spots where the reaction rate is significantly higher.[3]

  • Incorrect Reagent Concentration: Using a more concentrated reducing agent than specified can lead to a more vigorous and exothermic reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reducing agent.

  • Enhance Cooling: Increase the flow of coolant to the reactor jacket and/or activate any emergency cooling systems.

  • Increase Agitation: If safe to do so, increase the stirrer speed to improve heat distribution.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined quenching agent as outlined in your safety protocol.

Q2: The synthesis of this compound is proceeding very slowly with low conversion rates. Could temperature be the issue?

A2: Yes, low reaction temperature is a likely cause for slow reaction kinetics and low conversion.

Potential Causes and Solutions:

  • Sub-optimal Temperature: The reaction may be running at a temperature that is too low for efficient iminium ion formation or reduction. While some protocols suggest room temperature, scaling up may require gentle heating to maintain a reasonable reaction rate.[5]

  • Inefficient Heating: On a large scale, ensuring uniform heating throughout the reactor can be challenging. Verify that the heating system is functioning correctly and that the temperature probes are accurately reflecting the internal temperature of the reaction mixture.

  • Poor Heat Transfer: Fouling on the reactor walls can impede heat transfer from the heating jacket to the reaction mass.

Troubleshooting Steps:

  • Verify Temperature: Check the calibration of your temperature probes.

  • Gradual Temperature Increase: Slowly increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by analytical methods like TLC or HPLC.

  • Optimize Agitation: Ensure adequate mixing to promote uniform heat distribution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound via reductive amination?

A1: The optimal temperature can vary depending on the specific reagents, solvent, and scale of the reaction. For the imination step (formation of the N-benzylidenemethylamine intermediate from benzaldehyde (B42025) and methylamine), temperatures are often kept in the range of 10-40°C.[6][7] The subsequent reduction step is often exothermic, and maintaining a controlled temperature, typically between 20-30°C, is crucial to prevent side reactions.[8] Some protocols may utilize higher temperatures to drive the reaction to completion, but this must be done with careful monitoring and adequate cooling capacity.[9]

Q2: How does temperature affect the yield and purity of this compound?

A2: Temperature has a significant impact on both the yield and purity of the final product.

  • Yield: Insufficient temperature can lead to incomplete reactions and lower yields. Conversely, excessively high temperatures can cause degradation of the product and reactants, also resulting in reduced yield.[10]

  • Purity: Higher temperatures can promote the formation of side products, such as secondary amines or over-alkylation products, which will decrease the purity of the this compound.[5] Controlling the temperature is critical for minimizing these impurities.

Q3: What are the primary safety concerns related to temperature control during this compound synthesis?

A3: The primary safety concern is the risk of a thermal runaway reaction, particularly during the reduction step, which is often exothermic.[1][11] A runaway reaction is a situation where the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[2] This can result in equipment failure, fire, or an explosion. Proper temperature monitoring and control, along with a well-defined emergency plan, are essential for safe operation.

Q4: What type of equipment is recommended for effective temperature control in a large-scale reactor?

A4: For large-scale synthesis, a jacketed reactor is highly recommended.[10] This type of reactor has a double wall that allows for the circulation of a heating or cooling fluid to precisely control the internal temperature. Other essential equipment includes:

  • Calibrated Temperature Probes (RTDs or Thermocouples): For accurate monitoring of the internal reaction temperature.

  • Efficient Agitation System: To ensure uniform temperature distribution and prevent localized hot spots.

  • A Reliable Heating and Cooling System: This could include steam, hot oil, or a circulating chiller to manage the temperature of the jacket fluid.

  • Emergency Cooling System: A secondary cooling source or a quench system in case of a thermal excursion.

Data Presentation

Table 1: Hypothetical Impact of Temperature on this compound Synthesis via Reductive Amination

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
10244598Very slow reaction rate, incomplete conversion.
25128597Moderate reaction rate, good yield and purity.
4069290Faster reaction, but increased formation of impurities.
6038075Rapid reaction with significant byproduct formation and potential for temperature control issues.

Note: This data is illustrative and the actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol: Large-Scale Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure with a focus on temperature management.

Materials:

Equipment:

  • 100 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator connected to the reactor jacket

  • Condenser

Procedure:

  • Imine Formation:

    • Charge the reactor with benzaldehyde (e.g., 10 kg) and toluene (e.g., 30 L).

    • Begin agitation and set the reactor jacket temperature to 20°C.

    • Slowly add the methylamine solution (e.g., 7.5 kg) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 30°C. A mild exotherm may be observed.[12]

    • After the addition is complete, stir the mixture at 25°C for 2-3 hours. Monitor the reaction by TLC or GC until the benzaldehyde is consumed.

  • Reduction:

    • Cool the reactor contents to 10°C.

    • In a separate vessel, prepare a solution of sodium borohydride (e.g., 3.5 kg) in a suitable solvent as per your established protocol.

    • Slowly add the sodium borohydride solution to the reactor over 2-3 hours, maintaining the internal temperature between 15-25°C. This step is highly exothermic and requires careful monitoring and control.

    • After the addition, allow the reaction to stir at 20°C for an additional 2-4 hours, or until the imine is fully consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water, ensuring the temperature is maintained below 30°C.

    • Adjust the pH of the aqueous layer with hydrochloric acid and separate the organic layer.

    • Wash the organic layer with brine.

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Temperature Excursions start Temperature Excursion Detected stop_reagent Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling stop_reagent->enhance_cooling increase_agitation Increase Agitation enhance_cooling->increase_agitation monitor_temp Monitor Temperature increase_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stable Continue Monitoring Until Stable temp_decreasing->stable Yes emergency_quench Initiate Emergency Quench temp_decreasing->emergency_quench No investigate Investigate Root Cause stable->investigate emergency_quench->investigate

Caption: A workflow for troubleshooting temperature excursions.

Logical_Relationship Factors Influencing Temperature Control temp_control Effective Temperature Control safety Process Safety temp_control->safety product_quality High Product Quality (Yield & Purity) temp_control->product_quality reagent_addition Controlled Reagent Addition Rate reagent_addition->temp_control cooling_capacity Adequate Cooling Capacity cooling_capacity->temp_control agitation Efficient Agitation agitation->temp_control monitoring Accurate Temperature Monitoring monitoring->temp_control

Caption: Key factors for successful temperature management.

References

Technical Support Center: Post-Synthesis Work-up for N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbenzylamine. It focuses on addressing common issues encountered during post-reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for this compound synthesized via reductive amination?

A1: The standard and most effective method is an acid-base extraction. This procedure isolates the basic this compound from neutral organic byproducts (like toluene (B28343) or unreacted benzaldehyde) and acidic impurities. The process involves dissolving the crude reaction mixture in an organic solvent, washing with an acidic solution to protonate and extract the amine into the aqueous layer, and then basifying the aqueous layer to regenerate and isolate the pure amine.

Q2: Why do I need to perform an acid wash during the extraction?

A2: this compound is a basic compound. Washing the organic solution with a dilute acid (like 10% HCl) converts the amine into its corresponding ammonium (B1175870) salt (N-Methylbenzylammonium chloride).[1] This salt is soluble in the aqueous layer but insoluble in the organic solvent, effectively transferring your desired product from the organic phase to the aqueous phase and leaving non-basic impurities behind.[1]

Q3: What is the purpose of the final brine (saturated NaCl solution) wash?

A3: A brine wash is performed on the isolated organic layer (containing the purified amine after basification and re-extraction) to remove residual water. While the organic solvent is immiscible with water, a small amount of water can remain dissolved. The high concentration of salt in the brine reduces the solubility of water in the organic solvent, effectively drying it before the final solvent evaporation step.

Q4: My final product is a pale yellow liquid. Is this normal?

A4: Yes, this compound is typically a clear, colorless to pale yellow liquid.[2][3][4] The color may become more yellow upon extended storage.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.

Issue 1: Persistent Emulsion During Extraction

Q: I'm seeing a thick, milky layer between the organic and aqueous phases that won't separate. How can I break this emulsion?

A: Emulsions are common when extracting basic solutions, especially with chlorinated solvents.[5] They are stable mixtures of immiscible liquids stabilized by impurities or vigorous shaking.[6][7]

  • Initial Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Gentle swirling can help the layers coalesce.[8]

    • Gentle Mixing: In future experiments, use gentle inversions or swirling to mix the phases instead of vigorous shaking.[6][7]

  • Chemical Methods:

    • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution or solid NaCl. This increases the ionic strength of the aqueous layer, which can help force the separation.[6][7]

    • pH Adjustment: Modifying the pH of the aqueous layer with dilute acid or base can sometimes destabilize the emulsion.[8]

  • Physical Methods:

    • Centrifugation: If the volume is manageable, centrifuging the emulsified mixture is often the most effective method to force phase separation.[8]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. Many emulsions are caused by fine suspended solids, and this will remove them, often breaking the emulsion.[5]

Issue 2: Low Yield of Recovered Product

Q: After the work-up, my final yield of this compound is very low. What are the potential causes?

A: Low yield can result from incomplete reactions or losses during the work-up.

  • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash to fully protonate and extract the amine.

  • Incomplete Recovery: When recovering the amine, ensure the aqueous layer is made sufficiently basic (pH 10-12) before re-extracting with an organic solvent.[3] Use a pH paper to verify. If the solution is not basic enough, the amine will remain in its salt form in the aqueous layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient way to recover the product from the aqueous phase.

  • Premature Distillation: If purifying by distillation, ensure that the lower-boiling point solvent has been completely removed by rotary evaporation first. Co-distillation with the solvent can lead to product loss.

Issue 3: Product Contamination

Q: My final product is contaminated with N,N-dibenzylamine. How did this form and how can I remove it?

A: The formation of a tertiary amine, such as N,N-dibenzylamine (if benzylamine (B48309) was a starting material) or N-methyl-N-dibenzylamine, is a known byproduct in reductive aminations.[9] It occurs when the newly formed secondary amine (this compound) reacts again with another molecule of benzaldehyde (B42025) and is subsequently reduced.

  • Prevention:

    • Use a stepwise procedure: First, form the imine, and only then add the reducing agent (like NaBH₄). Adding the reducing agent at the beginning can favor over-alkylation.[10]

    • Control stoichiometry carefully.

  • Removal:

    • Fractional Distillation: This is the most effective method for separating this compound from higher-boiling point tertiary amine impurities. Careful distillation under reduced pressure can yield a pure product.

    • Column Chromatography: While possible, amines often streak on standard silica (B1680970) gel. To mitigate this, the silica gel can be pre-treated with triethylamine (B128534) (TEA), or a small percentage of TEA (0.5-2%) can be added to the eluent system.[11] Basic alumina (B75360) is another alternative stationary phase that avoids acidic conditions.[11]

Q: My product is contaminated with unreacted benzaldehyde. How can I remove it?

A: Benzaldehyde is a neutral compound and will remain in the organic layer during the acid-base extraction. If it persists:

  • Sodium Bisulfite Wash: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can be used. The bisulfite forms a solid adduct with the aldehyde, which can then be removed by filtration or will move to the aqueous layer.

  • Purification: Fractional vacuum distillation is very effective, as the boiling point of benzaldehyde (179 °C) is slightly lower than that of this compound (184-189 °C).[2][4]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 103-67-3[2][3][4][12]
Molecular Formula C₈H₁₁N[2][3][4][12]
Molecular Weight 121.18 g/mol [2][4]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 184-189 °C (at atmospheric pressure)[2][4]
Density 0.93-0.95 g/mL at 20-25 °C[2][4]
Solubility in Water Sparingly soluble / 65 g/L at 20 °C[2][3][4]
pH 10 (10 g/L aqueous solution)[3]

Table 2: Typical Work-up Parameters

ParameterRecommended Value / ReagentPurpose
Organic Solvent Diethyl ether, Ethyl acetate, DichloromethaneDissolving crude reaction mixture
Acid Wash 1 M to 2 M HCl (aq)To extract the basic amine product
Base Wash 1 M to 2 M NaOH (aq)To regenerate the free amine
Target pH (Acid Wash) 1 - 2Ensure complete protonation of the amine
Target pH (Base Wash) 10 - 12Ensure complete deprotonation of the amine salt
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

  • Solvent Removal: If the reaction was performed in a solvent like methanol (B129727) or ethanol, remove it under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., 100 mL of ethyl acetate) that is immiscible with water.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake. Periodically vent the funnel to release pressure.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all aqueous extracts. The desired amine is now in the aqueous phase as its hydrochloride salt.

  • Basification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 2 M NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine may precipitate or form an oil.

  • Product Re-extraction:

    • Return the basic aqueous solution to the separatory funnel.

    • Extract the regenerated this compound with three portions of the original organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layer with one portion of brine (saturated NaCl solution).

    • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Isolation:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_extraction Liquid-Liquid Extraction cluster_recovery Product Recovery cluster_purification Final Purification crude_mix Crude Reaction Mixture dissolve 1. Dissolve in Organic Solvent crude_mix->dissolve add_acid 2. Wash with Dilute Acid (e.g., 1M HCl) dissolve->add_acid separate1 3. Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Contains Amine Salt) separate1->aqueous_layer Product organic_layer1 Organic Layer (Neutral Impurities) separate1->organic_layer1 Impurities add_base 4. Add Base (e.g., 2M NaOH) to Aqueous Layer (pH > 10) aqueous_layer->add_base re_extract 5. Re-extract with Organic Solvent add_base->re_extract separate2 6. Separate Layers re_extract->separate2 organic_layer2 Organic Layer (Contains Product) separate2->organic_layer2 Product aqueous_waste Aqueous Waste separate2->aqueous_waste wash_brine 7. Wash with Brine organic_layer2->wash_brine dry 8. Dry over Na2SO4 wash_brine->dry evaporate 9. Evaporate Solvent dry->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the acid-base extraction of this compound.

Troubleshooting_Emulsion start Emulsion Formed During Extraction wait Allow to stand (15-30 min) start->wait resolved1 Problem Resolved wait->resolved1 Yes add_brine Add Saturated NaCl (Brine) wait->add_brine No resolved2 Problem Resolved add_brine->resolved2 Yes centrifuge Centrifuge Mixture add_brine->centrifuge No resolved3 Problem Resolved centrifuge->resolved3 Yes filter Filter through Celite® or Glass Wool centrifuge->filter No resolved4 Problem Resolved filter->resolved4 Yes reconsider Re-evaluate Protocol (Solvent, Mixing) filter->reconsider No

Caption: Decision tree for troubleshooting emulsion formation during work-up.

References

Technical Support Center: N-Methylbenzylamine Storage and Impurity Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Methylbenzylamine to minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life for this compound?

For unopened, properly stored containers, the recommended shelf life is 24 months. Once opened, it is advisable to use the product within 12 months to ensure optimal quality.[1]

Q2: What are the ideal storage conditions for this compound?

To maintain its purity, this compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[2] The container should be tightly closed to prevent exposure to air and moisture.[2]

Q3: Are there any specific environmental factors to control during storage?

Yes, it is important to control temperature, humidity, and light exposure. For detailed parameters, please refer to the storage conditions table in the Troubleshooting Guide.

Q4: What are the common signs of this compound degradation?

Visual indicators of degradation include discoloration (developing a yellowish tint) or the appearance of cloudiness in the liquid.[1] If these are observed, the purity of the material should be verified before use.

Q5: What are the main impurities that can form during storage?

The primary impurities can arise from oxidation, reaction with atmospheric carbon dioxide, and potentially the formation of nitrosamines under certain conditions.

Q6: How can I check the purity of my this compound sample?

Annual purity checks using Gas Chromatography (GC) are recommended for long-term storage.[1] High-Performance Liquid Chromatography (HPLC) can also be a suitable technique. If the purity drops below 98%, the material should be discarded.[1]

Troubleshooting Guides

Issue 1: The this compound has developed a yellow color.
Potential Cause Troubleshooting Step Prevention
Oxidation The yellowing may indicate the formation of oxidation products. It is recommended to test the purity of the material using GC or HPLC before use. If significant impurities are detected, the product should be discarded.Store the this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] Ensure the container is tightly sealed after each use.
Light Exposure Prolonged exposure to light can catalyze degradation reactions.Store the product in an amber or opaque container to protect it from light.[3]
Issue 2: White precipitate is observed in the this compound.
Potential Cause Troubleshooting Step Prevention
Reaction with Carbon Dioxide This compound can react with atmospheric CO2 to form a carbamate (B1207046) salt, which may precipitate. This reaction is reversible with heat. Gentle warming of the sample may redissolve the precipitate. However, it is advisable to confirm the purity before use.Store the product in a tightly sealed container with minimal headspace. Purging the headspace with an inert gas like nitrogen can also help.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 15-25°C (59-77°F)Minimizes the rate of potential degradation reactions.[1]
Humidity Below 60% relative humidityReduces the risk of moisture absorption, which can facilitate certain degradation pathways.[1]
Light Exposure Protect from direct sunlight and UVPrevents photolytic degradation.[1]
Atmosphere Inert atmosphere (e.g., Nitrogen)Prevents oxidation and reaction with atmospheric CO2.[1]
Container Tightly sealed, amber or opaqueProtects from air, moisture, and light.[1][3]

Table 2: Illustrative Purity Profile of this compound Over Time Under Different Storage Conditions (Hypothetical Data)

Storage ConditionInitial Purity (%)Purity after 12 Months (%)Purity after 24 Months (%)
Recommended 99.899.599.1
Elevated Temperature (40°C) 99.898.296.5
Exposure to Air (No Inert Gas) 99.898.997.8
Exposure to Light 99.899.198.3

This table is for illustrative purposes to demonstrate the importance of proper storage conditions.

Experimental Protocols

Protocol 1: Stability-Indicating Purity Assay by Gas Chromatography (GC-FID)

This protocol provides a general framework for a stability-indicating GC method for this compound. Method validation is required for specific applications.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

    • Autosampler.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol (B129727).

  • Analysis:

    • Inject the prepared sample into the GC system.

    • Identify and integrate the peaks corresponding to this compound and any impurities.

    • Calculate the purity by area percent.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution and analyze by GC-FID.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution and analyze by GC-FID.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by GC-FID.

  • Thermal Degradation:

    • Place a sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the sample in methanol and analyze by GC-FID.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analyze by GC-FID.

Visualizations

Logical Workflow for this compound Stability Assessment cluster_storage Storage & Observation cluster_testing Analytical Testing cluster_decision Decision Making Store Sample Store Sample Visual Inspection Visual Inspection Store Sample->Visual Inspection Periodic Purity Test (GC) Purity Test (GC) Visual Inspection->Purity Test (GC) If discoloration Assess Purity Assess Purity Visual Inspection->Assess Purity Discoloration? Purity Test (GC)->Assess Purity Impurity ID (GC-MS) Impurity ID (GC-MS) Assess Purity->Impurity ID (GC-MS) Unknown Peaks Use Sample Use Sample Assess Purity->Use Sample Purity > 98% Discard Sample Discard Sample Assess Purity->Discard Sample Purity < 98%

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_co2 Reaction with CO2 cluster_nitrosation Nitrosation (Acidic Conditions) NMBA This compound Imine N-Benzylidene- methylamine NMBA->Imine Oxidative Dehydrogenation Carbamate Carbamate Salt (Potential Precipitate) NMBA->Carbamate Nucleophilic Addition Nitrosamine N-Nitroso-N- methylbenzylamine NMBA->Nitrosamine Reaction Oxidation Oxygen (Air) Oxidation->Imine CO2 Carbon Dioxide (Air) CO2->Carbamate NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->Nitrosamine

Caption: Key impurity formation pathways for this compound.

References

Technical Support Center: Catalyst Selection for N-Methylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the efficient synthesis of N-Methylbenzylamine. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and efficient methods for synthesizing this compound are:

  • Reductive Amination: This two-step, one-pot process involves the reaction of benzaldehyde (B42025) with methylamine (B109427) to form an intermediate imine, which is subsequently reduced to the final product. This is a widely used industrial method.[1][2]

  • N-Alkylation of Benzylamine (B48309): This method involves the direct alkylation of benzylamine using a methylating agent. Modern "green" approaches favor the use of methanol (B129727) or formaldehyde (B43269) as the C1 source in the presence of a suitable catalyst.[3][4][5]

  • Reaction with Benzyl (B1604629) Halides: A traditional method involves reacting benzyl chloride with monomethylamine.[6] However, this method often generates stoichiometric salt waste.

Q2: Which catalysts are recommended for reductive amination synthesis?

A2: For the hydrogenation of the imine intermediate in reductive amination, several catalysts are effective:

  • Palladium on Carbon (Pd/C): This is a highly efficient and common catalyst for this reaction, often providing high yields (up to 99%).[7][8] It is typically used under a hydrogen atmosphere.

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Ni is also highly active for this transformation.[3][9] It may offer a different selectivity profile compared to palladium catalysts.[3]

  • Platinum or Rhodium: These platinum-group metals can also be used, often supported on an inorganic carrier like carbon or alumina.[2]

Q3: What catalysts are suitable for N-alkylation of benzylamine with methanol?

A3: The N-methylation of amines with methanol, a process known as "borrowing hydrogen" or "hydrogen auto-transfer," requires specific catalytic systems.[10] Effective catalysts include:

  • N-Heterocyclic Carbene (NHC) Complexes: Iridium (NHC–Ir(III)) and Ruthenium (NHC–Ru(II)) complexes have shown excellent activity and high yields (often >80%) for the N-methylation of amines with methanol.[4][11]

  • Heterogeneous Nickel Catalysts: Systems like Ni/ZnAlOx have been developed for the selective mono-N-methylation of amines using methanol, offering a non-noble metal alternative.[5]

Q4: What are the key factors to consider when selecting a catalyst?

A4: Catalyst selection depends on several factors:

  • Selectivity: The catalyst should favor the formation of the desired product (this compound) over side products like the secondary amine (dibenzylamine) or over-alkylated products (N,N-dimethylbenzylamine).

  • Activity: A highly active catalyst allows the reaction to proceed under milder conditions (lower temperature and pressure) and in a shorter time.

  • Cost and Availability: For large-scale synthesis, the cost of the catalyst is a critical factor. Noble metals like palladium and iridium are expensive, making nickel-based catalysts an attractive alternative.[12][13]

  • Substrate Tolerance: The catalyst should be compatible with various functional groups if substituted benzylamines are being synthesized.

Q5: What are the common byproducts in this compound synthesis and how can they be minimized?

A5: Common byproducts include:

  • Toluene (B28343): Formed via hydrogenolysis (C-N bond cleavage) of the benzylamine product. This is more prominent with palladium catalysts.[3] Minimizing reaction time and temperature can reduce its formation.

  • Dibenzylamine: Results from the reaction of benzylamine with benzaldehyde-derived intermediates. Using an appropriate excess of the methylating agent can suppress this.

  • N,N-dimethylbenzylamine: This over-methylation product forms when the reaction is not selective. Catalyst choice is crucial for controlling mono-methylation.[14]

  • Unreacted Intermediates: Incomplete reduction can leave the intermediate imine in the final product mixture.[15] Ensuring sufficient reaction time and catalyst loading is key.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Catalyst deactivation or insufficient loading.2. Inefficient imine formation (in reductive amination).3. Suboptimal reaction conditions (temperature, pressure, time).1. Increase catalyst loading or use fresh catalyst. Consider a different catalyst system (e.g., Raney Ni instead of Pd/C if poisoning is suspected).[12]2. Use a dehydrating agent (like a Dean-Stark trap) during imination. Ensure correct stoichiometry of reactants.3. Optimize temperature and pressure. Increase reaction time and monitor progress by TLC or GC.
Poor Selectivity (High levels of byproducts) 1. Toluene Formation: Hydrogenolysis, common with Pd catalysts.[3]2. Over-methylation: Reaction conditions are too harsh or the catalyst is not selective.3. Dibenzylamine Formation: Side reaction between starting materials.1. Switch to a Raney Ni catalyst, which is less prone to causing hydrogenolysis.[3] Alternatively, lower the reaction temperature and hydrogen pressure.2. Use a more selective catalyst (e.g., specific Ni or Ir complexes for mono-methylation).[5][11] Carefully control the stoichiometry of the methylating agent.3. Adjust the ratio of benzaldehyde to methylamine in reductive amination.
Catalyst Deactivation 1. Poisoning from impurities in starting materials (e.g., sulfur or halogen compounds).[12]2. Sintering of the metal particles at high temperatures.3. Fouling of the catalyst surface by polymeric byproducts.1. Purify starting materials before the reaction. Use guard beds if necessary.2. Operate at the lowest effective temperature.3. Ensure proper mixing and avoid localized high concentrations of reactants.
Difficulty Isolating Pure Product 1. Presence of closely related impurities.2. Product is an oil and difficult to crystallize.1. Use chromatography (e.g., column chromatography) for purification.[16]2. Convert the amine product to its hydrochloride salt, which is often a crystalline solid and can be easily purified by recrystallization.[17]

Data Presentation: Catalyst Performance Comparison

Table 1: Catalysts for Reductive Amination & Similar Reductions

CatalystSubstrateReaction ConditionsYieldSelectivityReference
10% Pd/C(E)-N-methyl-1-phenylmethanimineH₂, Dichloromethane, 20°C, 3 h99%High[7]
Pd/Al₂O₃Benzaldehyde + MethylamineControlled pressure92-95% (Conversion)Good[1]
Raney NiBenzylamine + FormaldehydeNot specified-Forms fewer toluene byproducts than Pd/C[3]
Pd-C / ChloroformBenzaldehyde derivatives + primary aminesRoom temperature and pressureUp to 95%High[8]

Table 2: Catalysts for N-Methylation with Methanol

CatalystSubstrateReaction ConditionsYieldSelectivityReference
NHC–Ir(III) ComplexAniline derivatives120°C, 24 h, KOtBu base>80%High for mono-methylation[11]
Ni/ZnAlOxAniline160°C, 24 h, NaOH base93%High for mono-methylation[5]
NHC–Ru(II) ComplexAniline derivatives120°CModerate to HighGood[4]

Experimental Protocols

Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)

This two-step, one-pot protocol is adapted from general procedures for N-benzylamine synthesis.[2][18]

  • Imination:

    • To a round-bottom flask, add benzaldehyde (1 eq.) and a water-miscible solvent such as methanol.

    • Cool the flask in an ice bath and slowly add an aqueous solution of methylamine (1.1 eq.).

    • Allow the mixture to stir at room temperature for 1-2 hours to form the N-benzylidenemethylamine intermediate. The formation of the imine can be monitored by TLC or GC.

  • Hydrogenation:

    • Transfer the methanolic solution of the imine to a hydrogenation vessel.

    • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol% of Pd relative to the aldehyde).

    • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir vigorously at room temperature.

    • Monitor the reaction until hydrogen uptake ceases (typically 2-6 hours).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or chromatography.

Protocol 2: N-Methylation of Benzylamine with Methanol using an Iridium Catalyst

This protocol is based on procedures for the N-alkylation of amines with alcohols.[4][11]

  • Reaction Setup:

    • In an inert atmosphere (e.g., inside a glovebox), add benzylamine (1 eq.), a strong base such as potassium tert-butoxide (KOtBu, 1.5 eq.), and the NHC-Ir(III) catalyst (1 mol%) to a pressure-rated reaction tube equipped with a stir bar.

    • Add methanol, which acts as both the solvent and the methylating agent (use in excess).

    • Seal the reaction tube tightly.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 120°C.

    • Stir the reaction mixture for 24 hours.

    • After the reaction time, cool the tube to room temperature.

  • Workup and Purification:

    • Quench the reaction mixture by carefully adding water.

    • Extract the product with an organic solvent like ethyl acetate (B1210297) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

G Workflow: Reductive Amination Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Product Isolation Reactants Benzaldehyde + Methylamine + Solvent (Methanol) Stir Stir at Room Temp (1-2 hours) Reactants->Stir Imine Intermediate Imine Solution Stir->Imine Add_Catalyst Add Pd/C Catalyst Imine->Add_Catalyst Hydrogenate Pressurize with H₂ Stir (2-6 hours) Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (Distillation / Chromatography) Evaporate->Purify Product Pure this compound Purify->Product

Caption: General workflow for this compound synthesis via reductive amination.

G Catalyst Selection Logic Goal Desired Outcome? HighYield High Yield & Robustness Goal->HighYield High Throughput GreenChem Green Chemistry & High Selectivity Goal->GreenChem Sustainability CostSensitive Cost-Effectiveness (Large Scale) Goal->CostSensitive Economic Viability PdC Pd/C Catalyst HighYield->PdC IrComplex NHC-Ir(III) Catalyst GreenChem->IrComplex RaneyNi Raney Ni Catalyst CostSensitive->RaneyNi Method1 Method: Reductive Amination PdC->Method1 Method2 Method: N-Alkylation w/ Methanol IrComplex->Method2 Method3 Method: Reductive Amination RaneyNi->Method3

Caption: Logic diagram for selecting a catalyst based on experimental goals.

G Troubleshooting Flowchart Start Reaction Issue Detected Problem1 Low Conversion? Start->Problem1 Problem2 Poor Selectivity? Start->Problem2 Problem1->Problem2 No Cause1a Catalyst Inactive? Problem1->Cause1a Yes Cause2a Toluene byproduct? Problem2->Cause2a Yes Cause2b Over-methylation? Problem2->Cause2b No Cause1b Conditions Too Mild? Cause1a->Cause1b If not Solution1a Use Fresh Catalyst or Increase Loading Cause1a->Solution1a Solution1b Increase Temp/Pressure/ Time Cause1b->Solution1b Solution2a Switch from Pd/C to Raney Ni Cause2a->Solution2a Solution2b Use More Selective Catalyst (e.g., Ni/Ir) Cause2b->Solution2b

Caption: A troubleshooting flowchart for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for N-Methylbenzylamine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis. When it comes to N-Methylbenzylamine, a versatile secondary amine used in various synthetic pathways, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC-MS for this compound Analysis

While both HPLC and GC-MS are powerful chromatographic techniques, their suitability for this compound purity analysis depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, or the identification of unknown impurities. This compound's volatility and thermal stability make it amenable to both methods, presenting a choice between two robust analytical approaches.

HPLC is often favored for its versatility in handling a wide range of compounds without the need for derivatization and its straightforward quantification using UV detection.[1][2] Conversely, GC-MS provides exceptional separation efficiency for volatile compounds and offers the significant advantage of mass spectrometry for definitive peak identification and structural elucidation of impurities.[3]

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analysis of this compound and structurally similar amines using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.03 - 0.1 µg/mL[4][5]0.3 - 3 ng/mL[4][6]
Limit of Quantitation (LOQ) 0.1 - 0.15 µg/mL[4][7]1 - 10 ng/mL[4]
Linearity (r²) > 0.999[5][7]> 0.998[4]
Precision (%RSD) < 2%[4][7]< 5%[4]
Typical Purity (%) 98.5 - 99.9[8]>99%

Experimental Workflows

The general workflows for purity analysis of this compound using HPLC and GC-MS are outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2

HPLC Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing gc_prep1 Weigh this compound Sample gc_prep2 Dissolve in a Volatile Solvent (e.g., Dichloromethane) gc_prep1->gc_prep2 gc_analysis1 Inject into GC System gc_prep2->gc_analysis1 gc_analysis2 Vaporization and Separation in Capillary Column gc_analysis1->gc_analysis2 gc_analysis3 Mass Spectrometry Detection gc_analysis2->gc_analysis3 gc_data1 Identify Peaks via Mass Spectra gc_analysis3->gc_data1 gc_data2 Calculate Purity (%) by Area Normalization gc_data1->gc_data2

GC-MS Experimental Workflow

Experimental Protocols

Below are detailed methodologies for conducting purity analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% TFA.[8] Alternatively, a mobile phase of water, acetonitrile, and triethylamine (TEA) phosphate can be used.[4] The mobile phase should be degassed prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4][9]

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm or 254 nm[4]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Subsequently, inject the sample solution.

  • Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by either comparing the peak area to the calibration curve or by using area percent normalization, assuming all impurities have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the purity analysis of this compound, which is particularly useful for identifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent, such as dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[1]

    • Injector Temperature: 250 °C[3]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

    • Mass Range: Scan from m/z 40 to 400[3]

    • Ion Source Temperature: 230 °C[3]

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Processing: Identify the this compound peak based on its retention time and characteristic mass spectrum. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Conclusion

Both HPLC and GC-MS are highly effective techniques for the purity analysis of this compound. The choice between the two often depends on the specific analytical goal. HPLC with UV detection offers a robust, versatile, and straightforward method for routine purity assessment and quantification. On the other hand, GC-MS provides superior sensitivity and the unparalleled ability to identify and structurally characterize unknown volatile impurities, making it an invaluable tool for in-depth analysis and quality control in research and drug development. For comprehensive purity profiling, employing both techniques can provide orthogonal data, leading to a more complete understanding of the sample's composition.

References

Determining enantiomeric excess of N-Methylbenzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of N-Methylbenzylamine derivatives is presented for researchers, scientists, and drug development professionals. This guide focuses on the three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric excess is contingent upon several factors, including the physicochemical properties of the analyte, requisite sensitivity, and desired sample throughput.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct chemical shifts in the NMR spectrum.[2][3]
Advantages Versatile and robust, applicable to a wide range of compounds.[1] High accuracy and resolution.[1]Excellent resolution for volatile and thermally stable analytes.[1][4] Requires small sample amounts.[4]Rapid analysis.[3] Can sometimes be performed directly in the reaction mixture, avoiding purification.[5]
Disadvantages Can be time-consuming to develop methods.[4]Limited to volatile and thermally stable compounds; derivatization is often necessary.[4][6]Lower sensitivity compared to chromatographic methods. May require chiral derivatizing or solvating agents.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for the separation and quantification of enantiomers.[6][7] The method can be applied directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

Experimental Protocol: HPLC Analysis of α-Methylbenzylamine Enantiomers (as 3,5-Dinitrobenzoyl Derivatives)

This protocol is based on the separation of derivatized α-Methylbenzylamine enantiomers.

  • Derivatization: React the this compound sample with 3,5-Dinitrobenzoyl chloride to form the corresponding amides.

  • Column: Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: Hexane:Isopropanol (90:10)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detector: UV, 254 nm

  • Injection Volume: 1 µL

  • Sample Preparation: 2 mg/mL in methanol

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC provides excellent resolution.[4] Similar to HPLC, derivatization of this compound derivatives is often required to enhance volatility and improve chromatographic performance.[6]

Experimental Protocol: GC Analysis of this compound Derivatives (N-Acetylation)

This protocol involves the derivatization of the amine to an amide.

  • Derivatization (N-Acetylation): Dissolve the this compound derivative in a suitable solvent (e.g., methanol). Add a slight molar excess of an acetylating agent, such as acetic anhydride, and allow the reaction to proceed to completion.[6]

  • Column: A suitable chiral GC column (e.g., based on cyclodextrin (B1172386) derivatives).

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

  • Detector: Flame Ionization Detector (FID) is commonly used.

  • Data Analysis: The ratio of the peak areas of the separated diastereomers is used to determine the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess, often without the need for chromatographic separation.[3] This is achieved by using a chiral solvating agent (CSA) to induce different chemical shifts for the enantiomers or by reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers with distinct NMR signals.[2][8][9]

Experimental Protocol: ¹H NMR Analysis using a Chiral Derivatizing Agent Assembly

This method utilizes a three-component assembly to form diastereomeric complexes that are distinguishable by ¹H NMR.[2][10]

  • Reagents:

    • 2-formylphenylboronic acid (2-FPBA)[2]

    • (R)-1,1′-bi-2-naphthol ((R)-BINOL)[2]

    • The this compound derivative to be analyzed.

  • Sample Preparation:

    • Prepare a "host" solution of 2-FPBA and (R)-BINOL in deuterated chloroform (B151607) (CDCl₃).[2]

    • Prepare a separate solution of the this compound derivative in CDCl₃.[2]

    • Add the amine solution to the host solution. It is important that the amine is in excess.[2][10]

    • Add 4 Å molecular sieves to ensure the solutions are dry.[10]

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting mixture.

  • Data Analysis: Integrate the peaks corresponding to specific protons (e.g., imine or benzylic protons) of the two diastereomers formed. The ratio of these integrals is used to calculate the enantiomeric excess.[2]

Experimental Protocol: ³¹P NMR Analysis using a Chiral Derivatizing Agent

This technique involves the in-situ reaction of the amine with a chiral phosphazane reagent followed by quaternization to yield diastereomers with distinct ³¹P NMR signals.[3]

  • Reagents:

    • A chiral cyclodiphosph(III)azane CDA, for example, ClP(μ-NtBu)₂POBorn.[3]

    • Methyl iodide.[3]

    • The this compound derivative.

  • Procedure:

    • React the chiral amine with the P-Cl bond of the CDA.[3]

    • Quaternize the phosphorus framework with methyl iodide.[3]

  • NMR Acquisition: Acquire a ³¹P NMR spectrum.

  • Data Analysis: The enantiomeric excess is determined directly by the integration of the distinct and sharp ³¹P NMR signals of the resulting diastereomers.[3]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining the enantiomeric excess of this compound derivatives using the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Derivative Derivatization Derivatization (Optional) Sample->Derivatization HPLC Chiral HPLC System Derivatization->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: General workflow for ee% determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound Derivative Derivatization Derivatization (e.g., N-Acetylation) Sample->Derivatization GC Chiral GC System Derivatization->GC Detector FID Detector GC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: General workflow for ee% determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound Derivative CDA Add Chiral Derivatizing/Solvating Agent Sample->CDA NMR NMR Spectrometer CDA->NMR Spectrum NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: General workflow for ee% determination by NMR Spectroscopy.

References

A Comparative Guide to N-Methylamine Synthesis: Direct Reductive Amination with Sodium Triacetoxyborohydride vs. N-Methylbenzylamine Strategy

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of N-methylated secondary amines, a critical class of compounds in pharmaceutical and chemical research, chemists are often faced with a choice between direct, single-step methodologies and multi-step strategies that offer different advantages in terms of substrate scope and handling. This guide provides an objective comparison of two prominent methods for the synthesis of N-methyl secondary amines from carbonyl precursors: the direct reductive amination using methylamine (B109427) with sodium triacetoxyborohydride (B8407120) (STAB), and a two-step approach involving reductive amination with N-methylbenzylamine followed by a subsequent debenzylation step.

This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable synthetic route based on experimental data, reaction efficiency, and procedural complexity.

Overview of the Synthetic Strategies

Strategy 1: Direct N-Methylation using Sodium Triacetoxyborohydride (STAB)

This approach is a one-pot reaction where a carbonyl compound (aldehyde or ketone) reacts with methylamine in the presence of sodium triacetoxyborohydride. STAB is a mild and selective reducing agent that preferentially reduces the in situ-formed iminium ion over the starting carbonyl compound, minimizing side reactions such as the reduction of the aldehyde or ketone to an alcohol.[1][2][3] This selectivity allows for the convenient direct procedure where all reagents are combined in a single step.[4]

Strategy 2: this compound as a Precursor followed by Debenzylation

This two-step strategy involves an initial reductive amination of the carbonyl compound with this compound to form an N-benzyl-N-methylamine intermediate. This intermediate is then subjected to a separate debenzylation step, typically via catalytic transfer hydrogenolysis, to cleave the benzyl (B1604629) group and yield the final N-methylated secondary amine.[5][6] This method avoids the direct use of gaseous and volatile methylamine and can be advantageous in certain contexts, although it introduces an additional synthetic step.

Data Presentation: A Quantitative Comparison

The following tables summarize representative yields for the two synthetic strategies across a range of substrates.

Table 1: Direct N-Methylation via Reductive Amination with Methylamine and Sodium Triacetoxyborohydride

Carbonyl CompoundAmineProductYield (%)Reaction Time (h)Ref.
4-(Thien-2-yl)benzaldehydeMethylamineN-Methyl-N-(4-thien-2-ylbenzyl)amine85-952-4[7]
Cyclohexanone (B45756)MethylamineN-Methylcyclohexylamine941.5[4]
PhenylacetoneMethylamineN-Methylamphetamine~70-8024[6]
3-PhenylpropanalMethylamineN-Methyl-3-phenylpropylamine881[4]

Table 2: Two-Step N-Methylation via this compound and Subsequent Debenzylation

Step A: Reductive Amination with this compound

Carbonyl CompoundReducing AgentProductYield (%)Ref.
Phenyl-2-propanoneH₂/Pd-CN-BenzylmethamphetamineHigh[6]
General KetonesNaBH₄ in MeOH/EtOH/IPAN-Benzyl-N-methylaminesGood to High[6]

Step B: Catalytic Transfer Hydrogenolysis for N-Debenzylation

N-Benzyl Amine DerivativeProductYield (%)Reaction Time (h)Ref.
N-BenzylpiperidinePiperidine950.5[5]
N-Benzyl-N-methylanilineN-Methylaniline920.5[5]
N-Benzyl-N-methylethanolamineN-Methylethanolamine941.0[5]
N-Benzyl-L-phenylalanineL-Phenylalanine980.25[5]

Note: The overall yield for Strategy 2 is the product of the yields of the two sequential steps.

Experimental Protocols

Protocol 1: Direct Reductive Amination of Cyclohexanone with Methylamine using STAB

This protocol is adapted from the work of Abdel-Magid, et al.[4]

  • To a stirred solution of cyclohexanone (1.0 eq) and methylamine (a 2.0 M solution in THF, 1.2 eq) in 1,2-dichloroethane (B1671644) (DCE, 5 mL per mmol of ketone) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Two-Step Synthesis of N-Methyl-N-cyclohexylamine

Step A: Reductive Amination of Cyclohexanone with this compound

This protocol is a general representation based on common borohydride (B1222165) reductions.[6]

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and this compound (1.1 eq) in methanol (B129727) (5 mL per mmol of ketone).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude N-benzyl-N-methylcyclohexylamine.

Step B: N-Debenzylation via Catalytic Transfer Hydrogenolysis

This protocol is adapted from the work of Siya Ram and Leonard D. Spicer.[5]

  • To a stirred suspension of N-benzyl-N-methylcyclohexylamine (1.0 eq) and 10% Palladium on carbon (Pd/C, equal weight to the substrate) in dry methanol (10 mL per mmol of amine), add anhydrous ammonium (B1175870) formate (B1220265) (5.0 eq) in a single portion under a nitrogen atmosphere.

  • Heat the resulting reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 0.5-1 hour), cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired N-methylcyclohexylamine.

Mandatory Visualization

G cluster_0 Strategy 1: Direct N-Methylation cluster_1 Strategy 2: this compound Route A1 Carbonyl (Aldehyde/Ketone) D1 One-Pot Reaction in DCE or THF A1->D1 B1 Methylamine B1->D1 C1 STAB (NaBH(OAc)₃) C1->D1 E1 N-Methylated Secondary Amine D1->E1 High Yield (85-95%) A2 Carbonyl (Aldehyde/Ketone) D2 Step A: Reductive Amination A2->D2 B2 This compound B2->D2 C2 Reducing Agent (e.g., NaBH₄) C2->D2 E2 N-Benzyl-N-Methyl Intermediate D2->E2 G2 Step B: Debenzylation E2->G2 F2 Pd/C, Ammonium Formate F2->G2 H2 N-Methylated Secondary Amine G2->H2 High Yield (92-98% for Step B)

Caption: Comparative workflow of direct vs. two-step N-methylation.

Comparative Analysis

FeatureStrategy 1: Direct N-Methylation with STABStrategy 2: this compound Route
Number of Steps One-pot procedureTwo distinct synthetic steps
Overall Yield Generally high (85-95%)Good to high, but dependent on the efficiency of two separate reactions
Reagents Methylamine: Volatile, requires careful handling. STAB: Moisture-sensitive but less toxic than alternatives like NaBH₃CN.[3]This compound: Less volatile and easier to handle than methylamine. Debenzylation: Requires a palladium catalyst and a hydrogen donor.
Atom Economy Higher, as it's a more direct conversion.Lower due to the introduction and subsequent removal of the benzyl group.
Side Reactions Dialkylation can be an issue with some primary amines, though a stepwise procedure can mitigate this.[2] Minimal reduction of the starting carbonyl.Potential for over-alkylation is avoided. The debenzylation step is generally clean and high-yielding.[5]
Functional Group Tolerance STAB is known for its excellent functional group tolerance, compatible with esters, nitro groups, and halogens.[2]The initial reductive amination is tolerant of many groups. The debenzylation step (catalytic hydrogenation) can reduce other functional groups (e.g., alkenes, alkynes, nitro groups), requiring careful substrate consideration.
Purification A single purification step.Purification is required after each of the two steps.

Conclusion

The choice between direct N-methylation with sodium triacetoxyborohydride and the two-step this compound strategy is highly dependent on the specific requirements of the synthesis.

Sodium triacetoxyborohydride offers a highly efficient, one-pot procedure with excellent yields and functional group tolerance. It is often the preferred method due to its simplicity and high atom economy. The primary consideration is the handling of volatile methylamine.

The this compound route provides a practical alternative when the direct use of methylamine is undesirable. This method breaks the synthesis into two manageable, high-yielding steps. However, it is a longer process with lower overall atom economy and requires consideration of the compatibility of other functional groups with the catalytic hydrogenation conditions used for debenzylation.

For researchers in drug development and process chemistry, the STAB method's efficiency and convergence make it highly attractive for rapid library synthesis and scale-up. The this compound approach remains a valuable tool in the synthetic chemist's arsenal, particularly for complex molecules where functional group interferences in the debenzylation step are not a concern or when handling methylamine directly is to be avoided.

References

A Comparative Guide to the Synthesis and Application of N-Methylbenzylamine and N-Ethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the choice of reagents and building blocks is paramount to the efficiency of a synthetic route and the performance of the final product. N-Methylbenzylamine and N-ethylbenzylamine are two closely related secondary amines that serve as crucial intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). This guide provides an objective comparison of these two compounds, focusing on their synthesis, performance in chemical reactions, and applications in drug development, supported by experimental data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and N-ethylbenzylamine is presented below. These properties influence their handling, reaction conditions, and purification methods.

PropertyThis compoundN-Ethylbenzylamine
Molecular Formula C₈H₁₁NC₉H₁₃N
Molecular Weight 121.18 g/mol 135.21 g/mol
Appearance Clear colorless to pale yellow liquidClear colorless to slightly yellow liquid
Boiling Point 184-189 °C191-194 °C
Density 0.939 g/mL at 25 °C0.909 g/mL at 25 °C
Solubility Sparingly soluble in water, soluble in organic solventsSlightly soluble in water, soluble in organic solvents.

Synthesis of this compound and N-Ethylbenzylamine

The two most common methods for the synthesis of this compound and N-ethylbenzylamine are reductive amination and direct N-alkylation of benzylamine (B48309).

Reductive Amination

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In this case, benzaldehyde (B42025) is reacted with either methylamine (B109427) or ethylamine (B1201723) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165).

G cluster_0 Reductive Amination Pathway Benzaldehyde Benzaldehyde Imine_Intermediate Imine Intermediate Benzaldehyde->Imine_Intermediate + Amine Amine Methylamine or Ethylamine Product This compound or N-Ethylbenzylamine Imine_Intermediate->Product + Reducing Agent Reducing_Agent Sodium Borohydride (NaBH4)

Reductive Amination Workflow

Comparative Experimental Data for Reductive Amination

ProductAmine SourceReducing AgentSolventReaction TimeYield (%)Reference
This compoundMethylaminePd/C, H₂DCM3 hours99%[1]
N-EthylbenzylamineEthylamineSodium BorohydrideMethanol (B129727)6 hours94.9%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of (E)-N-methyl-1-phenylmethanimine [1]

A mixture of (E)-N-methyl-1-phenylmethanimine (3.01 mmol) and 10% palladium on carbon (160 mg) in dichloromethane (B109758) (30 mL) is vigorously stirred under a hydrogen atmosphere (760.051 Torr) for 3 hours at 20 °C. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Protocol 2: Synthesis of N-Ethylbenzylamine via Reductive Amination

To a solution of benzaldehyde (10 mmol) in methanol (20 mL), ethylamine (10 mmol) is added. The reaction mixture is stirred at room temperature for 3-4 hours to facilitate imine formation. Subsequently, sodium borohydride (5.0 mmol) is added in portions, and the mixture is stirred for an additional 6 hours. The reaction is then quenched with water (10 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford N-ethylbenzylamine.

N-Alkylation of Benzylamine

Direct N-alkylation of benzylamine with an appropriate alkyl halide (methyl iodide or ethyl iodide) is another common synthetic route. This method typically employs a base to neutralize the hydrogen halide byproduct. A significant challenge with this method is controlling the degree of alkylation to prevent the formation of the tertiary amine (N,N-dialkylbenzylamine) and quaternary ammonium (B1175870) salts.

G cluster_1 N-Alkylation Pathway Benzylamine Benzylamine Product This compound or N-Ethylbenzylamine Benzylamine->Product + Alkyl Halide + Base Alkyl_Halide Methyl Iodide or Ethyl Iodide Base Base Byproduct Over-alkylation Products Product->Byproduct + Alkyl Halide

N-Alkylation Workflow

Comparative Experimental Data for N-Alkylation

ProductAlkylating AgentBaseSolventReaction TimeYield (%)Reference
This compoundMethyl IodideCesium CarbonateDMF24 hoursHigh[2]
N-EthylbenzylamineEthyl IodideCesium CarbonateDMF24 hoursHigh[2]

Experimental Protocols

Protocol 3: General Procedure for Mono-N-Alkylation of Benzylamine [2]

To a solution of benzylamine (2.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), cesium carbonate (1.0 equiv.) is added. The appropriate alkyl halide (methyl iodide or ethyl iodide, 1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by separation, drying, and concentration of the organic layer. The crude product is purified by column chromatography. This method has been shown to be highly chemoselective for mono-alkylation, suppressing the formation of undesired dialkylation products.[2]

Comparison of Synthetic Routes

MethodAdvantagesDisadvantages
Reductive Amination - Generally high yields and selectivity.- One-pot procedures are common.- Milder reducing agents like NaBH₄ can be used.- May require careful control of reaction conditions to avoid side reactions.- The amine starting materials (methylamine and ethylamine) are gases and require careful handling.
N-Alkylation - Direct formation of the C-N bond.- Can be performed under mild conditions.- Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.- Requires careful stoichiometric control.

Performance in Drug Development and Synthesis

The choice between an N-methyl and an N-ethyl group on a benzylamine scaffold can have a significant impact on the pharmacological properties of a drug molecule. This is primarily due to differences in steric hindrance and lipophilicity.

  • Steric Hindrance : The ethyl group is bulkier than the methyl group. This increased steric hindrance can influence how a molecule binds to its biological target.[3] In some cases, a larger group may lead to a less favorable interaction, while in others it could enhance selectivity for a particular receptor subtype. For instance, in the context of 5-HT2A receptor agonists, simpler N-alkyl substitutions like methyl and ethyl on phenethylamine (B48288) scaffolds have been shown to reduce activity compared to the larger N-benzyl group.[4] This suggests that the size and nature of the N-substituent are critical for receptor interaction.

  • Lipophilicity : The ethyl group is more lipophilic than the methyl group. This can affect the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). An increase in lipophilicity can sometimes improve membrane permeability and oral bioavailability, but it can also lead to increased metabolic clearance.

Applications in Pharmaceutical Synthesis

  • This compound is a key intermediate in the synthesis of various pharmaceuticals.[4] For example, it is a building block for the antihistamine drug cetirizine .[5] Its role as a nucleophile is crucial for forming amide bonds and other nitrogen-containing structures found in active pharmaceutical ingredients.[6]

  • N-Ethylbenzylamine is also utilized as an intermediate in organic synthesis and the preparation of pharmaceuticals.[7] The benzamide (B126) scaffold, which can be formed from N-ethylbenzylamine, is present in many CNS-active drugs.[8]

G cluster_0 Factors Influencing Drug Performance Factors Property This compound N-Ethylbenzylamine Steric_Hindrance Steric Hindrance Lower Higher Lipophilicity Lipophilicity Lower Higher Receptor_Binding Receptor Binding Potentially different affinity/selectivity Potentially different affinity/selectivity ADME_Properties ADME Properties May differ in absorption, metabolism, etc. May differ in absorption, metabolism, etc.

References

A Comparative Guide to Validating the Structure of N-Methylbenzylamine Adducts by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comparative framework for validating the structure of an N-Methylbenzylamine adduct using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. To illustrate this process, we will compare the spectroscopic data of this compound with a representative adduct, N,N-dimethyl-N-benzylammonium iodide, formed by the reaction of this compound with methyl iodide.

This guide will also explore alternative spectroscopic methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, and provide detailed experimental protocols for the synthesis of the adduct and its analysis by NMR.

Spectroscopic Comparison: this compound vs. N,N-dimethyl-N-benzylammonium iodide

The formation of an adduct from this compound results in distinct changes in the chemical environment of the atoms, which are readily observable by NMR, MS, and IR spectroscopy. The following tables summarize the expected and experimentally observed data for both the parent compound and its quaternary ammonium (B1175870) salt adduct.

Table 1: ¹H and ¹³C NMR Data Comparison
CompoundProton (¹H) NMR Chemical Shifts (δ, ppm)Carbon (¹³C) NMR Chemical Shifts (δ, ppm)
This compound ~7.20-7.35 (m, 5H, Ar-H) ~3.74 (s, 2H, CH₂-Ph) ~2.44 (s, 3H, N-CH₃) ~1.70 (br s, 1H, N-H)[1][2]~140.3 (Ar-C) ~128.3 (Ar-CH) ~128.1 (Ar-CH) ~126.9 (Ar-CH) ~56.1 (CH₂-Ph) ~36.0 (N-CH₃)[1]
N,N-dimethyl-N-benzylammonium iodide (Predicted) ~7.40-7.60 (m, 5H, Ar-H) ~4.80 (s, 2H, CH₂-Ph) ~3.10 (s, 6H, N⁺-(CH₃)₂)~131.0 (Ar-C) ~130.0 (Ar-CH) ~129.0 (Ar-CH) ~126.0 (Ar-CH) ~68.0 (CH₂-Ph) ~52.0 (N⁺-(CH₃)₂)

Note: Predicted values for N,N-dimethyl-N-benzylammonium iodide are based on the analysis of similar quaternary ammonium salt structures.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data Comparison
CompoundMass Spectrometry (MS) FragmentationInfrared (IR) Spectroscopy Key Absorptions (cm⁻¹)
This compound EI-MS: m/z 121 (M⁺) m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion, base peak) m/z 44 ([C₂H₆N]⁺)[3][4]~3300-3500 (N-H stretch, weak) ~3020-3080 (Ar C-H stretch) ~2800-3000 (Aliphatic C-H stretch) ~1450-1600 (Ar C=C stretch) ~1100-1200 (C-N stretch)[5][6][7]
N,N-dimethyl-N-benzylammonium iodide ESI-MS: m/z 150.1 ([C₁₀H₁₆N]⁺, M⁺ cation)~3020-3080 (Ar C-H stretch) ~2800-3000 (Aliphatic C-H stretch) ~1450-1600 (Ar C=C stretch) ~900-1000 (C-N⁺ stretch)

Experimental Protocols

Synthesis of N,N-dimethyl-N-benzylammonium iodide

This protocol is adapted from a similar synthesis of benzyltrimethylammonium (B79724) iodide.[8]

Materials:

  • This compound

  • Methyl iodide

  • Absolute ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Slowly add methyl iodide (1.2 equivalents) to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, heat the solution to reflux for 1 hour.

  • Allow the solution to cool to room temperature. The product may begin to crystallize.

  • To complete the precipitation, add anhydrous diethyl ether to the mixture with stirring.

  • Collect the solid product by suction filtration, wash with anhydrous diethyl ether, and dry in air.

NMR Spectroscopy Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound or the adduct) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

Data Acquisition (General Parameters):

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral width: ~12-16 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral width: ~200-240 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an this compound adduct structure.

G Workflow for this compound Adduct Validation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start This compound reaction Reaction start->reaction reagent Electrophile (e.g., CH₃I) reagent->reaction adduct Crude Adduct reaction->adduct purification Purification adduct->purification pure_adduct Pure Adduct purification->pure_adduct nmr NMR (¹H, ¹³C, 2D) pure_adduct->nmr ms Mass Spectrometry pure_adduct->ms ir IR Spectroscopy pure_adduct->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

This compound Adduct Validation Workflow

Conclusion

The structural validation of this compound adducts relies on a multi-faceted analytical approach, with NMR spectroscopy at its core. The distinct changes in chemical shifts and the disappearance of the N-H proton signal in ¹H NMR, coupled with the downfield shift of the benzylic and methyl carbons in ¹³C NMR, provide conclusive evidence of adduct formation. When combined with data from mass spectrometry and infrared spectroscopy, researchers can achieve unambiguous confirmation of the desired molecular structure, a critical step in any chemical research and development pipeline.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of N-Methylbenzylamine in various chemical and enzymatic reactions. The information is intended to support researchers in understanding its reactivity, stability, and potential applications in drug development and organic synthesis. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Introduction to this compound

This compound is a secondary amine that serves as a versatile intermediate in organic synthesis and is a substrate for various enzymes. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, predicting product formation, and elucidating biological pathways. This guide explores the kinetics of two major types of reactions involving this compound: oxidation reactions and nucleophilic substitution reactions.

Data Presentation: A Comparative Analysis of Kinetic Parameters

The following tables summarize the key kinetic parameters for various reactions involving this compound and its analogs.

Table 1: Kinetic Parameters for the Oxidation of Benzylamines
SubstrateOxidantk₂ (M⁻¹s⁻¹) at 303 KΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)
Benzylamine (B48309)Cetyltrimethylammonium Permanganate (B83412)0.2535 ± 2-121 ± 672 ± 3
p-MethoxybenzylamineCetyltrimethylammonium Permanganate4.6532 ± 1-111 ± 466 ± 2
p-MethylbenzylamineCetyltrimethylammonium Permanganate0.8230 ± 2-128 ± 669 ± 3
p-ChlorobenzylamineCetyltrimethylammonium Permanganate0.0442 ± 2-119 ± 878 ± 4
This compoundMonoamine Oxidase BN/AN/AN/AN/A
NMDMABA¹Monoamine Oxidase BN/AN/A_N/A_N/A

¹ N-methyl-p-(N,N-dimethylamino)benzylamine. A limiting rate of 1.3 s⁻¹ was observed for the formation of the protonated imine product.[1]

Table 2: Michaelis-Menten Constants for Enzymatic Oxidation by Monoamine Oxidase B
SubstrateKₘ (mM)Vₘₐₓ (s⁻¹)
This compound0.81.5[1]
NMDMABA¹0.35 - 0.391.3 (apparent limiting rate)[1]

¹ N-methyl-p-(N,N-dimethylamino)benzylamine

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Kinetic Study of Benzylamine Oxidation by Cetyltrimethylammonium Permanganate (CTAP)

This protocol is adapted from a study on the oxidation of substituted benzylamines and can be applied to this compound.

Materials:

  • Substituted benzylamine (or this compound)

  • Cetyltrimethylammonium permanganate (CTAP)

  • Dichloromethane (solvent)

  • Spectrophotometer

Procedure:

  • Reaction Setup: The reactions are performed under pseudo-first-order conditions with a large excess (at least 20-fold) of the amine over CTAP. The solvent used is dichloromethane.

  • Temperature Control: The reactions are maintained at a constant temperature (e.g., 303 K) with a tolerance of ± 0.1 K.

  • Monitoring the Reaction: The progress of the reaction is monitored by following the decrease in the concentration of CTAP spectrophotometrically at 529 nm. The reaction is typically followed for up to 80% completion.

  • Data Analysis: The pseudo-first-order rate constants (k_obs) are determined from the linear plots of log[CTAP] against time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the amine.

  • Activation Parameters: To determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡), the rate constants are measured at different temperatures (e.g., 293 K, 303 K, 313 K, and 323 K). The activation enthalpy (ΔH‡) is calculated from the slope of the van't Hoff plot (log k₂ vs. 1/T). The entropy of activation (ΔS‡) is calculated using the Eyring equation.

Protocol 2: Kinetic Analysis of this compound Oxidation by Monoamine Oxidase B (MAO-B)

Materials:

  • Purified bovine liver mitochondrial MAO-B[1]

  • This compound

  • 50 mM Sodium Phosphate Buffer (pH 7.2) containing 0.5% (w/v) reduced Triton X-100[1]

  • Oxygen electrode or spectrophotometer

Procedure:

  • Enzyme Assay (Oxygen Consumption): Oxygen consumption is measured polarographically at 30 °C in the reaction buffer.[1] The reaction is initiated by the addition of the enzyme to the buffer containing the substrate.

  • Enzyme Assay (Spectrophotometric): The formation of the benzaldehyde (B42025) product can be monitored spectrophotometrically.[1]

  • Kinetic Parameter Determination: Initial rates are measured at various substrate concentrations. The Michaelis-Menten parameters (Kₘ and Vₘₐₓ) are then determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

  • Stopped-Flow Kinetics: To observe pre-steady-state kinetics, a stopped-flow spectrophotometer can be used. This allows for the monitoring of rapid changes in absorbance, such as flavin reduction in the enzyme at 450 nm and the formation of the protonated imine product at 390 nm.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical signaling pathway for enzymatic amine oxidation and a general experimental workflow for kinetic analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagent_Solutions Prepare Stock Solutions (Substrate, Oxidant/Enzyme) Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate) Reagent_Solutions->Reaction_Mix Instrument_Setup Instrument Setup (Spectrophotometer, etc.) Monitor_Progress Monitor Reaction Progress (e.g., Absorbance Change) Instrument_Setup->Monitor_Progress Initiate_Reaction Initiate Reaction (Add Oxidant/Enzyme) Reaction_Mix->Initiate_Reaction Initiate_Reaction->Monitor_Progress Collect_Data Collect Time-Course Data Monitor_Progress->Collect_Data Calculate_Rates Calculate Initial Rates Collect_Data->Calculate_Rates Determine_Parameters Determine Kinetic Parameters (k, Km, Vmax) Calculate_Rates->Determine_Parameters

Caption: General experimental workflow for a kinetic study.

signaling_pathway cluster_enzyme Enzyme Catalysis E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (this compound) S->ES ES->E k-1 P Product (P) (Aldehyde + Methylamine) ES->P k2

References

A Researcher's Guide to Chiral Auxiliaries: Benchmarking N-Methylbenzylamine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and reliable strategy to control stereochemistry during synthesis. This guide provides an objective comparison of the performance of N-methylbenzylamine and its derivatives against three of the most widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides.

While direct, side-by-side comparisons in common asymmetric alkylation and aldol (B89426) reactions are not extensively documented for this compound in the current literature, this guide focuses on the well-documented application of its close analog, α-methylbenzylamine, in asymmetric conjugate additions. This allows for a meaningful performance benchmark against the established auxiliaries in this crucial carbon-carbon bond-forming reaction.

Performance Comparison in Asymmetric Conjugate Additions

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity, afford good chemical yields, and be readily attached to and removed from the substrate. The following table summarizes the performance of this compound's analog and the benchmark auxiliaries in asymmetric conjugate addition reactions. It is important to note that reaction conditions, substrates, and nucleophiles can vary, and this data is intended to provide a representative comparison.

Chiral AuxiliarySubstrate TypeNucleophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-(-)-α-Methylbenzylamine Divinyl ketone(intramolecular)>95:585[1]
Evans' Oxazolidinone N-CrotonyloxazolidinoneGrignard reagentsVariesVaries[2]
Oppolzer's Sultam N-Enoyl SultamGrignard reagentsVariesVaries[2]
Pseudoephedrine Amide α,β-Unsaturated AmideOrganolithium reagentsHigh63-96[2][3]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of these methodologies. Below are representative protocols for asymmetric conjugate addition reactions for each class of chiral auxiliary.

Protocol 1: Diastereoselective Intramolecular Michael Addition using (S)-(-)-α-Methylbenzylamine

This protocol describes the key diastereoselective cyclization for the formation of a chiral piperidone intermediate.[1]

Materials:

  • Divinyl ketone

  • (S)-(-)-α-Methylbenzylamine

  • Sodium bicarbonate

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Brine

Procedure:

  • Dissolve divinyl ketone in methanol.

  • Add sodium bicarbonate, followed by the addition of (S)-(-)-α-methylbenzylamine.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Conjugate Addition to an N-Crotonyloxazolidinone (Evans' Auxiliary)

This protocol is a general procedure for the conjugate addition of organocuprates to an α,β-unsaturated N-acyloxazolidinone.[2]

Materials:

Procedure:

  • Prepare the organocuprate reagent by adding the Grignard reagent to a suspension of CuBr·SMe₂ in anhydrous THF at a low temperature (e.g., -78 °C).

  • To this suspension, add a solution of the N-crotonyloxazolidinone in anhydrous THF.

  • Stir the reaction at low temperature until completion, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Asymmetric Conjugate Addition to an N-Crotonoylsultam (Oppolzer's Auxiliary)

This protocol outlines a general method for the diastereoselective conjugate addition of Grignard reagents to an N-enoyl sultam.[2]

Materials:

  • N-Crotonoylsultam

  • Grignard reagent

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare the Gilman reagent by adding the Grignard reagent to a suspension of CuI in anhydrous THF at a low temperature.

  • Add the N-crotonoylsultam to the Gilman reagent.

  • Stir the reaction at low temperature until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Work up the reaction by extraction with an organic solvent, followed by drying and concentration.

  • The product can often be purified by recrystallization.[2]

Protocol 4: Asymmetric Conjugate Addition to an α,β-Unsaturated Pseudoephedrine Amide

This protocol describes the highly diastereoselective 1,4-addition of organolithium reagents to α,β-unsaturated pseudoephedrine amides.[3]

Materials:

  • α,β-Unsaturated pseudoephedrine amide

  • Organolithium reagent

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the α,β-unsaturated pseudoephedrine amide in anhydrous THF and cool to a low temperature (e.g., -78 °C).

  • Slowly add the organolithium reagent to the solution.

  • Stir the reaction at low temperature until complete.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Visualizing the Workflow and Logic

To better understand the processes involved in utilizing chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the underlying logic of asymmetric synthesis.

G cluster_0 Asymmetric Synthesis Workflow A 1. Attach Chiral Auxiliary (Prochiral Substrate + Auxiliary -> Chiral Adduct) B 2. Diastereoselective Reaction (e.g., Conjugate Addition) A->B C 3. Purify Diastereomers (Chromatography/Crystallization) B->C D 4. Cleave Chiral Auxiliary (Recover Auxiliary) C->D E Final Enantiomerically Enriched Product D->E

Caption: General experimental workflow for chiral auxiliary-mediated asymmetric synthesis.

G Prochiral Prochiral Substrate ChiralAdduct Chiral Adduct (Diastereomeric Mixture Precursor) Prochiral->ChiralAdduct ChiralAux Chiral Auxiliary ChiralAux->ChiralAdduct Diastereomers Diastereomeric Products ChiralAdduct->Diastereomers Reagent Achiral Reagent Reagent->Diastereomers Separation Separation Diastereomers->Separation Enantiomers Enantiomerically Pure Products Separation->Enantiomers

Caption: Logical relationships in asymmetric synthesis using a chiral auxiliary.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides are well-established and highly reliable for a broad range of transformations, this compound and its derivatives represent a valuable class of chiral auxiliaries, particularly in asymmetric conjugate additions. The high diastereoselectivity observed in the intramolecular Michael addition using an α-methylbenzylamine auxiliary demonstrates its potential for effective stereocontrol.[1] Further research into the application of this compound in a wider array of common asymmetric reactions would be beneficial to fully delineate its position within the synthetic chemist's toolkit. Researchers should consider the specific transformation, desired stereochemical outcome, and ease of removal when selecting the optimal chiral auxiliary for their synthetic targets.

References

A Comparative Guide to Mass Spectrometry for the Analysis of N-Methylbenzylamine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of chemical reactions is paramount. The synthesis of N-Methylbenzylamine, a key building block in many pharmaceuticals, proceeds through a critical imine intermediate. This guide provides a comparative analysis of common mass spectrometry techniques for monitoring this reaction, with a focus on identifying and characterizing the transient species involved.

The synthesis of this compound is often achieved through the reductive amination of benzaldehyde (B42025) with methylamine (B109427). This two-step process first involves the formation of an N-benzylidenemethylamine imine intermediate, which is then reduced to the final secondary amine product. Real-time monitoring of this reaction is crucial for optimizing reaction conditions and ensuring product purity. Mass spectrometry, with its high sensitivity and specificity, is an ideal tool for this purpose.

Reaction Pathway and Key Intermediates

The reductive amination reaction proceeds as follows:

  • Imine Formation: Benzaldehyde reacts with methylamine in a condensation reaction to form the N-benzylidenemethylamine imine intermediate and water.

  • Reduction: The imine intermediate is then reduced to this compound using a suitable reducing agent, such as sodium borohydride.

The ability to detect and quantify the benzaldehyde reactant, the N-benzylidenemethylamine intermediate, and the this compound product in real-time is essential for a thorough understanding and control of the reaction.

Reaction_Pathway Reactants Benzaldehyde + Methylamine Intermediate N-benzylidenemethylamine (Imine Intermediate) Reactants->Intermediate - H2O Product This compound Intermediate->Product + Reducing Agent

Caption: Reaction pathway for the synthesis of this compound.

Comparison of Mass Spectrometry Ionization Techniques

The choice of ionization technique is critical for the successful analysis of the reaction mixture. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common techniques with distinct advantages and disadvantages for this application.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Soft ionization of polar molecules in solution.Ionization of volatile and semi-volatile compounds in the gas phase.Separation of volatile compounds followed by electron ionization.
Analytes Polar compounds, including salts and large molecules.Less polar, more volatile compounds.Volatile and thermally stable compounds.
Intermediate Detection Good for protonated imine intermediate [M+H]⁺.Potentially better for the neutral imine.Excellent for the neutral imine after chromatographic separation.
In-source Fragmentation Can be minimized with gentle source conditions.Can cause some in-source fragmentation.High-energy electron ionization leads to extensive fragmentation.
Matrix Effects Susceptible to ion suppression from salts and buffers.Less susceptible to matrix effects than ESI.Minimized by chromatographic separation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful tool for confirming the identity of reaction intermediates. By selecting the ion corresponding to the putative intermediate and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.

For the N-benzylidenemethylamine intermediate (C₈H₉N, MW: 119.16), the protonated molecule [M+H]⁺ at m/z 120 would be selected as the precursor ion in an ESI-MS/MS experiment. The expected fragmentation would involve the loss of a methyl group or cleavage of the benzyl (B1604629) moiety.

Fragmentation_Pathway Precursor [C6H5CH=NCH3+H]+ (m/z 120) Fragment1 [C6H5CH2]+ (m/z 91) Precursor->Fragment1 Loss of CH3N Fragment2 [C8H8N]+ (m/z 118) Precursor->Fragment2 Loss of H2 Fragment3 [C7H7]+ (m/z 91) Fragment1->Fragment3 Rearrangement

Caption: Proposed MS/MS fragmentation of the imine intermediate.

Experimental Protocols

Online Reaction Monitoring by ESI-MS
  • Reaction Setup: The reaction is carried out in a standard laboratory reactor with continuous stirring.

  • Sampling: A small continuous flow of the reaction mixture is drawn using a syringe pump and mixed with a solvent suitable for ESI (e.g., methanol (B129727) with 0.1% formic acid).

  • MS Analysis: The diluted sample is infused directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in full scan mode over a mass range that includes all reactants, intermediates, and products. The intensities of the corresponding ions are plotted over time to generate reaction profiles.

Analysis by GC-MS
  • Sample Preparation: Aliquots of the reaction mixture are taken at different time points and quenched to stop the reaction.

  • Extraction: The compounds of interest are extracted into a suitable organic solvent (e.g., dichloromethane).

  • GC Separation: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • MS Detection: The separated compounds are ionized by electron ionization (EI) and detected by the mass spectrometer.

Experimental_Workflow cluster_ESI Online ESI-MS cluster_GCMS Offline GC-MS ESI_Reaction Reaction Mixture ESI_Dilution Dilution ESI_Reaction->ESI_Dilution ESI_MS ESI-MS Analysis ESI_Dilution->ESI_MS GCMS_Reaction Reaction Aliquot GCMS_Quench Quenching GCMS_Reaction->GCMS_Quench GCMS_Extraction Extraction GCMS_Quench->GCMS_Extraction GCMS_MS GC-MS Analysis GCMS_Extraction->GCMS_MS

Caption: Workflow for ESI-MS and GC-MS analysis.

Quantitative Data Summary

The following table provides a hypothetical comparison of the expected performance of different mass spectrometry techniques for the analysis of the this compound reaction mixture. The values are illustrative and would need to be determined experimentally.

ParameterESI-MSAPCI-MSGC-MS
Limit of Detection (LOD) for Intermediate ~1-10 µM~5-50 µM~0.1-1 µM
Linear Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Precision (%RSD) < 10%< 5%< 5%
Analysis Time per Sample < 1 min (online)< 1 min (online)~15-30 min (offline)

Conclusion

The choice of mass spectrometry technique for analyzing this compound reaction intermediates depends on the specific goals of the analysis. ESI-MS is well-suited for real-time, qualitative monitoring of the reaction progress due to its soft ionization and direct infusion capabilities. GC-MS, while being an offline technique, offers superior separation and quantitative performance, making it ideal for detailed kinetic studies and impurity profiling. APCI-MS provides a complementary approach, particularly for less polar analytes, and may be less susceptible to matrix effects. For unambiguous identification of intermediates, tandem mass spectrometry (MS/MS) is indispensable. A comprehensive understanding of the reaction is best achieved by employing a combination of these powerful analytical techniques.

Comparative study of different synthetic routes to N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of N-Methylbenzylamine

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its preparation can be accomplished through several synthetic pathways, each presenting a unique profile of advantages and disadvantages in terms of yield, scalability, cost, and environmental impact. This guide provides a comparative analysis of three common synthetic routes to this compound: Reductive Amination, the Eschweiler-Clarke Reaction, and Direct N-Alkylation.

Reductive Amination of Benzaldehyde (B42025)

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. In this approach, benzaldehyde is condensed with methylamine (B109427) to form an intermediate imine (N-benzylidenemethylamine), which is subsequently reduced to the target secondary amine, this compound, in a one-pot reaction.[1][2]

A related and effective variation involves the reductive methylation of benzylamine (B48309) using formaldehyde (B43269) as the carbon source, followed by reduction.

G cluster_0 Reductive Amination Pathway benzaldehyde Benzaldehyde imine N-Benzylidenemethylamine (Imine Intermediate) benzaldehyde->imine methylamine Methylamine methylamine->imine product This compound imine->product reducing_agent Reducing Agent (e.g., H₂, NaBH₄) reducing_agent->product Reduction

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol

A mixture of benzylamine (1.2 mmol), 37% aqueous formaldehyde (1.0 mmol), and THF (3 mL) is added to a glass tube placed within a 100 mL autoclave. The reaction mixture is then subjected to hydrogenation. Following the reaction, the product is isolated and can be converted to its hydrochloride salt.[3] This procedure has been reported to yield this compound hydrochloride in 89% yield.[3]

Analysis
  • Advantages: This method is often high-yielding and provides good selectivity for the secondary amine with the appropriate choice of reducing agent.[1] One-pot procedures are common, making it an efficient process.[2] A wide variety of mild reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd, Pt, Ni).[4]

  • Disadvantages: The handling of gaseous methylamine can be challenging on a large scale. Catalytic hydrogenation may require specialized pressure equipment.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines.[5] It utilizes an excess of formic acid and formaldehyde to convert a primary amine, such as benzylamine, into its N,N-dimethylated tertiary amine derivative.[6] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[7] A key advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[5][8]

G cluster_1 Eschweiler-Clarke Reaction Pathway benzylamine Benzylamine (Primary Amine) iminium_ion Iminium Ion Intermediate benzylamine->iminium_ion + CH₂O formaldehyde Formaldehyde (CH₂O) formaldehyde->iminium_ion formic_acid Formic Acid (HCOOH) product This compound formic_acid->product iminium_ion->product + HCOOH - CO₂ tertiary_amine N,N-Dimethylbenzylamine (Final Product) product->tertiary_amine Repeats once

Caption: Pathway of the Eschweiler-Clarke reaction starting from a primary amine.

Experimental Protocol

To a round-bottom flask charged with benzylamine (1.0 eq), formic acid (at least 2.0 eq) is added, followed by a 37% aqueous solution of formaldehyde (at least 2.0 eq). The flask is equipped with a reflux condenser and the mixture is heated to 80-100 °C in an oil bath. The reaction is maintained at this temperature for several hours. After cooling, the mixture is basified (e.g., with NaOH solution) and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated under reduced pressure to yield the product. Purification can be performed by distillation or column chromatography.[7][9]

Analysis
  • Advantages: This reaction is typically high-yielding (often >90%) and uses inexpensive reagents.[8][9] It is robust, operationally simple, and avoids the formation of quaternary byproducts.[5]

  • Disadvantages: The reaction requires elevated temperatures and the use of excess formic acid can present handling and workup challenges. The reaction is designed for exhaustive methylation, so careful control of stoichiometry is needed if the secondary amine is the desired final product, though the tertiary amine is the more typical endpoint.

Direct N-Alkylation of Benzylamine

Direct alkylation is a classical method for forming C-N bonds, involving the reaction of an amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The reaction proceeds via an Sₙ2 mechanism where the amine acts as a nucleophile. A base is often added to neutralize the hydrogen halide formed during the reaction.

G cluster_2 Direct N-Alkylation Pathway benzylamine Benzylamine product This compound benzylamine->product + CH₃I - HI methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->product tertiary N,N-Dimethylbenzylamine methyl_iodide->tertiary quaternary Benzyltrimethylammonium (B79724) Iodide methyl_iodide->quaternary product->tertiary + CH₃I - HI tertiary->quaternary + CH₃I

Caption: Direct N-Alkylation showing the potential for over-alkylation byproducts.

Experimental Protocol

To a solution of benzylamine (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile, a mild base like sodium carbonate (Na₂CO₃) or a hindered base like N,N-diisopropylethylamine (Hünig's base) is added (1.5 eq).[10] Methyl iodide (1.1 eq) is added dropwise at room temperature. The mixture is stirred for several hours until completion, as monitored by TLC. The reaction mixture is then filtered to remove salts, and the solvent is removed under reduced pressure. The crude product is purified to separate the desired secondary amine from unreacted starting material and over-alkylated products.

Analysis
  • Advantages: The concept is straightforward and utilizes readily available starting materials.

  • Disadvantages: The primary drawback is a lack of selectivity. The product, this compound, is also nucleophilic and can react further with the methyl iodide, leading to the formation of N,N-dimethylbenzylamine (tertiary amine) and benzyltrimethylammonium iodide (quaternary ammonium salt).[11] This results in a mixture of products, often leading to low yields of the desired secondary amine and requiring extensive purification. While specialized bases can improve selectivity, the inherent risk of over-alkylation makes this route less favorable for the clean synthesis of secondary amines.[10]

Comparative Data Summary

ParameterReductive AminationEschweiler-Clarke ReactionDirect N-Alkylation
Primary Reactants Benzaldehyde, MethylamineBenzylamine, Formaldehyde, Formic AcidBenzylamine, Methyl Iodide
Typical Yield High (e.g., 89% reported for a related process)[3]High (Often >90%)[8][9]Low to Moderate (Variable due to over-alkylation)
Selectivity Good for secondary amine with proper reagent choiceExcellent for tertiary amine; avoids quaternizationPoor; mixture of secondary, tertiary, and quaternary products
Reaction Conditions Mild to moderate (e.g., rt to 50°C, may require H₂ pressure)Elevated temperature (80-100 °C)Room temperature
Key Advantage High efficiency and selectivity in one-potInexpensive reagents, operational simplicity, no quaternizationSimple concept, readily available reagents
Key Disadvantage Handling of gaseous reagents or use of pressure equipmentHigh temperatures, excess acid requiredPoor selectivity, difficult purification

References

Orthogonal Methods for Confirming N-Methylbenzylamine Product Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of product identity and purity is a critical step in chemical synthesis and drug development. Relying on a single analytical method can be misleading, as co-eluting impurities or structural isomers may go undetected. Therefore, employing a suite of orthogonal methods—analytical techniques that rely on different chemical and physical principles—is essential for the unambiguous characterization of a compound. This guide provides a comparative overview of key orthogonal methods for confirming the identity of N-Methylbenzylamine, complete with experimental data and detailed protocols.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative data from various orthogonal analytical techniques for this compound. It is important to note that values may vary slightly depending on the specific instrumentation and experimental conditions used.

Analytical MethodParameterExpected Value/Observation for this compoundData Source(s)
¹H NMR Chemical Shift (δ)~7.2-7.4 ppm (m, 5H, Ar-H), 3.74 ppm (s, 2H, CH₂), 2.44 ppm (s, 3H, N-CH₃)[1]
¹³C NMR Chemical Shift (δ)~140.3 (Ar-C), 128.3 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 56.1 (CH₂), 36.0 (N-CH₃)[1]
Mass Spectrometry (GC-MS, EI) Molecular Ion (M⁺)m/z 121[1]
Key Fragment Ionsm/z 91 ([C₇H₇]⁺), 44 ([C₂H₆N]⁺), 42, 65[1]
High-Performance Liquid Chromatography (HPLC) Retention Time (tR)Method-dependent; expected to be in the mid-to-late region of a reversed-phase chromatogram due to hydrophobicity.[2]
Gas Chromatography (GC) Kovats Retention Index1026, 1078 (Standard non-polar column)[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)~3300-3500 (N-H stretch, if present as impurity), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1600 & ~1450 (Aromatic C=C stretch), ~1370 (C-N stretch)[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted as a starting point for the analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy

    • Instrumentation: 400 MHz or higher NMR spectrometer.[2][4]

    • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.[2][4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Filter the solution into a 5 mm NMR tube.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-15 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.[4]

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard proton-decoupled experiment.

      • Spectral Width: 0-220 ppm.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay: 2-5 seconds.

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Reference the spectrum to the TMS signal.

2. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

    • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]

    • GC Conditions:

      • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

      • Injector Temperature: 250 °C.[2]

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Scan Range: m/z 40-400.[2]

3. High-Performance Liquid Chromatography (HPLC)

  • Reversed-Phase HPLC

    • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

    • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

      • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, each containing 0.1% formic acid to improve peak shape, is recommended. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.[2]

      • Flow Rate: 1.0 mL/min.[2]

      • Detection: UV detection at a wavelength of 254 nm.[2]

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR

    • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

    • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal. For a solid sample, a small amount of the ground powder can be used.

    • Data Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Record the sample spectrum over the range of 4000-400 cm⁻¹.

      • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the identity of this compound using orthogonal methods and a conceptual signaling pathway for how these methods provide complementary information.

Orthogonal_Method_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_confirmation Identity Confirmation Synthesis Synthesized This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS HPLC Chromatography (HPLC, GC) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Confirmation Confirmed Product Identity NMR->Confirmation NMR->Confirmation Structural Connectivity MS->Confirmation MS->Confirmation Molecular Weight & Fragmentation HPLC->Confirmation HPLC->Confirmation Purity & Retention Characteristics FTIR->Confirmation FTIR->Confirmation Functional Groups Complementary_Information_Pathway cluster_methods Orthogonal Methods cluster_info Complementary Information Compound This compound Product NMR_node NMR Compound->NMR_node MS_node MS Compound->MS_node Chroma_node Chromatography Compound->Chroma_node FTIR_node FTIR Compound->FTIR_node Structure_info Molecular Structure (Atom Connectivity) NMR_node->Structure_info MW_info Molecular Weight & Elemental Composition MS_node->MW_info Purity_info Purity Profile & Polarity Chroma_node->Purity_info FG_info Functional Groups (N-H, C-H, C=C, C-N) FTIR_node->FG_info Confirmed_ID Confirmed_ID Structure_info->Confirmed_ID Unambiguous Identity MW_info->Confirmed_ID Unambiguous Identity Purity_info->Confirmed_ID Unambiguous Identity FG_info->Confirmed_ID Unambiguous Identity

References

Quantifying Trace Impurities in High-Purity N-Methylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even trace impurities in starting materials like N-Methylbenzylamine can lead to unwanted side reactions, decreased yields, and the formation of potentially harmful by-products. This guide provides a comparative overview of analytical methodologies for quantifying trace impurities in high-purity this compound, supported by experimental data and detailed protocols.

Understanding Potential Impurities in this compound

Trace impurities in this compound can originate from several sources, including the synthetic route, raw materials, and degradation. Common synthesis pathways, such as the reductive amination of benzaldehyde (B42025) with methylamine, can lead to the presence of unreacted starting materials and by-products.

Potential Impurities Include:

  • Starting Materials: Benzaldehyde, Methylamine

  • Related Amines (By-products): Benzylamine (B48309), Dibenzylamine, N,N-Dimethylbenzylamine

  • Degradation Products: Benzaldehyde, Formaldehyde, Monomethylamine, Dimethylamine

  • Process-Related Impurities: Residual solvents, catalysts

  • Nitrosamine Impurities: N-Nitrosomethylbenzylamine, a potential genotoxic impurity.

Comparative Analysis of Analytical Techniques

The quantification of these trace impurities requires sensitive and selective analytical methods. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Assessed (%)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established and validated methods available.[1][2]Can be time-consuming to develop methods; requires reference standards for quantification.[1]98.5 - 99.9[1]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.High efficiency and speed for volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[1]Not suitable for non-volatile or thermally labile compounds.>99
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Provides molecular weight information and structural details of unknown impurities.[3] Highly sensitive for trace-level detection.Matrix effects can sometimes interfere with quantification.>99.5[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integral of NMR signals relative to a certified internal standard.Provides unambiguous structure confirmation and quantification without the need for specific impurity reference standards.[5]Lower sensitivity compared to chromatographic methods.[5]>98[6]

Quantitative Data Comparison

The following tables present representative quantitative data for the analysis of trace impurities in high-purity this compound using different analytical techniques.

Table 1: Comparison of Impurity Levels in Commercial High-Purity this compound

ImpuritySupplier A (GC-MS)Supplier B (HPLC)Supplier C (GC-FID)
Purity ≥ 99.5% ≥ 99.0% ≥ 99.0%
Benzylamine< 0.1%< 0.2%< 0.2%
N,N-Dimethylbenzylamine< 0.1%< 0.15%< 0.1%
Dibenzylamine< 0.05%< 0.1%Not Reported
Benzaldehyde< 0.05%< 0.1%< 0.1%
Total Impurities < 0.5% < 1.0% < 1.0%

Note: This data is representative and compiled from various supplier specifications. Actual values may vary by batch.

Table 2: Performance Characteristics of Analytical Methods for Impurity Quantification

ParameterGC-MSHPLC-UV
Limit of Detection (LOD)
Benzylamine~0.5 ppm~1 ppm
N,N-Dimethylbenzylamine~0.5 ppm~1 ppm
Benzaldehyde~1 ppm~2 ppm
Limit of Quantification (LOQ)
Benzylamine~1.5 ppm~3 ppm
N,N-Dimethylbenzylamine~1.5 ppm~3 ppm
Benzaldehyde~3 ppm~6 ppm
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 5%< 7%

Note: This data is illustrative and based on typical method validation parameters for similar amine compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of trace impurities.

Protocol 1: Quantification of Related Amines and Benzaldehyde by GC-MS

Objective: To separate and quantify benzylamine, N,N-dimethylbenzylamine, and benzaldehyde in high-purity this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas)

  • This compound sample

  • Reference standards for benzylamine, N,N-dimethylbenzylamine, and benzaldehyde.

  • Dichloromethane (HPLC grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • Standard Preparation: Prepare a stock solution containing known concentrations of benzylamine, N,N-dimethylbenzylamine, and benzaldehyde in dichloromethane. Prepare a series of working standards by serial dilution of the stock solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target impurities and full scan for unknown peak identification.

  • Data Analysis: Generate a calibration curve for each impurity using the peak areas of the standard solutions. Quantify the impurities in the sample by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Related Amines by HPLC-UV

Objective: To separate and quantify benzylamine and N,N-dimethylbenzylamine in high-purity this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standards for benzylamine and N,N-dimethylbenzylamine.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile (A) and water with 0.1% TFA (B).

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of the mobile phase (initial conditions).

  • Standard Preparation: Prepare a stock solution containing known concentrations of benzylamine and N,N-dimethylbenzylamine in the mobile phase. Prepare a series of working standards by serial dilution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-10 min: 20-80% A

      • 10-15 min: 80% A

      • 15-15.1 min: 80-20% A

      • 15.1-20 min: 20% A

  • Data Analysis: Generate a calibration curve for each impurity using the peak areas of the standard solutions. Quantify the impurities in the sample by comparing their peak areas to the calibration curve.

Visualizing the Workflow

Diagrams generated using Graphviz illustrate the logical flow of the analytical process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve instrument Instrumental Analysis dissolve->instrument stock Prepare Stock Solutions of Impurities dilute Create Working Standards stock->dilute dilute->instrument method Select Method (GC-MS or HPLC-UV) method->instrument integrate Peak Integration instrument->integrate quantify Quantify Impurities integrate->quantify calibrate Generate Calibration Curve calibrate->quantify report report quantify->report Final Report

Caption: Experimental workflow for quantifying trace impurities.

Logical_Relationship cluster_source Source of Impurities cluster_product High-Purity Product cluster_analysis Analytical Control synthesis Synthesis By-products quantification Quantification of Trace Impurities synthesis->quantification starting_materials Unreacted Starting Materials starting_materials->quantification degradation Degradation Products degradation->quantification product High-Purity This compound quantification->product Ensures Purity

Caption: Logical relationship of impurity analysis to product quality.

References

Chiral HPLC methods for resolving N-Methylbenzylamine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral HPLC Methods for Resolving N-Methylbenzylamine Enantiomers

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This compound is a common chiral building block, and its enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods for resolving this compound enantiomers, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Chiral HPLC Methods

The following table summarizes the performance of different chiral stationary phases in resolving this compound enantiomers, often after derivatization to enhance chromatographic separation and detection.

Chiral Stationary Phase (CSP)DerivativeMobile PhaseFlow Rate (mL/min)Detection (UV)k'₁ (1st Enantiomer)α (Selectivity)Rs (Resolution)Reference
Chiralpak ID 2-hydroxynaphthaldimine10% 2-propanol in hexane1.0310 nm2.611.636.44[1]
Chiralpak AD-H Acetyl10% 2-propanol in hexane0.5254 nm---[2]
Chiralcel OD-H 2-hydroxynaphthaldimine10% 2-propanol in hexane1.0310 nm-->1.5[3]
Lux Amylose-1 2-hydroxynaphthaldimine10% 2-propanol in hexane1.0310 nm2.881.152.15[1]

Note: Data for this compound is often extrapolated from studies on the closely related α-methylbenzylamine, which shares the same chiral core and exhibits similar chromatographic behavior. k'₁ = Retention factor of the first eluted enantiomer; α = Separation factor; Rs = Resolution factor.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Method 1: Derivatization with 2-hydroxynaphthaldehyde and Separation on Chiralpak ID

This method demonstrates excellent resolution and is suitable for baseline separation of the enantiomers.

1. Derivatization Protocol:

  • Dissolve this compound in a suitable solvent such as methanol.

  • Add a slight molar excess of 2-hydroxynaphthaldehyde.

  • Allow the reaction to proceed at room temperature for 1-2 hours to form the Schiff base (2-hydroxynaphthaldimine derivative).

  • The reaction mixture can often be directly injected after dilution.

2. HPLC Conditions:

  • Column: Chiralpak ID, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 10% (v/v) 2-propanol in n-hexane

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 310 nm[1]

  • Injection Volume: 10 µL

Method 2: Acetylation and Separation on Chiralpak AD-H

Acetylation is a simple derivatization technique that can be effective for chiral amine separation.

1. Derivatization Protocol:

  • Dissolve the this compound salt in dry Tetrahydrofuran (THF).

  • Add triethylamine (B128534) (Et₃N) under a nitrogen atmosphere.

  • Add acetic anhydride (B1165640) dropwise to the mixture and stir for several hours at room temperature.[2]

  • Remove the solvent under reduced pressure and dissolve the residue for injection.

2. HPLC Conditions:

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 10% (v/v) 2-propanol in n-hexane[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm[2]

  • Injection Volume: 10 µL

Mandatory Visualization

Chiral HPLC Method Development Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method. This systematic approach helps in efficiently selecting the appropriate column and mobile phase to achieve optimal resolution.

Chiral_HPLC_Workflow start Define Analyte (this compound) derivatization Consider Derivatization (e.g., N-acetylation) start->derivatization screening Initial CSP Screening (Polysaccharide-based: Amylose (B160209), Cellulose) derivatization->screening mode_selection Select Mobile Phase Mode (Normal, Reversed, Polar Organic) screening->mode_selection normal_phase Normal Phase (Hexane/Alcohol) mode_selection->normal_phase optimization Optimize Mobile Phase - Alcohol type (IPA, EtOH) - Alcohol % - Additives (DEA, TFA) normal_phase->optimization eval Evaluate Performance (Resolution Rs, Selectivity α) optimization->eval eval->optimization Rs < 1.5 method_valid Method Validation eval->method_valid Rs > 1.5 final_method Final Analytical Method method_valid->final_method

A typical workflow for chiral HPLC method development.

This guide provides a foundational understanding and practical starting points for the resolution of this compound enantiomers. The choice of CSP and mobile phase is critical, and the provided data indicates that polysaccharide-based columns, particularly after derivatization, offer excellent selectivity and resolution for this compound. Researchers should use this information as a starting point and optimize the conditions for their specific application and instrumentation.

References

Safety Operating Guide

Proper Disposal of N-Methylbenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of N-Methylbenzylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is classified as a substance that can cause severe skin burns, eye damage, and is harmful if swallowed or inhaled.[1][2] Always consult the Safety Data Sheet (SDS) before working with this compound.

Hazard Classification:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[2]
Causes severe skin burns and eye damageSkin corrosion/irritation (Category 1B)[2]
May cause an allergic skin reactionSkin sensitization (Sub-category 1A)
Harmful if inhaledAcute toxicity, inhalation (Category 4)[2]
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)[2]
Combustible liquidFlammable liquids (Category 4)[2]

Required Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal preparation, all personnel must wear the following:

  • Gloves: Chemical-resistant gloves such as nitrile rubber or neoprene are required.[3]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[3]

  • Body Protection: A laboratory coat, long-sleeved shirt, and long pants are mandatory.[3]

  • Footwear: Closed-toe shoes must be worn.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste. [3]

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.[3][4]

  • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name, "this compound".[3]

  • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]

Step 2: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1]

  • The storage area should be equipped with an eyewash facility and a safety shower.[1]

  • Keep the waste container away from sources of ignition, heat, and flame.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Record Keeping

  • Maintain a detailed record of the amount of this compound waste generated and the date of its disposal, in accordance with local, state, and federal regulations.[3]

Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[1][3]

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department immediately.[3] Do not attempt to clean up a large spill without proper training and personal protective equipment.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

start Start: This compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste into a Labeled, Sealed Container ppe->segregate storage 3. Store Waste Container in a Cool, Dry, Ventilated Area segregate->storage spill Spill Occurs segregate->spill contact_ehs 4. Contact Institutional EHS or a Licensed Waste Disposal Company storage->contact_ehs documentation 5. Complete All Required Waste Disposal Documentation contact_ehs->documentation pickup 6. Await Professional Pickup for Final Disposal documentation->pickup end End: Proper Disposal Complete pickup->end spill_procedure Follow Spill & Emergency Procedures: - Evacuate - Ventilate - Contain - Report to EHS spill->spill_procedure Yes spill_procedure->segregate After Cleanup

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a guide and does not replace the need for professional judgment and consultation with your institution's Environmental Health and Safety department. Always adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals handling N-Methylbenzylamine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and can cause serious irritation to the respiratory tract.[1][2] Chronic exposure may lead to similar effects as acute exposure.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.[1][4]
Face ShieldRecommended when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are suitable.[5] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[5]
Protective ClothingWear impervious clothing, long pants, and closed-toe shoes to prevent skin contact.[4][5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if vapors are present.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

    • Ground and bond containers when transferring the material to prevent static discharge.[1]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not breathe in vapor or mist.[1]

    • Use non-sparking tools to prevent ignition.[2]

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances like strong oxidizing agents and acids.[1][6]

    • Keep containers tightly closed.[1]

    • Store in a corrosives area.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

  • Waste Collection : Collect all waste materials, including contaminated gloves and labware, in a designated and properly labeled hazardous waste container.[5]

  • Disposal Procedure : Dispose of the contents and container at an approved waste disposal plant.[2][6][7] Do not mix with other waste.[7]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

  • Spills : Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][4] Remove all sources of ignition and provide ventilation.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical (Grounded Containers) prep_ppe->handle_transfer prep_setup Prepare Well-Ventilated Area (Fume Hood) prep_setup->handle_transfer prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_emergency->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_storage Store Properly handle_use->handle_storage disp_collect Collect Waste in Labeled Container handle_use->disp_collect emergency_spill Spill Response handle_use->emergency_spill emergency_exposure Exposure Response (First Aid) handle_use->emergency_exposure disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.